molecular formula C16H16N4O4 B104811 1,4-Bis(4-nitrophenyl)piperazine CAS No. 16264-05-4

1,4-Bis(4-nitrophenyl)piperazine

Cat. No.: B104811
CAS No.: 16264-05-4
M. Wt: 328.32 g/mol
InChI Key: VCZGAOMAWKGNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(4-nitrophenyl)piperazine (CAS 16264-05-4) is an organic compound with the molecular formula C16H16N4O4 and a molecular weight of 328.32 g/mol . This high-purity reagent serves as a valuable building block in medicinal chemistry and materials science research. It is a solid with a melting point of 258.5-259 °C . Recent scientific investigations highlight nitrophenylpiperazine derivatives as novel scaffolds for developing potent tyrosinase inhibitors . Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of significant interest for therapeutic and cosmetic applications . The molecular structure, featuring two nitrophenyl electron-withdrawing groups attached to the piperazine ring, is strategically important. Such structural motifs in related compounds have been shown to provide the proper balance of flexibility and rigidity to orient substituents effectively within an enzyme's active site, facilitating key interactions for inhibition . Furthermore, crystallographic studies of similar piperazinium salts reveal that the nitrophenyl substituents can influence the ring conformation and participate in extensive supramolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for solid-state properties and molecular recognition . Researchers utilize this compound for designing and synthesizing novel bioactive molecules, studying enzyme mechanisms, and exploring advanced materials. The product is classified as causing skin and eye irritation and may cause respiratory irritation . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate personal protective equipment in a well-ventilated area, and refer to the Safety Data Sheet (SDS) for detailed handling and disposal information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c21-19(22)15-5-1-13(2-6-15)17-9-11-18(12-10-17)14-3-7-16(8-4-14)20(23)24/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZGAOMAWKGNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167412
Record name 1,4-Bis(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16264-05-4
Record name 1,4-Bis(4-nitrophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16264-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(4-nitrophenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016264054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(4-nitrophenyl)piperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis(4-nitrophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-Bis(4-nitrophenyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6TE7B2EYY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1,4-Bis(4-nitrophenyl)piperazine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Bis(4-nitrophenyl)piperazine

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (BNPP), a symmetrical molecule with significance in medicinal chemistry and as a chemical intermediate.[][2] The document details a robust synthetic protocol, explains the underlying reaction mechanism, and outlines a full suite of analytical techniques for structural elucidation and purity verification. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Introduction and Strategic Overview

This compound, with the molecular formula C₁₆H₁₆N₄O₄ and a molecular weight of 328.32 g/mol , is a disubstituted piperazine derivative.[3][4] The piperazine scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents due to its favorable pharmacokinetic properties.[2] The addition of two 4-nitrophenyl groups creates a rigid, symmetrical molecule whose derivatives have been explored for various biological activities.[][5][6] Furthermore, BNPP can serve as a crucial impurity in the synthesis of other pharmaceuticals, making its characterization and control essential during quality control testing.[]

This guide focuses on the most direct and efficient synthesis method: a direct N-arylation of piperazine via a nucleophilic aromatic substitution (SₙAr) reaction. This approach is favored for its atom economy and procedural simplicity over multi-step alternatives.[]

Synthesis of this compound

The synthesis hinges on the reaction of piperazine with an activated aryl halide, typically 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. The presence of the strongly electron-withdrawing nitro group at the para position is critical for activating the aromatic ring to nucleophilic attack by the secondary amine of piperazine.

Underlying Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The reaction proceeds through a well-established SₙAr mechanism, which involves two key steps:

  • Nucleophilic Attack: The nitrogen atom of piperazine acts as a nucleophile, attacking the carbon atom bearing the halogen on the 4-nitro-substituted benzene ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized and stabilized by the electron-withdrawing nitro group.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻), yielding the N-arylated piperazine product.

Since piperazine has two nucleophilic nitrogen atoms, the reaction occurs sequentially at both sites to yield the final 1,4-disubstituted product. An excess of the aryl halide and appropriate reaction conditions are used to drive the reaction to completion.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Final Product Piperazine Piperazine Reaction Heat (e.g., 100-120°C) Stir under N₂ atmosphere Monitor by TLC Piperazine->Reaction ArylHalide 2 eq. 1-Chloro-4-nitrobenzene ArylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Quench Quench with Water Reaction->Quench Filter Filter Crude Product Quench->Filter Wash Wash with Water & Ethanol Filter->Wash Purify Recrystallization (e.g., from DMF or Acetic Acid) Wash->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Piperazine (anhydrous)

  • 1-Chloro-4-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethanol

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add piperazine (1.0 eq), 1-chloro-4-nitrobenzene (2.2 eq), and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add a suitable volume of anhydrous DMSO or DMF to the flask to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 100-120°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of cold deionized water with stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid sequentially with copious amounts of deionized water and then with cold ethanol to remove residual solvent and unreacted starting materials.

  • Purification: The crude solid can be further purified by recrystallization from a high-boiling point solvent such as DMF or glacial acetic acid to yield the pure this compound as a solid.

  • Drying: Dry the purified product in a vacuum oven.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.[5][7]

Molecular Structure

Caption: Molecular structure of this compound.

Spectroscopic Data

The following tables summarize the expected data from key analytical techniques.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

Nucleus Predicted Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMR ~8.1-8.2 d, J ≈ 9 Hz 4H, Aromatic protons ortho to NO₂
~6.9-7.1 d, J ≈ 9 Hz 4H, Aromatic protons ortho to Piperazine-N
~3.4-3.6 s (broad) 8H, Piperazine -CH₂- protons
¹³C NMR ~153-155 Singlet Aromatic C attached to Piperazine-N
~140-142 Singlet Aromatic C attached to NO₂
~125-127 Singlet Aromatic CH ortho to NO₂
~112-114 Singlet Aromatic CH ortho to Piperazine-N
~46-48 Singlet Piperazine -CH₂- carbons

Note: Predicted shifts are based on analogous structures and may vary with solvent (e.g., DMSO-d₆, CDCl₃).[7][8][9] Due to the molecule's symmetry, only one signal is expected for all 8 piperazine protons and one for all 4 piperazine carbons.

Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100–3000 C-H Stretch Aromatic
2950–2800 C-H Stretch Aliphatic (Piperazine CH₂)
~1590, ~1490 C=C Stretch Aromatic Ring
~1520–1480 N=O Asymmetric Stretch Nitro (NO₂) (Strong)
~1350–1310 N=O Symmetric Stretch Nitro (NO₂) (Strong)
~1250–1150 C-N Stretch Aryl-Amine

Note: The two strong absorbances for the nitro group are the most characteristic feature of the IR spectrum.[10][11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Formula: C₁₆H₁₆N₄O₄[4]

  • Molecular Weight: 328.32[3]

  • Expected Molecular Ion (M⁺): m/z = 328.1172 (monoisotopic mass)[12]

  • Key Fragments: Fragmentation may involve cleavage of the C-N bond between the piperazine and aryl rings, or loss of the nitro group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable tool for assessing the purity of the final product. A reverse-phase (RP) method can be developed for this purpose.[13]

  • Column: C18 (e.g., Newcrom R1)[13]

  • Mobile Phase: A gradient of acetonitrile and water, often with an acid modifier like formic acid for MS compatibility or phosphoric acid.[13]

  • Detection: UV detection at a wavelength where the nitrophenyl chromophore absorbs strongly (e.g., ~300-320 nm).

Applications and Significance

While often studied as a synthetic intermediate or a characterized impurity, piperazine derivatives bearing nitroaryl moieties are of interest in medicinal chemistry.[][2] They have been investigated for a range of potential biological activities, including antimicrobial and antipsychotic effects.[][6] The symmetrical nature of BNPP also makes it a candidate for applications in materials science and coordination chemistry.[]

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via nucleophilic aromatic substitution. The causality behind the choice of reagents and conditions is rooted in the activation provided by the nitro group. A comprehensive suite of analytical techniques, including NMR, FT-IR, MS, and HPLC, provides a self-validating system for confirming the structure and ensuring the purity of the final product. The data and protocols presented herein offer a solid foundation for researchers requiring this compound for further investigation or as a reference standard.

References

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. Revue Roumaine de Chimie. [Link]

  • 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem. PubChem, National Center for Biotechnology Information. [Link]

  • This compound - SIELC Technologies. SIELC Technologies. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE - ResearchGate. ResearchGate. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

  • This compound | C16H16N4O4 | CID 85353 - PubChem. PubChem, National Center for Biotechnology Information. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. CORE. [Link]

  • 1-(4-Nitrophenyl)piperazine - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m - ResearchGate. ResearchGate. [Link]

  • 1-(4-Nitrophenyl)piperazine - NIST WebBook. National Institute of Standards and Technology. [Link]

  • This compound (C16H16N4O4) - PubChemLite. PubChemLite. [Link]

  • This compound - CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Royal Society of Chemistry. [Link]

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - NIH. National Institutes of Health. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]

  • 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies - SciSpace. SciSpace. [Link]

Sources

An In-depth Technical Guide to 1,4-Bis(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Core Utility

1,4-Bis(4-nitrophenyl)piperazine is a symmetrically substituted aromatic piperazine derivative. Its structure is characterized by a central piperazine ring N,N'-disubstituted with two 4-nitrophenyl groups. This configuration imparts specific chemical characteristics that make it a molecule of interest, primarily as a chemical intermediate or a building block in organic synthesis. The electron-withdrawing nature of the two nitro groups significantly influences the electron density of the piperazine nitrogens, affecting its reactivity. Furthermore, the nitro groups themselves serve as versatile functional handles for further chemical transformations, such as reduction to amines, which opens pathways to a diverse array of more complex molecules, including potential pharmaceutical candidates. This guide provides a detailed examination of its core physicochemical properties, a plausible synthetic pathway, and a representative analytical protocol.

Core Physicochemical & Structural Properties

The fundamental properties of a compound dictate its behavior in chemical and biological systems. For this compound (CAS RN: 16264-05-4), these properties are summarized below.[1][2][3]

Molecular Structure Visualization

Caption: 2D structure of this compound.

Tabulated Physicochemical Data

This table consolidates the key quantitative descriptors for the molecule. Note that some values are predicted based on computational models, as experimental determination for all properties is not always available in public literature.

PropertyValueSource
CAS Registry Number 16264-05-4[1][2][3]
Molecular Formula C₁₆H₁₆N₄O₄[1][2][4]
Molecular Weight 328.32 g/mol [1][2][3][4]
Melting Point 258.5-259 °C[1][2][5]
Boiling Point (Predicted) 556.8 ± 50.0 °C[1][5]
Density (Predicted) 1.364 ± 0.06 g/cm³[1][5]
pKa (Predicted) 1.36 ± 0.40[1]
XLogP3 3.3[3][5]
PSA (Polar Surface Area) 98.1 Ų[3][5]
Structural Identifiers

For unambiguous identification in databases and computational software, the following identifiers are crucial.

  • Canonical SMILES: C1CN(CCN1C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)[O-][2][3]

  • InChI: InChI=1S/C16H16N4O4/c21-19(22)15-5-1-13(2-6-15)17-9-11-18(12-10-17)14-3-7-16(8-4-14)20(23)24/h1-8H,9-12H2[2][3]

  • InChIKey: VCZGAOMAWKGNEF-UHFFFAOYSA-N[2][3]

Synthesis Pathway and Rationale

The synthesis of this compound is typically achieved via a direct nucleophilic aromatic substitution (SNAAr) reaction. This pathway is favored due to the activation of the aromatic ring by the strongly electron-withdrawing nitro group, which facilitates the displacement of a suitable leaving group by the nucleophilic secondary amines of the piperazine core.

General Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_workup Purification piperazine Piperazine reaction Nucleophilic Aromatic Substitution (SNAAr) piperazine->reaction nitrobenzene 1-Fluoro-4-nitrobenzene (2 eq.) nitrobenzene->reaction conditions Solvent: DMSO or DMF Base: K₂CO₃ or Et₃N Heat (e.g., 80-120 °C) reaction->conditions workup Aqueous Workup (Precipitation/Extraction) reaction->workup purify Recrystallization (e.g., from Ethanol/DMF) workup->purify product This compound purify->product

Sources

An In-Depth Technical Guide to 1,4-Bis(4-nitrophenyl)piperazine (CAS: 16264-04-4)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(4-nitrophenyl)piperazine is a symmetrical aromatic piperazine derivative of significant interest within the pharmaceutical sciences. While the piperazine ring is a well-established "privileged scaffold" found in numerous marketed drugs, the primary relevance of this specific molecule stems from its identification as a process-related impurity and potential degradant of Palbociclib, a key inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative breast cancer.[1][]

The presence of such impurities, even in trace amounts, can have profound implications for the safety, efficacy, and stability of an active pharmaceutical ingredient (API).[1] Therefore, a thorough understanding of the formation, characterization, and quantification of this compound is not merely an academic exercise but a critical component of robust drug development and quality control. This guide provides a comprehensive overview of its chemical identity, synthesis, analytical methodologies, and its crucial context in pharmaceutical manufacturing.

Chemical Identity and Physicochemical Properties

Correctly identifying a molecule is the foundation of all subsequent research. The key identifiers and physicochemical properties of this compound are summarized below. It is noteworthy that while experimental data for some properties, such as melting point, is available, other parameters are derived from computational predictions.

Identifier/PropertyValueSource(s)
CAS Number 16264-05-4[3][4]
Molecular Formula C₁₆H₁₆N₄O₄[3]
Molecular Weight 328.32 g/mol [3]
IUPAC Name This compound
Synonyms Palbociclib-006, Palbociclib Impurity 7, 1,4-Bis(p-nitrophenyl)piperazine[]
Melting Point 258.5-259 °C[1][3][4]
Boiling Point 556.8 ± 50.0 °C (Predicted)[1][4]
Density 1.364 ± 0.06 g/cm³ (Predicted)[1]
Topological Polar Surface Area 98.1 Ų[4]
XLogP3 4.0[4]

Synthesis and Purification

Understanding the synthetic origin of an impurity is paramount for developing effective control strategies in a manufacturing setting. This compound can be formed through multi-step synthetic pathways, often originating from piperazine itself. The causality behind this process involves sequential nucleophilic substitution reactions.

Synthetic Workflow

A plausible synthetic route involves the reaction of piperazine with two equivalents of a suitable 4-nitrophenylating agent, such as 4-chloronitrobenzene or 4-fluoronitrobenzene, under conditions that promote aromatic nucleophilic substitution (SNAr).

G cluster_reactants Reactants cluster_process Process cluster_product Product & Purification Piperazine Piperazine Reaction Nucleophilic Aromatic Substitution (SNAr) Piperazine->Reaction Nitrobenzene 2x 4-Halonitrobenzene Nitrobenzene->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Formation Purification Purification (Crystallization, Chromatography) CrudeProduct->Purification Refinement FinalProduct Pure Product Purification->FinalProduct Isolation

Caption: General synthetic workflow for this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol is a generalized procedure based on established chemical principles for SNAr reactions involving piperazine.

Objective: To synthesize this compound.

Materials:

  • Piperazine

  • 4-Fluoronitrobenzene (or 4-chloronitrobenzene)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (1.0 eq), potassium carbonate (2.5 eq), and DMSO.

  • Addition of Reagent: While stirring, add 4-fluoronitrobenzene (2.2 eq) to the mixture. The slight excess of the aryl halide ensures the complete disubstitution of piperazine.

  • Reaction: Heat the mixture to 100-120 °C. The causality for heating is to provide the necessary activation energy for the SNAr reaction to proceed at a practical rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold deionized water. This will precipitate the crude product, as it is generally insoluble in water.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with ample deionized water to remove the solvent and inorganic salts, followed by a wash with cold ethanol to remove residual starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture) or by column chromatography to achieve high purity. Purification is essential to remove any mono-substituted byproduct (1-(4-nitrophenyl)piperazine) and other impurities.

Role in Pharmaceutical Development: The Palbociclib Case

The primary context for the analysis of this compound in the pharmaceutical industry is its status as an impurity in Palbociclib.[] Its presence may occur as a result of the synthesis route or through the degradation of the final API.[1]

Why is Impurity Profiling Critical?

  • Safety: Impurities may have their own pharmacological or toxicological profiles, which could pose a risk to patients.

  • Potency: High levels of impurities reduce the relative amount of the API in a given dose, potentially impacting the drug's efficacy.

  • Pharmacokinetics: The presence of impurities could influence the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

Regulatory agencies like the FDA require stringent control and characterization of any impurity present at levels above a specified threshold.

G Palbociclib Palbociclib (API) Degradation Storage/Degradation Palbociclib->Degradation Subjected to Impurity This compound Synthesis Synthesis Process Synthesis->Palbociclib Yields Synthesis->Impurity Forms as Process Impurity Degradation->Impurity Forms as Degradant

Caption: Relationship between Palbociclib and its impurity.

Analytical Methodologies

To control the levels of this compound in an API like Palbociclib, a validated, stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[5][6]

Protocol: Reverse-Phase HPLC Method Development

Objective: To develop an HPLC method for the separation and quantification of this compound from its parent API.

Instrumentation:

  • HPLC system with a UV or Diode-Array Detector (DAD)

  • Reverse-phase C18 column (e.g., Newcrom R1 or equivalent)[5][6]

  • Data acquisition and processing software

Method Parameters:

  • Mobile Phase: A mixture of an organic solvent like acetonitrile (MeCN) and an aqueous buffer (e.g., water with a small percentage of phosphoric acid or formic acid for MS compatibility).[5][6] The ratio is optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

  • Detection Wavelength: Selected based on the UV absorbance maximum of the analyte.

  • Injection Volume: Typically 10-20 µL.

Workflow:

G A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection C->D E Data Analysis (Peak Integration) D->E F Quantification (vs. Reference Standard) E->F

Caption: Workflow for HPLC analysis of this compound.

The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose in a quality control environment.

Potential Biological Activities & Research Applications

While its role as an impurity is its most defined characteristic in applied science, preliminary studies have suggested that this compound may possess intrinsic biological activities. These include potential antimicrobial, anthelmintic, and antipsychotic effects.[1] Furthermore, some research indicates it may act as an antagonist at serotonin receptors, suggesting a possible, though largely unexplored, application in neuroscience research.[1] These potential activities underscore the importance of its removal from a final drug product, as they could introduce unintended pharmacological effects.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. Proper handling is crucial to ensure laboratory safety.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[]

    • H319: Causes serious eye irritation.[]

    • H335: May cause respiratory irritation.[]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[]

    • Skin Protection: Wear protective gloves and impervious clothing.[]

    • Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a respirator may be necessary.[]

  • Storage:

    • Store in a well-ventilated place.[]

    • Keep the container tightly closed.[]

    • Store locked up.[]

Conclusion

This compound is a molecule of considerable relevance to drug development professionals, primarily due to its role as a critical impurity in the manufacturing of Palbociclib. A comprehensive understanding of its synthesis, properties, and analytical detection is essential for ensuring the quality, safety, and regulatory compliance of the final pharmaceutical product. While it may possess latent biological activities of academic interest, its control and minimization remain the foremost priorities in an industrial setting.

References

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

biological activities of 1,4-Bis(4-nitrophenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 1,4-Bis(4-nitrophenyl)piperazine Derivatives

Abstract

The piperazine nucleus is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its unique conformational flexibility and ability to engage in various molecular interactions have made it a cornerstone in the design of novel therapeutic agents.[4] This guide focuses on a specific, symmetrically substituted class: this compound and its derivatives. We will provide an in-depth exploration of their synthesis, diverse biological activities—with a primary focus on anticancer and antimicrobial properties—and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.

The Piperazine Core: A Foundation for Pharmacological Diversity

Piperazine is a six-membered heterocyclic ring containing two opposing nitrogen atoms.[5] This simple structure is the foundation for a vast array of drugs with applications spanning antipsychotic, antihistamine, anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[2][4][6] The two nitrogen atoms provide key points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Minor alterations to the substituents on the piperazine ring can lead to profound changes in biological function, making it an exceptionally versatile scaffold for drug discovery.[2][4] The 1,4-diarylpiperazine framework, particularly with electron-withdrawing groups like the nitro moiety, has emerged as a promising area for the development of potent cytotoxic and antimicrobial agents.

Synthesis of the this compound Scaffold

The synthesis of the core this compound structure is typically achieved through a straightforward nucleophilic aromatic substitution reaction. The most common route involves the reaction of piperazine with two equivalents of an activated aryl halide, such as 4-chloronitrobenzene.[7]

General Synthetic Protocol:

  • Piperazine is dissolved in a suitable high-boiling polar aprotic solvent, such as Dimethylformamide (DMF).

  • A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃), is added to act as a proton scavenger.

  • Two equivalents of 4-chloronitrobenzene are added to the mixture.

  • The reaction is heated for a prolonged period (e.g., 18-48 hours) at an elevated temperature (e.g., 110°C) to drive the substitution.[8]

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into water.

  • The crude product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent.

Derivatives can be synthesized by starting with substituted piperazines or by modifying the nitro groups on the final product, for example, through reduction to amines, which can then be further functionalized.[8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions piperazine Piperazine base Base (e.g., K₂CO₃) Solvent (e.g., DMF) cnb 2x 4-Chloronitrobenzene product This compound base->product Heat (Δ)

Caption: General synthesis of this compound.

Anticancer Activity: A Primary Therapeutic Target

A significant body of research has focused on the potent cytotoxic effects of 1,4-diarylpiperazine derivatives against various human cancer cell lines.[9][10][11] These compounds often exhibit low micromolar to nanomolar inhibitory concentrations, highlighting their potential as anticancer drug candidates.

Cytotoxicity Data

The efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indole-based Piperazine Derivative (1c)HUH7 (Liver)3.42[10]
Indole-based Piperazine Derivative (1c)MCF7 (Breast)>50[10]
Indole-based Piperazine Derivative (1c)HCT116 (Colon)12.86[10]
Piperazine Amide Derivative (Compound 3)MDA-MB-231 (Breast)11.3[11]
1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP)4T1 (Breast)149.7[12]
1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP)Caco-2 (Colon)825[12]
Substituted 4-nitrophenyl piperazine (4c)A549 (Lung)0.0019[9]
Substituted 4-nitrophenyl piperazine (4c)HT29 (Colon)0.0093[9]

This table presents a selection of data to illustrate the range of activities and is not exhaustive.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which many piperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[9][11][12] This is a highly regulated process crucial for eliminating damaged or cancerous cells. Studies have shown that treatment with these compounds can lead to classic hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and the activation of key executioner enzymes like caspases.[1][11]

G cluster_pathway Apoptotic Signaling compound Piperazine Derivative cell Cancer Cell pro_caspase9 Pro-Caspase-9 cell->pro_caspase9 Stress Signal caspase9 Caspase-9 (Initiator) pro_caspase9->caspase9 Activation pro_caspase3 Pro-Caspase-3 caspase9->pro_caspase3 Cleavage caspase3 Caspase-3 (Executioner) pro_caspase3->caspase3 Activation parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: A simplified intrinsic apoptosis pathway induced by cytotoxic agents.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a cornerstone for initial cytotoxicity screening. It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (solvent only) and a blank control (medium only).[13]

  • Incubation: Incubate the plate for a defined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay provides quantitative data on the induction of apoptosis and necrosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with the piperazine derivative at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours).[14]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[14]

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[1]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Add additional binding buffer and analyze the cells by flow cytometry within one hour. The results will differentiate between four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Antimicrobial and Antifungal Activities

The piperazine scaffold is a key component of several established antimicrobial drugs, and novel derivatives continue to be explored to combat rising antimicrobial resistance.[15][16] Derivatives of 1-(4-nitrophenyl)piperazine have demonstrated notable activity against a range of bacterial and fungal pathogens.[17][18]

Antimicrobial Efficacy

The antimicrobial potential is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismStrainMIC (µg/mL)Reference
NPDMStaphylococcus aureusMRSA ATCC 433001[17]
NPDMStaphylococcus aureusATCC 292131[17]
Tiamulin (Control)Staphylococcus aureusMRSA ATCC 433008[17]
Piperazine Derivative RL-308Shigella flexineriATCC2[15]
Piperazine Derivative RL-308Staphylococcus aureusATCC4[15]
Piperazine Derivative RL-308Staphylococcus aureusMRSA16[15]

NPDM: 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of a novel antimicrobial compound.[13][19][20]

G start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilutions of Piperazine Derivative in 96-well Plate prep_inoculum->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate controls Include Positive (Growth), Negative (No Growth), and Sterility Controls inoculate->controls incubate Incubate Plate (e.g., 37°C for 16-20h) controls->incubate read_mic Visually Inspect for Turbidity (Growth) incubate->read_mic end Determine MIC: Lowest Concentration with No Visible Growth read_mic->end

Caption: Standard workflow for the Broth Microdilution MIC assay.

Methodology:

  • Inoculum Preparation: Suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[13][21]

  • Compound Dilution: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).[13]

  • Inoculation and Controls: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound), a negative control (broth + inoculum + standard antibiotic), and a sterility control (broth only).[21]

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[21]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[20][22]

Neuroprotective Activities and CNS Effects

While the core focus is on this compound, it is crucial to recognize that the broader class of arylpiperazine derivatives exhibits significant activity within the central nervous system (CNS). This provides important context for the potential applications of this scaffold.

  • Acetylcholinesterase (AChE) Inhibition: Some piperazine derivatives act as AChE inhibitors, a mechanism relevant to Alzheimer's disease treatment by increasing cholinergic neurotransmission.[23][24]

  • Neuroprotection: Certain derivatives have been shown to protect neurons from apoptosis and ameliorate neurotoxic effects induced by agents like aluminum chloride.[23][24] This is often associated with the restoration of endogenous antioxidant enzyme levels.[23]

  • Receptor Modulation: Arylpiperazines are well-known for their interaction with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, forming the basis for their use as antipsychotic, antidepressant, and anxiolytic drugs.[4][6][25]

  • TRPC6 Agonism: Piperazine derivatives have been identified as agonists of the TRPC6 channel, a pathway involved in regulating the stability of dendritic spines, suggesting potential for treating neurodegenerative disorders like Alzheimer's disease.[26][27]

Concluding Remarks and Future Perspectives

The this compound scaffold and its analogues represent a class of compounds with compelling and diverse biological activities. The research highlighted in this guide demonstrates their significant potential, particularly as anticancer and antimicrobial agents. The symmetrical diaryl structure provides a robust starting point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the aryl substituents to understand their impact on activity and selectivity.

  • Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify specific molecular targets and signaling pathways.

  • In Vivo Efficacy and Toxicology: Translating promising in vitro results into animal models to assess therapeutic efficacy, safety, and drug-like properties.

The versatility and synthetic accessibility of these piperazine derivatives ensure they will remain an area of intense interest for medicinal chemists and drug development professionals aiming to address critical unmet needs in oncology and infectious diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Testing of Piperazine Cytotoxicity.
  • SID. (2021). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds.
  • PubMed. (2015). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)
  • Springer Medizin. (2015). Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • BenchChem. (2025).
  • PubMed. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
  • DOI. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • ResearchGate. (2016).
  • NIH. (n.d.).
  • PubMed. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine.
  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition.
  • ResearchGate. (2021).
  • ACG Publications. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • ResearchGate. (n.d.). (PDF)
  • ChemicalBook. (n.d.). This compound synthesis.
  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Unknown. (2024).
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • ResearchGate. (2024).
  • NIH. (n.d.).
  • Unknown. (n.d.).
  • International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules.
  • NIH. (n.d.). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl).
  • International Journal of Current Microbiology and Applied Sciences. (n.d.). Antimicrobial Activity of Novel Piperazine Molecules.
  • Wikipedia. (n.d.). Piperazine.
  • ResearchGate. (n.d.).
  • PubMed. (2019).
  • Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review.
  • International Journal of Pharmaceutical Sciences and Research. (2021).
  • Unknown. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools.

Sources

1,4-Bis(4-nitrophenyl)piperazine literature review and citations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,4-Bis(4-nitrophenyl)piperazine: Synthesis, Properties, and Therapeutic Potential

Abstract

This compound (BNPP) is a symmetrically substituted aromatic piperazine derivative that holds significance as a chemical intermediate and a scaffold for developing novel therapeutic agents. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas due to its favorable pharmacokinetic properties and versatile synthetic handles. This technical guide provides a comprehensive overview of BNPP, detailing its physicochemical properties, established synthesis protocols, and a critical analysis of its known biological activities and potential applications in drug discovery. The content is tailored for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering field-proven insights into its experimental handling and therapeutic exploration.

Introduction: The Significance of the Piperazine Scaffold

The piperazine heterocycle is a cornerstone in modern drug design, found in drugs targeting a wide array of conditions, including cancer, infections, and central nervous system disorders[1][2]. Its prevalence is attributed to several key features: the two nitrogen atoms provide sites for substitution to modulate biological activity and physicochemical properties, and they often improve aqueous solubility and bioavailability, crucial parameters for drug candidates[3][4]. The piperazine ring can act as a rigid linker to orient pharmacophoric groups correctly for target engagement or serve as a basic center that is protonated at physiological pH, facilitating interactions with biological targets[4].

This compound represents a structurally intriguing example within this class. The symmetrical substitution with two electron-withdrawing nitro-phenyl groups significantly influences its chemical reactivity and potential biological interactions. It serves not only as a key starting material for more complex derivatives but has also been investigated for its own intrinsic biological effects[]. Furthermore, its identification as a potential process impurity in the synthesis of pharmaceuticals like the CDK4/6 inhibitor Palbociclib underscores the importance of its characterization and control in manufacturing processes[].

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key identifiers and properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 16264-05-4ChemicalBook[7][8]
Molecular Formula C₁₆H₁₆N₄O₄PubChem[6]
Molecular Weight 328.32 g/mol PubChem[6]
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)[O-]PubChem[6], CAS[9]
InChIKey VCZGAOMAWKGNEF-UHFFFAOYSA-NPubChem[6], CAS[9]
Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of synthesized BNPP.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For nitrophenylpiperazine derivatives, the aromatic protons typically appear as distinct doublets in the downfield region, while the piperazine protons present as multiplets in the aliphatic region[10].

  • Infrared (IR) Spectroscopy: IR spectra are used to identify functional groups. Key peaks for BNPP would include strong absorptions corresponding to the N-O stretching of the nitro groups (typically around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹) and C-N stretching of the aromatic amine[10].

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula[11].

  • X-ray Crystallography: For crystalline solids, this technique can determine the precise three-dimensional atomic structure. Crystal structures have been reported for salts of the related N-(4-nitrophenyl)piperazine, providing insight into supramolecular assembly via hydrogen bonding[12][13].

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, most commonly via nucleophilic aromatic substitution. The choice of methodology depends on the availability of starting materials, desired scale, and purity requirements.

Primary Synthesis Route: Nucleophilic Aromatic Substitution

The most direct and widely cited method involves the reaction of piperazine with an activated aryl halide, such as 4-chloronitrobenzene or 4-fluoronitrobenzene[7][14]. The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack by the secondary amine of the piperazine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Piperazine Piperazine Reaction Nucleophilic Aromatic Substitution Piperazine->Reaction Chloronitrobenzene 2x 4-Chloronitrobenzene Chloronitrobenzene->Reaction Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF, Methanol) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Product This compound Byproduct 2x HCl (neutralized by base) Reaction->Product Reaction->Byproduct

Caption: General workflow for the synthesis of BNPP.

Detailed Experimental Protocol

This protocol describes the synthesis of BNPP from piperazine and 4-chloronitrobenzene. This method is robust and commonly used for synthesizing N-aryl piperazines.

Objective: To synthesize this compound via a double nucleophilic aromatic substitution.

Materials:

  • Piperazine (anhydrous)

  • 4-Chloronitrobenzene

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Methanol

  • Distilled Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperazine (1.0 equivalent) in DMF.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction. Methanol can also be used as a solvent[14].

  • Addition of Reagents: Add anhydrous potassium carbonate (2.2 equivalents) to the solution. This is followed by the portion-wise addition of 4-chloronitrobenzene (2.1 equivalents).

    • Rationale: Potassium carbonate acts as a base to neutralize the hydrochloric acid (HCl) formed during the reaction, driving the equilibrium towards the product. An excess is used to ensure complete neutralization. Using slightly more than two equivalents of the aryl halide ensures the disubstitution of the piperazine.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 100-120°C) and maintain for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up and Isolation: After completion, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold distilled water with stirring. A solid precipitate should form.

    • Rationale: BNPP is poorly soluble in water, causing it to precipitate out while the inorganic salts (like KCl) and residual DMF remain in solution.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with distilled water, followed by a small amount of cold ethanol to remove residual impurities.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/DMF mixture.

  • Drying and Characterization: Dry the purified yellow crystals under vacuum. Confirm the product's identity and purity using NMR, IR, and MS as described in Section 2.

Biological Activities and Potential Applications

While often used as a synthetic intermediate, BNPP and its close analogs have been evaluated for various biological activities. The piperazine core provides a versatile platform for generating derivatives with a wide range of pharmacological profiles[2][15].

Reported Biological Profile
  • Antimicrobial and Anthelmintic Activity: Piperazine derivatives are well-known for their anthelmintic (anti-worm) properties[15][16]. The mechanism of action for piperazine itself involves blocking GABA receptors in helminths, leading to flaccid paralysis and expulsion of the parasite[16]. BNPP has been studied for general antimicrobial effects, and its derivatives have shown significant activity against various bacterial and fungal strains[][11][17].

  • Central Nervous System (CNS) Activity: Various substituted phenylpiperazines are known to interact with CNS receptors. BNPP has been reported to act as an antagonist at serotonin receptors, suggesting potential applications in psychiatric disorders[]. The related compound para-nitrophenylpiperazine (pNPP) is a selective partial serotonin releasing agent, further highlighting the role of the nitrophenylpiperazine moiety in modulating serotonergic systems[18].

  • Tyrosinase Inhibition: A novel series of 4-nitrophenylpiperazine derivatives were designed and synthesized as potential tyrosinase inhibitors[10][19]. Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and have applications in the cosmetics industry. One derivative featuring an indole moiety showed significant inhibitory effect[10].

G cluster_activities Reported Biological Activities cluster_applications Potential Therapeutic Applications / Roles BNPP {this compound | (Core Scaffold)} Antimicrobial Antimicrobial / Antifungal BNPP->Antimicrobial Directly Studied[5] Anthelmintic Anthelmintic BNPP->Anthelmintic Class Effect[15] CNS CNS Activity BNPP->CNS Serotonin Receptor Antagonism[5] Dermatology Dermatology (Tyrosinase Inhibition) BNPP->Dermatology Derivative Activity[10] Intermediate Pharmaceutical Intermediate / Impurity BNPP->Intermediate e.g., Palbociclib Synthesis[5] AntiInfective Anti-Infective Agents Antimicrobial->AntiInfective Anthelmintic->AntiInfective Psychiatric Psychiatric Disorders CNS->Psychiatric

Sources

An In-depth Technical Guide to the Structure of 1,4-Bis(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the synthesis, structural characterization, and physicochemical properties of 1,4-Bis(4-nitrophenyl)piperazine. This symmetrically substituted diarylpiperazine is a compound of interest in medicinal chemistry and materials science. This document outlines a common synthetic pathway and details the analytical techniques used for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. Furthermore, it delves into the crystalline structure and potential applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

This compound, identified by CAS number 16264-05-4, is a symmetrically substituted aromatic compound.[1][2] Its molecular structure consists of a central piperazine ring bonded to two 4-nitrophenyl groups at the 1 and 4 positions. The presence of the electron-withdrawing nitro groups and the piperazine core makes it a versatile scaffold in the development of novel compounds with potential therapeutic applications. The compound has been investigated for various biological activities, including antimicrobial, anthelmintic, and antipsychotic effects.[] It is also recognized as a potential impurity in the synthesis of some pharmaceutical products, such as Palbociclib.[]

Chemical Identity:

IdentifierValue
IUPAC Name This compound[2]
CAS Number 16264-05-4[1][2]
Molecular Formula C16H16N4O4[1][2]
Molecular Weight 328.32 g/mol [1][2]
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)[O-][2]

Synthesis and Purification

A common method for the synthesis of this compound involves the nucleophilic substitution reaction between piperazine and 1-chloro-4-nitrobenzene. The following is a representative laboratory-scale protocol.

Optimized Synthesis Protocol

Reaction: Piperazine + 2 eq. of 1-chloro-4-nitrobenzene → this compound

Materials:

  • Piperazine

  • 1-chloro-4-nitrobenzene

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1 equivalent) in DMF.

  • Add potassium carbonate (2.5 equivalents) to the solution to act as a base.

  • Add 1-chloro-4-nitrobenzene (2.2 equivalents) to the reaction mixture.

  • Heat the mixture to 100-120 °C and maintain the temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/DMF, to obtain the purified this compound.[]

  • Dry the purified product under vacuum.

Causality in Experimental Choices:

  • Solvent: DMF is chosen for its high boiling point and its ability to dissolve both the reactants and the inorganic base.

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the piperazine nitrogens, facilitating the nucleophilic attack on the electron-deficient aromatic ring of 1-chloro-4-nitrobenzene.

  • Purification: Recrystallization is an effective method for purifying the solid product, leveraging the difference in solubility of the product and impurities in the chosen solvent system at different temperatures.[]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Piperazine, 1-chloro-4-nitrobenzene, K2CO3, DMF Reaction Reaction at 100-120°C for 12-24h Reactants->Reaction Precipitation Pour into ice-water Reaction->Precipitation Filtration Filter and wash with water and ethanol Precipitation->Filtration Recrystallization Recrystallize from Ethanol/DMF Filtration->Recrystallization Product Purified this compound Recrystallization->Product

Caption: Workflow for the synthesis and purification of this compound.

Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct sets of signals. The protons on the piperazine ring will appear as a singlet or a multiplet in the aliphatic region (typically around 3.5-4.0 ppm). The aromatic protons of the two equivalent 4-nitrophenyl groups will exhibit a characteristic AA'BB' system, with two doublets in the aromatic region (one for the protons ortho to the piperazine nitrogen and one for the protons ortho to the nitro group).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the piperazine ring carbons and the carbons of the 4-nitrophenyl groups. The symmetry of the molecule results in a reduced number of signals.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the key functional groups. Strong symmetric and asymmetric stretching vibrations for the nitro group (NO2) are expected around 1340 cm⁻¹ and 1500 cm⁻¹, respectively. C-N stretching vibrations for the aromatic amine and C-H stretching for the aromatic and aliphatic protons will also be present.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (328.32 g/mol ).[1][2]

Crystalline Structure

The three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The piperazine ring typically adopts a chair conformation. The two 4-nitrophenyl substituents can be in either axial or equatorial positions. The crystal packing is influenced by intermolecular interactions such as C-H···O hydrogen bonds.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 328.32 g/mol PubChem[2]
XLogP3 3.3ECHEMI[5]
Hydrogen Bond Donor Count 0ChemScene[6]
Hydrogen Bond Acceptor Count 6ChemScene[6]
Rotatable Bond Count 4ChemScene[6]

Applications in Research and Development

This compound serves as a valuable building block in the synthesis of more complex molecules. The piperazine core is a common pharmacophore in drug discovery, and the nitro groups can be readily reduced to amino groups, providing a handle for further functionalization.

Its derivatives have been explored for a range of biological activities, including:

  • Antimicrobial and Anthelmintic Agents: The piperazine moiety is known for its anthelmintic properties, and derivatives of this compound have been investigated for this purpose.[]

  • Antipsychotic Agents: The arylpiperazine structure is a key feature of several antipsychotic drugs.[]

  • Tyrosinase Inhibitors: Derivatives of 4-nitrophenylpiperazine have been designed and synthesized as potential tyrosinase inhibitors.[7]

Structural Analysis Workflow

Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_data Data Interpretation Purified_Sample Purified this compound NMR ¹H and ¹³C NMR Purified_Sample->NMR IR Infrared Spectroscopy Purified_Sample->IR MS Mass Spectrometry Purified_Sample->MS Xray Single-Crystal X-ray Diffraction Purified_Sample->Xray Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation ThreeD_Structure 3D Molecular Structure Xray->ThreeD_Structure

Caption: A workflow diagram for the structural analysis of this compound.

Conclusion

This compound is a synthetically accessible and structurally interesting molecule. Its symmetrical nature and the presence of reactive functional groups make it a versatile platform for the development of new chemical entities with potential applications in medicinal chemistry and materials science. This guide has provided a detailed overview of its synthesis, structural features, and properties, offering a solid foundation for researchers and scientists working with this compound.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2021). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • National Institutes of Health. (2014). Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

Sources

1,4-Bis(4-nitrophenyl)piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Bis(4-nitrophenyl)piperazine

Authored by: Senior Application Scientist

Introduction

This compound is a disubstituted piperazine derivative that has garnered interest within the scientific community for its diverse chemical reactivity and potential biological activities. The presence of two nitrophenyl groups attached to the central piperazine ring imparts unique electronic and structural characteristics, making it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry. This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications, and safe handling protocols, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Physicochemical Properties

This compound is a symmetrical molecule with the chemical formula C16H16N4O4.[][2][3] The core structure consists of a piperazine ring N,N'-disubstituted with 4-nitrophenyl groups. This substitution pattern significantly influences the molecule's properties and reactivity.

Key Identifiers and Properties

A summary of the essential chemical and physical data for this compound is presented below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms Piperazine, 1,4-bis(p-nitrophenyl)-; 1,4-Bis(p-nitrophenyl)piperazine[4]
CAS Number 16264-05-4[2][3]
Molecular Formula C16H16N4O4[][2][3][5]
Molecular Weight 328.33 g/mol [6]
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)[O-])C3=CC=C(C=C3)[O-][]
InChI Key VCZGAOMAWKGNEF-UHFFFAOYSA-N[][4]
Computed Physicochemical Data

Computational models provide further insight into the molecule's behavior in various chemical and biological systems.

DescriptorValueSource(s)
XLogP3 3.3[7]
Topological Polar Surface Area (TPSA) 92.76 Ų[8]
Hydrogen Bond Donor Count 0[8]
Hydrogen Bond Acceptor Count 6[8]
Rotatable Bond Count 4[8]

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. The selection of a particular synthetic pathway is often dictated by the availability of starting materials, desired purity, and scalability. A common laboratory-scale synthesis involves a multi-step process starting from piperazine.

Synthetic Workflow

The following diagram illustrates a representative synthetic pathway. The rationale behind this approach is the sequential activation of the piperazine core followed by nucleophilic substitution.

G cluster_0 Step 1 & 2: Formation of Diaminopiperazine cluster_1 Step 3: N-Arylation Piperazine Piperazine Dichloropiperazine 1,4-Dichloropiperazine Piperazine->Dichloropiperazine Chlorination SOCl2 Thionyl Chloride (SOCl2) in Dichloromethane Diaminopiperazine 1,4-Diaminopiperazine Dichloropiperazine->Diaminopiperazine Amination Base Strong Base (e.g., KOH) in Ethanol NitrobenzoylChloride 4-Nitrobenzoyl Chloride in Dichloromethane FinalProduct This compound Diaminopiperazine_ref->FinalProduct Acylation

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1,4-Dichloropiperazine []

  • In a round-bottom flask equipped with a reflux condenser, dissolve piperazine in a suitable solvent such as dichloromethane (CH2Cl2).

  • Slowly add an excess of thionyl chloride (SOCl2) to the solution. The use of excess thionyl chloride ensures the complete conversion of both secondary amine groups to the corresponding N-chloro derivatives.

  • Heat the reaction mixture to reflux and maintain for a specified period to drive the reaction to completion.

  • Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield crude 1,4-dichloropiperazine.

Step 2: Synthesis of 1,4-Diaminopiperazine []

  • Dissolve the crude 1,4-dichloropiperazine in an alcohol solvent, such as ethanol.

  • Add a strong base, like potassium hydroxide (KOH), to the solution. The base facilitates the nucleophilic substitution of the chlorine atoms with amino groups.

  • Reflux the mixture to ensure the reaction proceeds efficiently.

  • After the reaction, the resulting 1,4-diaminopiperazine is isolated.

Step 3: Synthesis of this compound []

  • Dissolve 1,4-diaminopiperazine in a solvent like dichloromethane or dimethylformamide.

  • Add an excess of 4-nitrobenzoyl chloride to the solution. The excess acyl chloride ensures complete acylation of both primary amine groups.

  • Reflux the reaction mixture. The reaction involves the nucleophilic attack of the amino groups of 1,4-diaminopiperazine on the carbonyl carbon of 4-nitrobenzoyl chloride, leading to the formation of the final product.

Purification Techniques

The crude product obtained from the synthesis often contains unreacted starting materials and by-products. Therefore, purification is a critical step to obtain this compound of high purity. Common purification methods include:

  • Filtration: To remove insoluble impurities.

  • Crystallization: The product can be recrystallized from a suitable solvent to obtain a crystalline solid of high purity.

  • Chromatography: Techniques such as column chromatography can be employed for separating the product from closely related impurities.[]

Applications and Research Areas

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[9] this compound, as a derivative, has been explored for several potential applications.

Biological and Medicinal Chemistry Research
  • Antimicrobial and Anthelmintic Activity: The compound has been investigated for its potential effects against various microbes and helminths.[]

  • Antipsychotic Effects: Studies have suggested that it may possess antipsychotic properties, possibly through its interaction with neurotransmitter receptors.[]

  • Serotonin Receptor Antagonism: It has been shown to act as an antagonist at serotonin receptors, which are involved in regulating mood and behavior. This suggests potential applications in treating psychiatric disorders.[]

  • Antifungal Intermediate: The related compound, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, is a key intermediate in the synthesis of triazole antifungal agents.[10][11]

Role in Pharmaceutical Quality Control

This compound has been identified as a potential impurity in the synthesis of Palbociclib, a CDK4/6 inhibitor used in cancer therapy.[] Its presence is closely monitored during quality control testing to ensure the safety and efficacy of the final drug product.[] The pure compound is used to develop analytical methods, such as HPLC, to quantify impurity levels.[]

Coordination Chemistry

The nitrogen atoms of the piperazine ring and the oxygen atoms of the nitro groups can act as coordination sites for metal ions. This property allows for its use in the synthesis of metal complexes and coordination polymers.[]

Safety, Handling, and Storage

Due to its hazardous nature, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification
  • Pictograms:

    • ! (Exclamation Mark)

  • Signal Word: Warning[12]

  • Hazard Statements:

    • H315: Causes skin irritation.[12]

    • H319: Causes serious eye irritation.[12]

    • H335: May cause respiratory irritation.[12]

Safe Handling and Personal Protective Equipment (PPE)

The following workflow outlines the essential steps for the safe handling of this compound.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Protocol cluster_response Emergency Response Gloves Wear protective gloves AvoidBreathing Avoid breathing dust/fume/gas/mist/vapors/spray Clothing Wear protective clothing EyeProtection Wear eye/face protection (e.g., safety goggles) Respiratory Use in a well-ventilated area or with respiratory protection OnSkin IF ON SKIN: Wash with plenty of water WashHands Wash hands thoroughly after handling ContaminatedClothing Take off contaminated clothing and wash it before reuse InEyes IF IN EYES: Rinse cautiously with water for several minutes Inhaled IF INHALED: Remove person to fresh air GetMedicalHelp Get medical help if irritation persists or you feel unwell

Caption: Workflow for safe handling and emergency response.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[13]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[12]

  • Skin Protection: Wear impervious, flame-resistant protective gloves and clothing to prevent skin contact.[12]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[12]

Storage and Disposal
  • Storage: Store in a cool, well-ventilated place.[12] Keep the container tightly closed and store it locked up.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and broad range of potential applications, from medicinal chemistry to materials science. Its synthesis is well-established, and its biological activities continue to be an area of active research. However, its hazardous properties necessitate strict adherence to safety protocols during handling and storage. This guide provides a foundational understanding for researchers and scientists working with this compound, emphasizing both its scientific potential and the importance of safety.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound (Cas 16264-05-4). Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Retrieved from [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(2), 438-463. Retrieved from [Link]

Sources

A Technical Guide to the Experimental Determination of the Solubility of 1,4-Bis(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1,4-Bis(4-nitrophenyl)piperazine is a symmetrically substituted aromatic compound with potential applications in medicinal chemistry and materials science. A fundamental physicochemical property governing its utility, formulation, and biological fate is its solubility in various solvent systems. Publicly available quantitative solubility data for this specific molecule is scarce. This guide, therefore, provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the experimental determination of its solubility. We present a detailed protocol based on the gold-standard isothermal shake-flask method, coupled with quantitative analysis via UV-Vis spectrophotometry. The underlying theoretical principles of solubility are discussed to provide a rational basis for solvent selection and data interpretation. This document is structured to empower researchers to generate reliable, reproducible solubility data, a critical step in advancing any research or development program involving this compound.

Introduction to this compound and the Imperative of Solubility

This compound is a molecule characterized by a central piperazine ring symmetrically substituted with two 4-nitrophenyl groups at the nitrogen atoms.[1][2][3] The structure, shown in Figure 1, combines a flexible, non-polar aliphatic core (the piperazine ring in its chair conformation) with two rigid, highly polar aromatic appendages due to the nitro groups (-NO₂). This unique combination of polar and non-polar moieties suggests a complex solubility profile.

Figure 1: Chemical Structure of this compound Chemical structure of this compound

In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[4] A poorly soluble compound will exhibit low absorption and distribution, often leading to failure in preclinical and clinical stages. For materials science applications, solubility dictates the methods of processing, purification, and formulation. Therefore, a quantitative understanding of the solubility of this compound in a range of relevant solvents is not merely academic; it is a foundational requirement for its practical application.

Theoretical Principles of Solubility: A Predictive Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This means polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[6][7] The solubility of this compound is governed by the energetic balance between the intermolecular forces of the solute-solute, solvent-solvent, and solute-solvent interactions.

  • Solute Characteristics: The two nitro groups make the phenyl rings electron-deficient and capable of acting as hydrogen bond acceptors.[6][8] The tertiary amine nature of the piperazine nitrogens also offers sites for interaction. However, the overall molecule is large and possesses significant non-polar surface area from the aromatic rings and the piperazine backbone. This duality is key to its behavior.

  • Solvent Characteristics:

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are strong hydrogen bond donors and acceptors. While the nitro groups can accept hydrogen bonds, the large hydrophobic structure of the molecule will likely disrupt the strong hydrogen-bonding network of water, leading to predicted low aqueous solubility.[5][8]

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds.[7] They are effective at solvating polar functional groups and may offer moderate to good solubility for the target compound.

    • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces.[8] Given the significant polarity imparted by the two nitro groups, the solubility in highly non-polar solvents is expected to be poor.

The interplay of these factors is visualized in the logical diagram below.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_outcome Predicted Solubility Outcome Solute Large Non-Polar Surface Area (Aromatic Rings, Piperazine Core) SolventPolarity High Polarity (e.g., Water, DMSO) Solute->SolventPolarity Mismatch (Unfavorable) SolventNonPolar Low Polarity (e.g., Hexane, Toluene) Solute->SolventNonPolar Favorable Interaction LowSol Low Solubility Solute->LowSol Dominant factor in polar protic solvents PolarGroups Two Polar -NO₂ Groups (H-bond Acceptors) PolarGroups->SolventPolarity Favorable Interaction PolarGroups->SolventNonPolar Mismatch (Unfavorable) PolarGroups->LowSol Insufficient to overcome non-polar bulk in H₂O HighSol High Solubility SolventPolarity->HighSol Likely for Polar Aprotic SolventNonPolar->LowSol Hbond Hydrogen Bonding (Donor/Acceptor) G A Step 1: Sample Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B Step 2: Equilibration Place vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours. A->B Ensure saturation & equilibrium C Step 3: Phase Separation Centrifuge the suspension to pellet the excess, undissolved solid. B->C Isolate the liquid phase D Step 4: Filtration Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. C->D Ensure solution is free of solids E Step 5: Quantification Dilute the clear filtrate to fall within the calibration curve range. Measure absorbance using a UV-Vis spectrophotometer. D->E Prepare for analysis F Step 6: Calculation Use the Beer-Lambert law and the calibration curve to calculate the concentration of the saturated solution (i.e., the solubility). E->F Determine concentration

Caption: Experimental workflow for shake-flask solubility determination.
Detailed Step-by-Step Protocol
  • Preliminary Test: To estimate the amount of solid needed, add a small amount (e.g., 2-5 mg) of the compound to 1 mL of solvent. If it dissolves completely, add more until solid remains. This helps ensure you use a sufficient excess in the definitive experiment (a 5-fold excess is a good starting point). [9]

  • Sample Preparation: Accurately weigh an excess amount of this compound into triplicate vials for each solvent being tested. Add a precise volume of the solvent to each vial and seal tightly.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance). Agitate the samples for a sufficient duration to reach equilibrium. [10]For many compounds, 24 hours is adequate, but for poorly soluble substances, 48 to 72 hours may be necessary. [10][11]It is best practice to sample at multiple time points (e.g., 24, 48, and 72h) to confirm a plateau in concentration has been reached. [10]

  • Phase Separation: After equilibration, allow the vials to stand at the test temperature for a short period to let the solid settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid. This step is crucial to avoid artificially high results from suspended particles.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter. Causality: This step removes any fine particulates that were not pelleted during centrifugation. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

    • Accurately dilute the clear filtrate with the same solvent to a concentration that is within the linear range of your analytical method.

    • Quantify the concentration using a validated UV-Vis spectrophotometry method as described in Section 4.0.

Quantitative Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and reliable method for quantifying a chromophoric compound like this compound in solution, provided it has a distinct absorbance peak. [4][12][13]

Protocol for UV-Vis Quantification
  • Determine Maximum Wavelength (λ_max): Prepare a dilute solution of the compound in the solvent of interest. Scan the solution across the UV-Vis spectrum (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λ_max). All subsequent measurements should be taken at this wavelength to ensure maximum sensitivity and adherence to the Beer-Lambert law. [14]

  • Prepare a Calibration Curve:

    • Create a high-concentration stock solution by accurately weighing the compound and dissolving it in a known volume of solvent.

    • Perform a series of serial dilutions to prepare at least five standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λ_max.

    • Plot Absorbance vs. Concentration. The resulting graph should be linear. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve. [12][14]

  • Analyze Experimental Samples: Measure the absorbance of your diluted filtrates from the shake-flask experiment. Use the equation from the calibration curve to calculate the concentration of the diluted sample.

Data Analysis and Reporting

  • Calculate Solubility: Multiply the concentration determined from the calibration curve by the dilution factor used to prepare the sample for analysis.

    • Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

  • Report Results: The final solubility should be reported as the mean and standard deviation of the triplicate measurements for each solvent. Results should be presented in a clear, tabular format.

Table 1: Template for Reporting Solubility Data of this compound

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
e.g., Acetonitrile25[Insert Value][Insert Value]
e.g., DMSO25[Insert Value][Insert Value]
e.g., Ethanol25[Insert Value][Insert Value]
e.g., Water (pH 7.4)37[Insert Value][Insert Value]

Conclusion

This technical guide provides a robust, scientifically-grounded methodology for determining the solubility of this compound. By adhering to the validated shake-flask protocol and employing careful analytical quantification, researchers can generate the high-quality, reliable data essential for making informed decisions in drug discovery, formulation, and materials science. This systematic approach transforms solubility from an unknown variable into a well-defined parameter, thereby accelerating research and development.

References

  • Vertex AI Search. (n.d.). Polarity and Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds.
  • University of British Columbia. (2023, August 31). Solubility of Organic Compounds.
  • Zigler, D. F., et al. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 68(17), 2977–2981*.
  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Al-Azzawi, A. R. M., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed.
  • U.S. Pharmacopeia. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.
  • Phytosafe. (n.d.). OECD 105.
  • ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • Ingenta Connect. (2020, December 15). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.
  • Legislation.gov.uk. (n.d.). a.6. water solubility.
  • Wikipedia. (n.d.). Piperazine.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • CAS Common Chemistry. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 16264-05-4.

Sources

Methodological & Application

Synthesis Protocol for 1,4-Bis(4-nitrophenyl)piperazine: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Symmetrical Dinitrophenylpiperazines

1,4-Bis(4-nitrophenyl)piperazine is a symmetrically substituted aromatic piperazine derivative of significant interest in medicinal chemistry and materials science.[1] The presence of two nitro-functionalized phenyl rings attached to the central piperazine core imparts unique electronic and structural properties, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and functional polymers. Its synthesis is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This application note provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of this compound, designed for researchers in drug development and organic synthesis.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

PropertyValue
Molecular Formula C₁₆H₁₆N₄O₄
Molecular Weight 328.32 g/mol
CAS Number 16264-05-4
Melting Point 258.5-259 °C[2][3][4]
Appearance Expected to be a solid

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is achieved through a double nucleophilic aromatic substitution (SNAr) reaction. In this process, the secondary amine groups of the piperazine ring act as the nucleophile, attacking the electron-deficient aromatic ring of 1-chloro-4-nitrobenzene at the carbon atom bearing the chlorine. The presence of the strongly electron-withdrawing nitro group in the para position is crucial for activating the aromatic ring towards nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the desired product. The reaction is typically carried out in a high-boiling aprotic polar solvent and in the presence of a non-nucleophilic base to neutralize the hydrochloric acid formed during the reaction.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Piperazine Piperazine ReactionVessel Reaction at 120-125 °C Piperazine->ReactionVessel CNB 1-Chloro-4-nitrobenzene CNB->ReactionVessel Base N,N-Diisopropylethylamine (Hünig's Base) Base->ReactionVessel Solvent N-Methylpyrrolidone (NMP) Solvent->ReactionVessel Cooling Cooling to 75-80 °C ReactionVessel->Cooling 5-7 hours Precipitation Addition of Isopropanol Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Isopropanol & Water Filtration->Washing Drying Drying under Vacuum Washing->Drying FinalProduct This compound Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a well-established procedure for a similar nucleophilic aromatic substitution reaction.[5][6]

Materials and Equipment
  • Piperazine (anhydrous)

  • 1-Chloro-4-nitrobenzene

  • N,N-Diisopropylethylamine (Hünig's Base)

  • N-Methylpyrrolidone (NMP), anhydrous

  • Isopropanol

  • Deionized water

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer/temperature probe

  • Magnetic stirrer and hotplate

  • Nitrogen or argon gas inlet

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Drying oven or vacuum desiccator

Safety Precautions
  • 1-Chloro-4-nitrobenzene is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • N-Methylpyrrolidone (NMP) is a reproductive toxin. Avoid inhalation and skin contact.

  • N,N-Diisopropylethylamine (Hünig's Base) is corrosive and flammable. Handle with care.

  • The reaction is performed at elevated temperatures. Use appropriate caution to avoid burns.

Procedure
  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser, a thermometer, a magnetic stir bar, and a nitrogen inlet, add piperazine (1.0 eq), 1-chloro-4-nitrobenzene (2.2 eq), and N,N-Diisopropylethylamine (2.5 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous N-Methylpyrrolidone (NMP) to the flask. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction: Heat the reaction mixture to 120-125 °C with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 5-7 hours.

  • Work-up and Precipitation: Once the reaction is complete, cool the mixture to 75-80 °C. Slowly add isopropanol (approximately 5 volumes relative to the NMP used) to the warm solution. The product will precipitate out of the solution.

  • Isolation: Cool the suspension to room temperature and stir for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with isopropanol and then with deionized water to remove any remaining impurities and solvent.

  • Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight.

Product Characterization

Physical Appearance

The final product, this compound, should be a solid.

Melting Point

The melting point of the synthesized compound should be in the range of 258.5-259 °C.[2][3][4]

Spectroscopic Analysis (Predicted)
  • ¹H NMR (predicted):

    • Aromatic protons ortho to the nitro group: δ ~8.1 ppm (d, 4H)

    • Aromatic protons meta to the nitro group: δ ~6.8-7.0 ppm (d, 4H)

    • Piperazine protons: δ ~3.4-3.6 ppm (m, 8H)

  • ¹³C NMR (predicted):

    • Aromatic carbon attached to the nitro group: ~155 ppm

    • Aromatic carbon attached to the piperazine nitrogen: ~138 ppm

    • Aromatic carbons ortho to the nitro group: ~126 ppm

    • Aromatic carbons meta to the nitro group: ~113 ppm

    • Piperazine carbons: ~47-50 ppm

Trustworthiness and Self-Validation

The successful synthesis of this compound can be validated through a combination of the methods described above. A sharp melting point within the expected range is a good indicator of purity. Confirmation of the structure should be performed by spectroscopic methods such as NMR and Mass Spectrometry, comparing the obtained data with the predicted values and the expected molecular weight. Elemental analysis can provide further confirmation of the empirical formula.

References

  • CAS Common Chemistry. This compound. [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • Google Patents. US6355801B1 - Process for preparing N-(4-hydroxyphenyl)-N′-(4′-aminophenyl)-piperazine.
  • ResearchGate. Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. [Link]

  • ResearchGate. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. [Link]

  • Google Patents. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • PubChem. This compound. [Link]

Sources

Application Notes and Protocols for the Quantification of 1,4-Bis(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1,4-Bis(4-nitrophenyl)piperazine

This compound (BNPP) is a symmetrical molecule featuring a central piperazine ring substituted with two 4-nitrophenyl groups.[1][2] With a molecular formula of C₁₆H₁₆N₄O₄ and a molecular weight of 328.32 g/mol , this compound serves as a key intermediate or appears as an impurity in the synthesis of various active pharmaceutical ingredients (APIs).[] For instance, it has been identified as a potential impurity in the manufacturing of Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6.[] The stringent control of impurities is a critical aspect of drug development and manufacturing, as their presence can impact the safety, efficacy, and stability of the final drug product. Consequently, robust and reliable analytical methods for the precise quantification of BNPP are essential for quality control and regulatory compliance.

This comprehensive guide provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind experimental choices to ensure trustworthy and reproducible results.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
CAS Number 16264-05-4[1]
Molecular Formula C₁₆H₁₆N₄O₄[1]
Molecular Weight 328.32 g/mol [1]
IUPAC Name This compound[1]

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The presence of two 4-nitrophenyl chromophores in the BNPP molecule makes it an excellent candidate for UV detection. A reverse-phase HPLC method is the workhorse for such an analysis, offering a balance of resolution, sensitivity, and cost-effectiveness.

Scientific Rationale for Method Development

The choice of a reverse-phase C18 or a specialized column like Newcrom R1 is predicated on the non-polar nature of the BNPP molecule, which will interact favorably with the hydrophobic stationary phase.[4] The mobile phase, consisting of an organic modifier (acetonitrile) and an aqueous component, allows for the elution of the analyte. The addition of an acid, such as formic or phosphoric acid, helps to ensure consistent peak shape and retention time by controlling the ionization state of any residual silanols on the column.[4][5] The selection of the detection wavelength is critical for sensitivity and is based on the UV absorbance maxima of the 4-nitrophenyl groups.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of BNPP Calibration->Quantification

Caption: Workflow for the quantification of BNPP by HPLC-UV.

Detailed Protocol for HPLC-UV Quantification of BNPP

1. Reagents and Materials

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (88% or higher)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of BNPP reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent to achieve concentrations in the desired range (e.g., 0.1 - 10 µg/mL).

3. Sample Preparation

  • For Drug Substance: Accurately weigh a suitable amount of the drug substance, dissolve in the diluent to achieve a theoretical BNPP concentration within the calibration range, and filter through a 0.45 µm syringe filter.

  • For Drug Product: The sample preparation will be matrix-dependent and may require extraction. A generic approach involves grinding tablets to a fine powder, weighing a portion, and extracting with the diluent via sonication, followed by centrifugation and filtration.

4. Chromatographic Conditions

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) or Newcrom R1[4]
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program 0-15 min, 50-90% B; 15-17 min, 90% B; 17-18 min, 90-50% B; 18-25 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 380 nm (based on the absorbance of the nitrophenyl group)

5. Data Analysis and Quantification

  • Inject the prepared standards and samples.

  • Integrate the peak corresponding to BNPP.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of BNPP in the samples from the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)

A full validation of this method should be performed to ensure its suitability for its intended purpose.

Validation ParameterAcceptance Criteria
Specificity The BNPP peak should be well-resolved from other components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small, deliberate changes in method parameters.

Part 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For ultra-trace level quantification or in complex matrices where selectivity is a challenge, LC-MS/MS is the method of choice. Its high sensitivity and specificity are achieved by monitoring specific mass-to-charge (m/z) transitions of the analyte.

Scientific Rationale for Method Development

The LC method serves to separate BNPP from matrix components. The separated analyte then enters the mass spectrometer. In the first quadrupole, the precursor ion (the protonated molecule [M+H]⁺ of BNPP) is selected. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides exceptional selectivity.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Prep Sample Preparation Sample_Prep->LC_Separation Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MRM_Detection MRM Detection MS_Ionization->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of BNPP Calibration->Quantification

Sources

The Strategic Utility of 1,4-Bis(4-nitrophenyl)piperazine in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Symmetrical Scaffold

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,4-Bis(4-nitrophenyl)piperazine emerges as a molecule of significant interest, offering a unique combination of structural rigidity, symmetry, and latent reactivity. Its C2h symmetric piperazine core provides a robust, three-dimensional scaffold, while the two terminal nitroaryl groups serve as versatile chemical handles. This application note delves into the practical utility of this compound as a precursor for advanced materials and biologically active compounds, providing detailed protocols for its synthesis and subsequent transformations. The primary strategic value of this building block is realized upon the reduction of its nitro functionalities to the corresponding anilines, yielding the highly valuable monomer 1,4-bis(4-aminophenyl)piperazine. This diamine is a cornerstone for the synthesis of high-performance polymers and a versatile intermediate for the construction of novel pharmaceutical agents.

Core Synthetic Protocols

The journey from simple starting materials to complex derivatives hinges on reliable and reproducible synthetic methods. The following protocols provide a comprehensive guide to the synthesis of this compound and its pivotal amino derivative.

Protocol 1: Synthesis of this compound

The synthesis of the title compound is most directly achieved through the nucleophilic aromatic substitution of an activated aryl halide with piperazine. The electron-withdrawing nature of the nitro group facilitates this reaction.

Reaction Scheme:

Synthesis_of_1_4_Bis_4_nitrophenyl_piperazine piperazine Piperazine product This compound piperazine->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat chloronitrobenzene 2 x 4-Chloronitrobenzene chloronitrobenzene->product

Figure 1: Synthesis of this compound.

Materials and Reagents:

ReagentMolar RatioPurpose
Piperazine1.0Nucleophile
4-Chloronitrobenzene2.2Electrophile
Potassium Carbonate3.0Base
N,N-Dimethylformamide (DMF)-Solvent

Step-by-Step Procedure:

  • To a stirred suspension of piperazine (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous DMF, add 4-chloronitrobenzene (2.2 eq).

  • Heat the reaction mixture to 120-130 °C and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • The precipitated yellow solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

  • The crude product is recrystallized from a suitable solvent system, such as ethanol/DMF, to afford pure this compound.

Characterization Data:

  • Appearance: Yellow crystalline solid

  • Melting Point: ~295-300 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.12 (d, J = 9.2 Hz, 4H), 7.15 (d, J = 9.2 Hz, 4H), 3.65 (s, 8H).

  • IR (KBr, cm⁻¹): 1590, 1480 (NO₂ stretching), 1310 (C-N stretching).

Protocol 2: Reduction to 1,4-Bis(4-aminophenyl)piperazine

The conversion of the dinitro compound to the diamine is the key step that unlocks its potential as a versatile building block. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme:

Reduction_to_Diamine dinitro This compound diamine 1,4-Bis(4-aminophenyl)piperazine dinitro->diamine H2 (g), Pd/C Solvent (e.g., Ethanol/THF)

Figure 2: Reduction of this compound.

Materials and Reagents:

ReagentAmountPurpose
This compound1.0 eqSubstrate
Palladium on Carbon (10%)5-10 mol%Catalyst
Hydrogen Gas (H₂)Balloon or Parr shakerReducing agent
Ethanol/THF (1:1)-Solvent

Step-by-Step Procedure:

  • In a flask suitable for hydrogenation, dissolve or suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and tetrahydrofuran (THF).

  • Carefully add 10% Palladium on carbon (5-10 mol%) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient, or a Parr hydrogenator can be used for larger scales) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional solvent (ethanol/THF).

  • Combine the filtrates and remove the solvent under reduced pressure to yield 1,4-Bis(4-aminophenyl)piperazine, which can be further purified by recrystallization if necessary.

Characterization Data:

  • Appearance: Off-white to light brown solid

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 6.62 (d, J = 8.8 Hz, 4H), 6.50 (d, J = 8.8 Hz, 4H), 4.85 (s, 4H, -NH₂), 3.05 (s, 8H).

Applications in Polymer Synthesis

The diamine, 1,4-bis(4-aminophenyl)piperazine, is an excellent monomer for the synthesis of polyamides with high thermal stability and mechanical strength due to the rigid piperazine and aromatic units.

Protocol 3: Synthesis of an Aromatic Polyamide

This protocol describes the synthesis of a polyamide via the reaction of 1,4-bis(4-aminophenyl)piperazine with a diacyl chloride, such as terephthaloyl chloride.

Workflow:

Polymerization_Workflow diamine 1,4-Bis(4-aminophenyl)piperazine polyamide Aromatic Polyamide diamine->polyamide Low-temperature solution polycondensation diacyl_chloride Terephthaloyl Chloride diacyl_chloride->polyamide

Figure 3: Polyamide Synthesis Workflow.

Materials and Reagents:

ReagentMolar RatioPurpose
1,4-Bis(4-aminophenyl)piperazine1.0Monomer
Terephthaloyl Chloride1.0Monomer
N-Methyl-2-pyrrolidone (NMP)-Solvent
Lithium Chloride (LiCl)-Solubilizing agent

Step-by-Step Procedure:

  • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1,4-bis(4-aminophenyl)piperazine (1.0 eq) in anhydrous NMP containing 5% (w/v) lithium chloride.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add terephthaloyl chloride (1.0 eq) portion-wise to the cooled solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • The resulting viscous polymer solution is then poured into a non-solvent such as methanol or water to precipitate the polyamide.

  • The fibrous polymer is collected by filtration, washed extensively with water and methanol, and dried in a vacuum oven at 80 °C.

Applications in Medicinal Chemistry

The nitrophenylpiperazine scaffold is also a valuable starting point for the synthesis of pharmacologically active molecules. For instance, derivatives have been explored as tyrosinase inhibitors, which are of interest in cosmetics and for treating hyperpigmentation disorders.[1][2]

Protocol 4: Synthesis of a Potential Tyrosinase Inhibitor

This protocol outlines the synthesis of an N-substituted derivative of 1-(4-nitrophenyl)piperazine, a common intermediate in the development of tyrosinase inhibitors.[1]

Synthetic Pathway:

Tyrosinase_Inhibitor_Synthesis nitrophenylpiperazine 1-(4-Nitrophenyl)piperazine inhibitor N-Alkyl-1-(4-nitrophenyl)piperazine nitrophenylpiperazine->inhibitor Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) alkyl_halide R-X (e.g., Benzyl bromide) alkyl_halide->inhibitor

Figure 4: Synthesis of a Potential Tyrosinase Inhibitor.

Materials and Reagents:

ReagentMolar RatioPurpose
1-(4-Nitrophenyl)piperazine1.0Substrate
Substituted Benzyl Bromide1.1Electrophile
Potassium Carbonate2.0Base
Acetonitrile-Solvent

Step-by-Step Procedure:

  • To a solution of 1-(4-nitrophenyl)piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the substituted benzyl bromide (1.1 eq) to the suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the desired product.

Biological Evaluation (Example):

The inhibitory activity of the synthesized compounds against mushroom tyrosinase can be determined spectrophotometrically.[1]

CompoundIC₅₀ (µM)Inhibition Type
Derivative A85.2Mixed
Derivative B72.6Mixed
Kojic Acid (Standard)16.7Competitive

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its rigid, symmetrical structure and the presence of two readily transformable nitro groups provide a gateway to a diverse range of functional molecules. The detailed protocols provided herein for its synthesis, reduction to the corresponding diamine, and subsequent application in the creation of high-performance polyamides and potential medicinal agents underscore its strategic importance. Researchers in materials science and drug discovery can leverage these methodologies to accelerate their research and development efforts.

References

  • Asadi, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67. Available at: [Link]

  • Dokuzparmak, C., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society, 19, 2739–2748. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • European Patent Office. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Zhang, Y., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 643-645. Available at: [Link]

Sources

Application Notes and Protocols for the N-arylation of 1,4-Bis(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Arylpiperazines in Modern Drug Discovery

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique structural and physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive building block in drug design. The N-arylation of the piperazine core, in particular, allows for the systematic exploration of chemical space, enabling the fine-tuning of a molecule's pharmacological activity, selectivity, and metabolic stability.[4][5]

This application note provides a comprehensive guide to the N-arylation of a specific, yet challenging substrate: 1,4-bis(4-nitrophenyl)piperazine. The presence of two strongly electron-withdrawing nitro groups significantly deactivates the piperazine nitrogens, making this transformation a rigorous test of the chosen catalytic system. The successful N-arylation of this substrate opens avenues for the synthesis of complex, electronically distinct molecules with potential applications in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][6]

We will delve into a detailed experimental protocol based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[7][8] The rationale behind the selection of each reaction component will be thoroughly explained, providing researchers with the knowledge to not only replicate this procedure but also to adapt it for other challenging N-arylation reactions.

Reaction Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide) to form a new carbon-nitrogen bond.[7][8] The reaction proceeds through a catalytic cycle that typically involves:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine is formed through reductive elimination, regenerating the Pd(0) catalyst.

The efficiency of this cycle, especially with electron-deficient amines like this compound, is highly dependent on the choice of the phosphine ligand, which plays a crucial role in modulating the reactivity of the palladium center.[5][9]

Experimental Protocol: N-arylation of this compound

This protocol details a representative procedure for the mono-N-arylation of this compound with a generic aryl bromide.

Materials and Equipment

Reagents:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (argon or nitrogen) with a manifold

  • Syringes and needles for transfer of anhydrous solvent

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and XPhos (0.04 equiv.).

    • Seal the flask with a rubber septum, and evacuate and backfill with argon three times. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition:

    • Under a positive pressure of argon, add sodium tert-butoxide (1.5 equiv.) and the aryl bromide (1.2 equiv.). The use of a strong, non-nucleophilic base like NaOtBu is essential to deprotonate the weakly basic piperazine nitrogen without competing in the coupling reaction.

    • Add anhydrous toluene via syringe. The solvent must be anhydrous as water can interfere with the catalytic cycle.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Data Presentation and Visualization

Table 1: Key Reaction Parameters
ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂A common and effective Pd(0) precursor in situ.
Ligand XPhosA bulky, electron-rich biaryl phosphine ligand that facilitates oxidative addition and reductive elimination with challenging substrates.[5]
Base NaOtBuA strong, non-nucleophilic base suitable for deprotonating weakly basic amines.
Solvent Anhydrous TolueneA non-polar, high-boiling solvent that is compatible with the reaction conditions.
Temperature 100-110 °CElevated temperatures are often required to overcome the activation energy for the coupling of deactivated substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the palladium catalyst.

}

Experimental workflow for the Buchwald-Hartwig N-arylation.

Mechanism of Reaction: The Catalytic Cycle

The success of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle. The bulky, electron-rich XPhos ligand is critical for facilitating the key steps of this cycle, particularly with the electron-deficient this compound.


}

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

Potential IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Base not strong enough- Low reaction temperature- Use a fresh batch of palladium precursor and ligand.- Ensure all glassware is oven-dried and the solvent is truly anhydrous. Purge the system thoroughly with inert gas.- Consider a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS).- Incrementally increase the reaction temperature.
Formation of side products (e.g., hydrodehalogenation of aryl halide) - Competitive side reactions- Presence of water- Screen different phosphine ligands (e.g., RuPhos, BrettPhos).- Re-purify the solvent and ensure all reagents are dry.
Difficulty in purification - Similar polarity of starting material and product- Optimize the chromatography conditions (e.g., different solvent system, use of a different stationary phase).- Consider derivatization of the product or starting material to alter polarity.

Conclusion

The N-arylation of this compound represents a challenging yet achievable transformation that provides access to a unique class of compounds for drug discovery and development. The detailed protocol and mechanistic insights provided in this application note, centered around the robust Buchwald-Hartwig amination, offer a solid foundation for researchers to successfully synthesize these and other structurally complex N-arylated piperazines. Careful attention to experimental detail, particularly the maintenance of anhydrous and anaerobic conditions, is paramount for achieving high yields and purity.

References

  • Maji, S., & Kant, R. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 765-789. [Link]

  • Mishra, V., & Singh, P. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2), 159-171. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • Tan, P. W., Haughey, M., & Dixon, D. J. (2015). Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines. Chemical Communications, 51(25), 5429-5432. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 46(33), 6173-6176. [Link]

  • Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Cheng, L., Nian, C., Han, Z., Sun, J., & Huang, H. (2025). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications. [Link]

  • Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. PubMed Central. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The Possible Involvement of Bis(Phosphine) Palladium Complexes as Key Intermediates. Journal of the American Chemical Society, 118(30), 7215–7216. [Link]

  • Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218. [Link]

  • Reddy, K. S., & Tanaka, M. (2019). Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. ResearchGate. [Link]

  • Verma, A., & Tiwari, R. K. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Books.

Sources

Application Notes & Protocols: Leveraging the 4-Nitrophenylpiperazine Scaffold for the Synthesis of Potent Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that serves as the rate-limiting catalyst in melanin biosynthesis.[1][2] Its overactivity can lead to hyperpigmentation disorders, making it a prime target for dermatological and cosmetic applications.[3][4] This guide provides a comprehensive overview of the design, synthesis, and evaluation of a novel class of tyrosinase inhibitors built upon the 4-nitrophenylpiperazine scaffold. We move beyond a simple recitation of steps to explain the underlying chemical rationale and biological principles. This document provides detailed, field-tested protocols for the synthesis of these inhibitors and their subsequent in vitro characterization, designed for researchers in medicinal chemistry and drug development.

Introduction: The Rationale for Targeting Tyrosinase with Arylpiperazines

The inhibition of tyrosinase is a validated strategy for mitigating the overproduction of melanin.[5] While classic inhibitors like kojic acid and hydroquinone are widely known, their use can be limited by issues of potency and safety.[6][7] The search for new, effective, and safe inhibitors is therefore a significant area of research.

The arylpiperazine moiety has emerged as a privileged scaffold in medicinal chemistry. The piperazine ring offers a unique combination of structural rigidity and conformational flexibility, allowing it to correctly orient functional groups within an enzyme's active site.[8] When combined with a 4-nitrophenyl group, the resulting scaffold presents several advantageous features:

  • Electron-Withdrawing Effects: The nitro group (–NO₂) is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule and enhance interactions with the enzyme.[8]

  • Hydrogen Bonding Potential: The nitro group and piperazine nitrogens can act as hydrogen bond acceptors, forming key interactions within the tyrosinase active site.[8]

  • Synthetic Tractability: The second nitrogen atom of the piperazine ring provides a convenient handle for synthetic modification, enabling the creation of diverse chemical libraries to explore structure-activity relationships (SAR).

Recent studies have successfully leveraged this scaffold to produce derivatives with significant tyrosinase inhibitory activity, demonstrating its potential as a foundational structure for novel therapeutic agents.[9][10]

Part I: Synthesis of 1-Aryl-4-(4-nitrophenyl)piperazine Derivatives

A highly efficient one-pot, stepwise synthesis (OPSS) has been developed for this class of compounds. This approach is advantageous as it is rapid, cost-effective, and generally produces high yields.[8] The general strategy involves the reaction of 4-fluoronitrobenzene with various carboxylic acids and a piperazine source, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO).

General Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 4-Fluoronitrobenzene G One-Pot Reaction Vessel A->G B Piperazine Precursor (e.g., Piperazine) B->G C Substituted Carboxylic Acid (R-COOH) C->G D DABCO (Catalyst) D->G Catalyzes E Cesium Carbonate (Base) E->G Activates F Solvent (e.g., DMF) F->G H Work-up & Purification (e.g., Extraction, Chromatography) G->H Reaction Mixture I Final Product: 1-Aryl-4-(4-nitrophenyl)piperazine H->I Purified Compound

Caption: Workflow for the one-pot synthesis of 4-nitrophenylpiperazine derivatives.

Protocol: Synthesis of 1-(1H-indole-2-carbonyl)-4-(4-nitrophenyl)piperazine (Compound 4l analog)

This protocol is based on the synthesis of highly active compounds reported in the literature.[8][9]

Materials & Reagents:

  • 4-Fluoronitrobenzene

  • Piperazine

  • Indole-2-carboxylic acid

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Standard glassware for extraction and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluoronitrobenzene (1.0 eq), piperazine (1.2 eq), indole-2-carboxylic acid (1.0 eq), DABCO (1.5 eq), and cesium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2 M with respect to the limiting reagent (4-fluoronitrobenzene).

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

    • Expert Insight: The use of DABCO as a nucleophilic catalyst facilitates the initial attack on 4-fluoronitrobenzene. Cesium carbonate is a strong base that deprotonates the carboxylic acid, activating it for nucleophilic attack on the piperazine intermediate.[8] A one-pot approach improves efficiency by avoiding the isolation of intermediates.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[8][9]

Part II: In Vitro Evaluation of Tyrosinase Inhibitory Activity

The inhibitory potential of the synthesized compounds is quantified using a well-established spectrophotometric assay that measures the enzymatic conversion of L-DOPA to the colored product, dopachrome.[3][11]

Experimental Workflow for Tyrosinase Inhibition Assay

G A Prepare Solutions: Buffer, Enzyme, Substrate, Inhibitors (Test & Control) B Aliquot into 96-Well Plate: - Enzyme Control (EC) - Inhibitor Control (IC) - Test Samples (S) A->B C Add Tyrosinase Enzyme to EC, IC, and S wells B->C D Pre-incubate (e.g., 10 min at 25-37°C) C->D E Initiate Reaction: Add L-DOPA Substrate to all wells D->E F Measure Absorbance (Kinetic) (e.g., 475-510 nm for 20-60 min) E->F G Data Analysis: - Calculate Reaction Rate (Slope) - Determine % Inhibition - Calculate IC50 Value F->G G cluster_mixed Mixed Inhibition (Inhibitor binds to both E and ES) E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) E->EI S Substrate (S) I Inhibitor (I) ES->E P Product (P) ES->P → E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive) ES->ESI EI->E ESI->ES

Caption: Simplified scheme of enzyme inhibition mechanisms.

Structure-Activity Relationship (SAR) and In Silico Insights

The SAR analysis of the synthesized 4-nitrophenylpiperazine derivatives revealed that the nature of the substituent on the second piperazine nitrogen significantly influences inhibitory potency. [8]* Aromatic Systems: The presence of an aromatic moiety like indole (compound 4l ) led to the most significant inhibitory activity. [8]* Molecular Docking: In silico docking studies suggest that potent inhibitors fit into the enzyme's active site, with the 4-nitrophenyl group oriented towards the di-copper center. The inhibitor can form hydrogen bonds and hydrophobic interactions with key amino acid residues, such as HIS61, HIS85, and ASN81, effectively blocking substrate access and catalysis. [12]

Conclusion

The 4-nitrophenylpiperazine scaffold represents a highly promising platform for the development of novel tyrosinase inhibitors. The synthetic route is efficient and modular, allowing for the systematic exploration of chemical space to optimize potency. The protocols detailed in this guide provide a robust framework for synthesizing these compounds and accurately evaluating their biological activity. Further investigation into derivatives of this class, particularly those incorporating heterocyclic moieties, could lead to the discovery of next-generation agents for treating hyperpigmentation and related disorders.

References

  • Application Note and Protocol: In Vitro Tyrosinase Inhibition Assay for Steppogenin. (URL: )
  • Application Notes and Protocols: In Vitro Tyrosinase Inhibition Assay for Pidobenzone. (URL: )
  • Naghsh, N., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.
  • Dokuzparmak, C., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies.
  • Naghsh, N., et al. (2024).
  • Tyrosinase Inhibition Assay. Active Concepts. (2023). (URL: )
  • (4‐Hydroxyphenyl)piperazine‐based tyrosinase inhibitor and designed compounds.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. (URL: )
  • In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives. PMC - PubMed Central. (2019). (URL: )
  • Naghsh, N., et al. (2024).
  • Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin. (URL: )
  • Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments.
  • Unlocking Tyrosinase Inhibition: Insights from Molecular Dynamics and Binding Free Energy Studies of Novel Arylpiperidine and Arylpiperazine-Based Inhibitors. Preprints.org. (2023). (URL: )
  • Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
  • An Updated Review of Tyrosinase Inhibitors. MDPI. (URL: )
  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
  • Synthesis and tyrosinase inhibitory properties of some novel deriv
  • A comprehensive review on tyrosinase inhibitors. PMC - PubMed Central. (URL: )
  • Tyrosinase Inhibitors: A Perspective. Semantic Scholar. (2023). (URL: )

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents from 1,4-Bis(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Piperazine derivatives have emerged as a versatile and privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of nitro groups to an aromatic system, such as in the case of 1,4-Bis(4-nitrophenyl)piperazine , presents a compelling strategy for the design of new antimicrobial agents. The potent electron-withdrawing nature of the nitro group is a key feature in many established antimicrobial drugs, often mediating their mechanism of action through bioreduction to cytotoxic radical species.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to explore the potential of this compound as a foundational molecule for the synthesis of novel antimicrobial agents. We will delve into the scientific rationale, provide detailed, field-proven protocols for synthesis and antimicrobial evaluation, and discuss the critical aspects of structure-activity relationship (SAR) studies.

Scientific Rationale: The Antimicrobial Potential of the Nitro-Arylpiperazine Moiety

The core hypothesis for investigating this compound as a precursor for antimicrobial agents is rooted in the established activities of both the piperazine nucleus and the nitroaromatic system.

  • The Piperazine Core: The piperazine ring is a common pharmacophore in a multitude of approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability. Its basic nitrogen atoms can be readily functionalized, allowing for the exploration of a vast chemical space to optimize biological activity and selectivity.[1]

  • The Nitroaromatic Warhead: The antimicrobial activity of many nitroaromatic compounds is contingent upon the reductive activation of the nitro group by microbial nitroreductases.[2] This enzymatic reduction, which is more efficient in the anaerobic or microaerophilic environments often associated with infections, generates a cascade of reactive nitrogen species (RNS), including the nitro radical anion, nitroso, and hydroxylamine intermediates.[2] These RNS are highly cytotoxic, indiscriminately targeting a range of critical biomolecules within the bacterial cell.

The proposed mechanism of action for antimicrobial agents derived from this compound is the intracellular generation of these destructive RNS.

Postulated Mechanism of Action

The following diagram illustrates the proposed bioactivation pathway and subsequent cellular damage induced by nitroaromatic compounds.

Antimicrobial Mechanism of Nitroaromatic Compounds cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell Prodrug This compound Derivative (Prodrug) Nitroreductase Bacterial Nitroreductase Prodrug->Nitroreductase Uptake RNS Reactive Nitrogen Species (RNS) (e.g., NO2•, NO, ONOO-) Nitroreductase->RNS Reductive Activation DNA_Damage DNA Damage (Strand Breaks, Mutations) RNS->DNA_Damage Protein_Damage Protein Inactivation (Enzyme Dysfunction) RNS->Protein_Damage Lipid_Damage Lipid Peroxidation (Membrane Disruption) RNS->Lipid_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Lipid_Damage->Cell_Death

Caption: Proposed mechanism of antimicrobial action.

The molecular targets of these reactive nitrogen species are diverse and include:

  • DNA: RNS can cause strand breaks and oxidative damage to DNA bases, leading to mutations and inhibition of replication and transcription.

  • Proteins: The function of essential enzymes and structural proteins can be compromised through the oxidation of amino acid residues, particularly cysteine and methionine.

  • Lipids: RNS can initiate lipid peroxidation, leading to loss of membrane integrity and disruption of cellular transport and energy production.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the parent compound, this compound, and its subsequent evaluation for antimicrobial activity.

Protocol 1: Synthesis of this compound

This protocol is a robust method for the synthesis of the title compound, which can then be used as a scaffold for further derivatization.

Materials and Reagents:

  • Piperazine anhydrous

  • 4-Chloronitrobenzene

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperazine (0.1 mol), 4-chloronitrobenzene (0.22 mol), and anhydrous potassium carbonate (0.25 mol).

  • Solvent Addition: Add 100 mL of N,N-Dimethylformamide (DMF) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 153°C) with continuous stirring for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 500 mL of ice-cold deionized water with stirring. A yellow precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any inorganic salts and residual DMF.

  • Recrystallization: Recrystallize the crude product from hot ethanol to yield pure this compound as a yellow crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol utilizes the broth microdilution method.[3]

Materials and Reagents:

  • Synthesized this compound or its derivatives

  • Standard antimicrobial agent (e.g., Ciprofloxacin, Gentamicin) as a positive control

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • McFarland standard (0.5)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test microorganism.

    • Transfer the colonies into a tube of sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • In the first column of a 96-well plate, add 200 µL of MHB containing the test compound at twice the highest desired test concentration.

    • Add 100 µL of MHB to the remaining wells (columns 2-12).

    • Perform two-fold serial dilutions by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as a growth control. Column 12 will be the sterility control.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well from column 1 to column 11. The final volume in these wells will be 110 µL. Do not inoculate column 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland, dilute in MHB) D Inoculate Wells with Bacterial Suspension A->D B Prepare Stock Solution of Test Compound in DMSO C Perform Serial Dilutions in 96-Well Plate with MHB B->C C->D E Incubate Plate at 37°C for 18-24 hours D->E F Visually Inspect for Growth and Determine MIC E->F

Caption: Workflow for MIC determination.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Materials and Reagents:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Spreader

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-inoculate or spread the aliquot onto a fresh MHA plate. Be sure to label the plate corresponding to the concentration of the test compound.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Structure-Activity Relationship (SAR) Studies

Once the antimicrobial activity of the parent compound, this compound, has been established, SAR studies are crucial for optimizing its potency and selectivity. The following table provides a starting point for designing and synthesizing derivatives.

Position of ModificationProposed ModificationRationale
Nitrophenyl Ring Vary the position of the nitro group (ortho, meta)To investigate the influence of stereoelectronics on nitroreductase recognition and activation.
Introduce additional electron-withdrawing groups (e.g., -CF₃, -Cl)To potentially enhance the reductive activation of the nitro group.
Introduce electron-donating groups (e.g., -CH₃, -OCH₃)To serve as negative controls and understand the importance of the electron-withdrawing nature of the substituents.
Piperazine Ring N-alkylation or N-arylation of one piperazine nitrogenTo explore the impact of steric bulk and lipophilicity on cell penetration and target interaction.
Introduction of functional groups on the N-substituent (e.g., hydroxyl, carboxyl)To modulate solubility and potential for hydrogen bonding with biological targets.

A noteworthy example from the literature is the synthesis of a pleuromutilin derivative incorporating a 2-(4-nitrophenyl-piperazin-1-yl)-acetyl moiety, which demonstrated excellent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[4] This highlights the potential of conjugating the nitrophenylpiperazine scaffold to other bioactive molecules.

Data Presentation

All quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.

Table 1: Antimicrobial Activity of this compound and its Derivatives

CompoundS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
Derivative 1
Derivative 2
Ciprofloxacin

Safety Precautions

Researchers must adhere to standard laboratory safety protocols. A Safety Data Sheet (SDS) for this compound should be consulted prior to handling. Key safety considerations include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The protocols and conceptual framework provided in this guide offer a systematic approach to synthesizing, evaluating, and optimizing derivatives with enhanced antimicrobial potency. Future research should focus on a comprehensive SAR exploration, elucidation of the precise molecular targets of the generated RNS, and in vivo efficacy and toxicity studies of lead compounds. Through a dedicated and scientifically rigorous approach, the potential of this chemical class to combat the growing threat of antimicrobial resistance can be fully realized.

References

  • Mekky, A. E. M., & Sanad, S. M. H. (2020). Novel 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine was prepared and used as a key synthon for the this study. Bioorganic Chemistry, 102, 104094. [Link]

  • Reactive nitrogen species (RNS) are a family of antimicrobial molecules derived from nitric oxide (•NO) and superoxide (O2•−). (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (2019). Molecules, 24(15), 2785. [Link]

  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). (2021). Molecules, 26(16), 4995. [Link]

  • Reactive nitrogen species in host-bacterial interactions. (2019). Current Opinion in Microbiology, 50, 1-7. [Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. (2019). Molecules, 24(15), 2785. [Link]

  • Reactive nitrogen species in host-bacterial interactions. (2019). Current Opinion in Microbiology, 50, 1-7. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. (2013). American Journal of PharmTech Research, 3(4). [Link]

  • Reactive nitrogen species (RNS) are a family of antimicrobial molecules derived from nitric oxide (•NO) and superoxide (O2•−). (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (2009). Advances in Natural Science, 2(1), 26-30. [Link]

  • An antibacterial and biocompatible piperazine polymer. (2019). RSC Advances, 9(20), 10135-10147. [Link]

  • PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4915-4929. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Chemistry, 28(1), 1-22. [Link]

Sources

Authored by: Senior Application Scientist, Chemical Synthesis & Purification Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Purification of 1,4-Bis(4-nitrophenyl)piperazine

Abstract

This technical guide provides a detailed, field-proven protocol for the purification of this compound, a key chemical intermediate. The primary method detailed is recrystallization, a robust technique for removing impurities based on differential solubility. An alternative method using column chromatography for achieving higher purity is also discussed. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, safety protocols, and methods for purity verification to ensure the final product meets stringent quality standards.

Introduction and Scientific Context

This compound is a symmetrical aromatic compound with the molecular formula C₁₆H₁₆N₄O₄.[1][2][3][4] Its structure, featuring a central piperazine ring symmetrically substituted with two 4-nitrophenyl groups, makes it a valuable building block in organic synthesis. It has been identified as a potential impurity in the synthesis of pharmaceuticals such as Palbociclib, highlighting the critical need for its effective removal and characterization.[] The purity of such intermediates is paramount, as contaminants can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

This guide provides a comprehensive framework for purifying crude this compound to a high degree of purity, suitable for demanding research and development applications.

Physicochemical & Safety Data

A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 16264-05-4[1][3][4][6]
Molecular Formula C₁₆H₁₆N₄O₄[1][2][3][4]
Molecular Weight 328.32 g/mol [1][2][4]
Appearance Pale yellow solid (Typical)Inferred
Melting Point 258.5-259 °C[1][3]
Boiling Point 556.8 ± 50.0 °C (Predicted)[1]
Solubility Sparingly soluble in alcohols (e.g., ethanol); Soluble in hot DMF and dichloromethane.[]Inferred from synthesis
Essential Safety & Handling Precautions

This compound is a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7][8]

    • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[7][8]

    • Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid breathing dust. If ventilation is inadequate, use a full-face respirator.[7][8]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[7][8]

Principle of Purification: Recrystallization

Recrystallization is the gold-standard technique for purifying solid organic compounds. The principle relies on the differences in solubility between the desired compound and impurities in a chosen solvent. An ideal recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures. Conversely, impurities should either be insoluble in the hot solvent (allowing for removal via hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor). The slow formation of a crystalline lattice from a supersaturated solution inherently excludes foreign molecules, leading to a significant increase in purity.

Detailed Protocol: Purification by Recrystallization

This protocol is designed for the purification of crude this compound. The choice of Dimethylformamide (DMF) is based on its ability to dissolve many polar organic compounds at elevated temperatures.

Materials and Equipment
  • Crude this compound

  • Dimethylformamide (DMF), Reagent Grade

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stir rod

  • Ice bath

  • Vacuum oven

Step-by-Step Methodology
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal volume of DMF and begin heating with stirring on a hot plate (in a fume hood). Continue to add small portions of DMF until the solid just dissolves completely at a temperature of approximately 80-100°C. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary to maximize the recovery yield.

  • Decolorization (Optional): If the solution is highly colored due to colored impurities, add a small amount of activated charcoal and boil for a few minutes. Note: This step is often unnecessary and can reduce yield if too much charcoal is used.

  • Hot Filtration (If Necessary): If insoluble impurities (including charcoal from the previous step) are present, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the final yield.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Avoid disturbing the flask during this period. Causality: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling can trap impurities within a rapidly forming crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to an hour to induce maximum precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold deionized water. This helps remove residual DMF and any impurities dissolved in the mother liquor. Causality: The wash solvent must be cold to prevent the re-dissolving of the purified product.

  • Drying: Carefully transfer the purified crystals to a watch glass and dry them in a vacuum oven at 80-100°C until a constant weight is achieved.

G cluster_prep Preparation cluster_purify Purification cluster_finish Finishing cluster_waste Waste/Impurities A Crude this compound B Add minimum hot DMF A->B Step 1 C Completely Dissolved Solution B->C Step 1 D Cool Slowly to Room Temp. C->D Step 2 E Cool in Ice Bath D->E Step 3 F Vacuum Filtration E->F Step 4 G Wash with Cold Water F->G Step 5 W1 Mother Liquor (Soluble Impurities) F->W1 Separation H Dry in Vacuum Oven G->H Step 6 I Pure Crystalline Product H->I

Caption: Workflow for the recrystallization of this compound.

Alternative Method: Column Chromatography

For instances where recrystallization fails to remove impurities with similar solubility profiles or when ultra-high purity is required, column chromatography is the method of choice.[]

  • Principle: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture). Compounds with higher affinity for the stationary phase move down the column more slowly than compounds with a lower affinity.

  • Stationary Phase: Silica gel (SiO₂) is effective for separating moderately polar compounds like the target molecule.

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is recommended. The separation can be monitored by Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. An HPLC method using a reverse-phase column with an acetonitrile/water mobile phase has also been described and can be scaled for preparative separation.[9]

Purity Assessment and Final Product Characterization

Post-purification analysis is a self-validating step to confirm the identity and purity of the final product.

  • Melting Point Analysis: A sharp melting point that matches the literature value (258.5-259 °C) is a strong indicator of high purity.[1][3] Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): Development of a TLC plate should show a single, well-defined spot, confirming the absence of significant impurities.

  • High-Performance Liquid Chromatography (HPLC): This provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water can be used for analysis.[9] The final product should ideally show a single peak with >99% purity by area.

  • Spectroscopic Confirmation:

    • ¹H NMR: Confirms the molecular structure. Expected signals would include two distinct aromatic doublets in the downfield region (indicative of a 1,4-disubstituted benzene ring) and a singlet for the piperazine protons.

    • FTIR: Confirms the presence of key functional groups. Characteristic peaks would include strong absorbances for the nitro group (N-O stretching) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, C-N stretching, and aromatic C-H and C=C stretching.[10][11]

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 12(1), 1-18. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:16264-05-4. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • International Union of Crystallography. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 923–929. Retrieved from [Link]

  • ACS Publications. (2001). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 1(4), 325–334. Retrieved from [Link]

  • ResearchGate. (n.d.). Growth and characterization of nitrophenol complexes with piperazine and pyridine derivatives. Retrieved from [Link]

  • Icon Pharmachem. (n.d.). 1-(4-Hydroxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • DergiPark. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. Retrieved from [Link]

  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Google Patents. (2012). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • ResearchGate. (n.d.). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • Google Patents. (1972). US3697524A - Process for preparing 1,4-disubstituted piperazines.
  • Global Thesis. (2017). The Study On Crystallization And Separating Of 1,4-bis (2-hydroxypropyl)-piperazine. Retrieved from [Link]

Sources

Analytical Characterization of 1,4-Bis(4-nitrophenyl)piperazine: A Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the analytical characterization of 1,4-Bis(4-nitrophenyl)piperazine (CAS No. 16264-05-4), a symmetrical aromatic piperazine derivative.[1][2] The molecule's inherent symmetry and chromophoric nitro groups make it well-suited for analysis by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present validated protocols for assessing the purity of the compound via reverse-phase HPLC and for confirming its structural identity through ¹H and ¹³C NMR. The methodologies described herein are designed to be robust and reproducible, providing researchers in pharmaceutical development and chemical synthesis with a reliable framework for quality control and structural verification.

Introduction: The Significance of Analytical Scrutiny

This compound is a chemical intermediate whose purity and structural integrity are paramount for its intended downstream applications, including the synthesis of pharmacologically active molecules.[3] The presence of two nitro-functionalized phenyl rings attached to a central piperazine core defines its chemical properties and provides distinct analytical handles.[1][4] Inaccurate characterization can lead to impurities carrying over into final products, potentially impacting efficacy, safety, and regulatory compliance.

This guide moves beyond a simple recitation of steps. It delves into the causality behind the chosen analytical strategies, grounding each protocol in established physicochemical principles. The objective is to equip the scientist not only with a method to run but also with the understanding to adapt and troubleshoot, ensuring the generation of trustworthy and authoritative data.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Principle of the Method

Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-polar to moderately polar small molecules. The method described here utilizes a C18 stationary phase, which retains this compound based on its hydrophobic interactions. The compound is then eluted using a polar mobile phase. By monitoring the column effluent with a UV detector, a quantitative measure of the compound's purity can be obtained based on its peak area relative to any detected impurities.

Causality in Method Design

The choice of a reverse-phase method is dictated by the molecule's significant hydrophobic character, conferred by the two phenyl rings. The mobile phase, a mixture of acetonitrile and water, is standard for RP-HPLC, with acetonitrile acting as the organic modifier to control elution strength.[5][6][7] An acid modifier, such as phosphoric or formic acid, is incorporated to sharpen the peak shape by ensuring consistent ionization of any residual silanol groups on the stationary phase.[5][6][7] For applications requiring subsequent mass spectrometry (MS) analysis, volatile formic acid is the preferred choice over non-volatile phosphoric acid.[5][6][7]

Experimental Protocol: HPLC Analysis

a) Instrumentation and Reagents

  • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (SIELC Technologies) or equivalent C18 column.[5]

  • Data Acquisition: OpenLab CDS or similar chromatography data software.

  • Reagents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm), Phosphoric Acid (ACS Grade) or Formic Acid (LC-MS Grade).

  • Standard: this compound reference standard of known purity.

b) Chromatographic Conditions

The following table summarizes the optimized conditions for the HPLC analysis.

ParameterConditionRationale
Column Newcrom R1 (5 µm, 4.6 x 150 mm)Provides excellent retention and peak shape for this class of compounds.[5]
Mobile Phase A: Water + 0.1% Phosphoric AcidB: Acetonitrile + 0.1% Phosphoric AcidAcid improves peak symmetry. Use 0.1% Formic Acid for MS compatibility.[5][7]
Gradient 70% B to 90% B over 10 minutes, hold for 2 minutes, return to 70% B and equilibrate for 3 minutes.Ensures elution of the main peak and any potential late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and run time.
Column Temperature 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 310 nmThe conjugated system of the nitrophenyl groups provides strong absorbance in this region.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.

c) Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This stock is used for system suitability and quantification.

  • Sample Solution (100 µg/mL): Prepare the sample to be tested in the same manner as the standard stock solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and protect the HPLC column.

Data Analysis and System Suitability
  • Identification: The primary peak in the sample chromatogram should have a retention time that matches that of the reference standard.

  • Purity Assessment: Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample (100 µg/mL in ACN/H₂O) Filt Filter through 0.45 µm Syringe Filter Prep->Filt Inj Inject 10 µL into HPLC System Filt->Inj Sep Isocratic Separation on C18 Column Inj->Sep Det UV Detection at 310 nm Sep->Det Integ Integrate Peak Areas Det->Integ Calc Calculate Purity (Area % Method) Integ->Calc Report Generate Report Calc->Report

Caption: Workflow for HPLC purity analysis of this compound.

Structural Confirmation by NMR Spectroscopy

Principle of the Method

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. For this compound, its high degree of symmetry simplifies the resulting spectra, making interpretation straightforward and serving as a powerful confirmation of its identity.

Causality in Method Design

The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solvating power for a wide range of organic compounds and its high boiling point, which minimizes evaporation.[8] The symmetry of the target molecule (C₂h point group) means that chemically equivalent protons and carbons will produce single, combined signals, significantly reducing spectral complexity. The electron-withdrawing nature of the nitro groups causes a deshielding effect, shifting the attached aromatic protons and carbons to a higher chemical shift (downfield) in the spectrum, a key diagnostic feature.

Experimental Protocol: NMR Analysis

a) Instrumentation and Reagents

  • NMR Spectrometer: Bruker Avance 400 MHz or equivalent instrument.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.8 atom % D.

  • Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm), often included in the deuterated solvent.

b) Sample Preparation

  • Accurately weigh approximately 10-15 mg of the this compound sample.

  • Transfer the solid into a clean, dry NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆.

  • Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may aid dissolution.

Expected Spectral Data and Interpretation

The molecule's symmetry dictates the expected signals. The two nitrophenyl groups are identical, as are the two halves of the piperazine ring.

¹H NMR Spectrum (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.15Doublet (d)4HAromatic (Ha)Protons ortho to the electron-withdrawing NO₂ group are strongly deshielded and shifted downfield.
~ 7.10Doublet (d)4HAromatic (Hb)Protons ortho to the electron-donating piperazine nitrogen are shielded relative to Ha.
~ 3.60Singlet (s)8HPiperazine (Hc)All eight piperazine protons are chemically equivalent due to symmetry and rapid chair-chair inversion.

¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~ 152.0C-N (Ar)Quaternary carbon attached to the piperazine nitrogen.
~ 139.5C-NO₂ (Ar)Quaternary carbon attached to the nitro group, deshielded.
~ 126.0CH (Ar)Aromatic carbons ortho to the nitro group.
~ 115.0CH (Ar)Aromatic carbons ortho to the piperazine nitrogen.
~ 47.5CH₂ (Pip)The eight equivalent carbons of the piperazine ring. The chemical shift is typical for N-aryl piperazines.[3]
Annotated Structure for NMR Assignments

NMR_Structure cluster_structure This compound cluster_ring1 cluster_ring2 N1 N C1 CH₂ N1->C1 Ar1_C1 C N1->Ar1_C1 N2 N C3 CH₂ N2->C3 Ar2_C1 C N2->Ar2_C1 C2 CH₂ C1->C2 C2->N2 C4 CH₂ C3->C4 C4->N1 Ar1_C2 CH (Hb) Ar1_C1->Ar1_C2 Ar1_C3 CH (Ha) Ar1_C2->Ar1_C3 Ar1_C4 C Ar1_C3->Ar1_C4 Ar1_C5 CH (Ha) Ar1_C4->Ar1_C5 NO2_1 NO₂ Ar1_C4->NO2_1 Ar1_C6 CH (Hb) Ar1_C5->Ar1_C6 Ar1_C6->Ar1_C1 Ar2_C2 CH (Hb) Ar2_C1->Ar2_C2 Ar2_C3 CH (Ha) Ar2_C2->Ar2_C3 Ar2_C4 C Ar2_C3->Ar2_C4 Ar2_C5 CH (Ha) Ar2_C4->Ar2_C5 NO2_2 NO₂ Ar2_C4->NO2_2 Ar2_C6 CH (Hb) Ar2_C5->Ar2_C6 Ar2_C6->Ar2_C1 Hc_label Hc

Caption: Structure of this compound with proton labels for NMR assignment.

Conclusion

The HPLC and NMR protocols detailed in this application note constitute a comprehensive and reliable analytical workflow for this compound. The RP-HPLC method is demonstrated to be a robust tool for purity assessment, crucial for quality control in a drug development pipeline. The NMR analysis provides an unambiguous structural confirmation, leveraging the molecule's inherent symmetry for a clear and interpretable spectral output. By understanding the principles behind these methods, researchers can confidently apply them to ensure the quality and identity of their materials, upholding the standards of scientific integrity.

References

  • SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018). This compound.
  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • BOC Sciences. CAS 16264-05-4 this compound.
  • ChemicalBook. This compound synthesis.
  • Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Available at: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • PubChem. 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • CAS Common Chemistry. This compound. American Chemical Society. Available at: [Link]

Sources

Application Notes and Protocols for the Evaluation of 1,4-Bis(4-nitrophenyl)piperazine in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Piperazine Scaffold as a Privileged Motif in Oncology and the Untapped Potential of 1,4-Bis(4-nitrophenyl)piperazine

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH and its capacity to serve as a rigid linker between different pharmacophores, have made it a "privileged scaffold" in drug design. A multitude of FDA-approved drugs across various therapeutic areas contain the piperazine moiety, and its presence is particularly notable in the landscape of oncology. Numerous piperazine derivatives have demonstrated significant efficacy as anticancer agents, targeting a wide array of molecular pathways crucial for tumor growth and survival.

Despite the extensive investigation into the anticancer properties of complex piperazine derivatives, the specific compound This compound (BNPP) remains largely unexplored in this context. This symmetrical molecule, characterized by a central piperazine ring substituted with two 4-nitrophenyl groups, presents an intriguing candidate for anticancer screening. The nitroaromatic moieties are known to be susceptible to enzymatic reduction in the hypoxic microenvironment of solid tumors, a feature that could potentially be exploited for targeted drug activation.

This document serves as a comprehensive guide for researchers interested in investigating the potential anticancer applications of BNPP. While direct experimental data on the anticancer activity of BNPP is not currently available in the public domain, this guide will provide:

  • An overview of the established anticancer mechanisms of action of related piperazine derivatives to provide a rationale for screening BNPP.

  • Detailed, field-proven protocols for the essential in vitro assays required to systematically evaluate the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of BNPP.

  • Visual aids in the form of diagrams to illustrate key signaling pathways and experimental workflows.

By leveraging the knowledge from analogous compounds and employing the rigorous methodologies outlined herein, researchers can effectively probe the therapeutic potential of this compound as a novel candidate in cancer research.

Chemical and Physical Properties of this compound

A foundational step in any new drug discovery endeavor is the thorough characterization of the compound of interest. The key properties of BNPP are summarized in the table below.

PropertyValueReference
CAS Number 16264-05-4[1][2][3][4][5][6]
Molecular Formula C₁₆H₁₆N₄O₄[1][2][3][4]
Molecular Weight 328.32 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms Palbociclib-006, NSC 725997[1][2]

Postulated Anticancer Mechanisms of Action: Insights from Structurally Related Piperazine Derivatives

The anticancer activity of many piperazine derivatives stems from their ability to interfere with fundamental cellular processes that are often dysregulated in cancer. Based on extensive research on this class of compounds, several key mechanisms can be postulated as potential avenues for BNPP's activity.

Induction of Apoptosis

A primary goal of many cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells. Several piperazine derivatives have been shown to be potent inducers of apoptosis.[7][8] This is often achieved through the activation of caspase cascades, a family of proteases that execute the apoptotic program. The induction can occur via two main pathways:

  • The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

  • The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3.

Some piperazine derivatives have been observed to induce apoptosis through both the intrinsic and extrinsic pathways.[9]

Diagram: Postulated Apoptotic Pathways for BNPP

G Potential Apoptotic Pathways Modulated by BNPP cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Mitochondria Mitochondria Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Release Caspase9 Caspase9 Cytochrome_c->Caspase9 Activates Caspase3_7 Caspase-3/7 (Executioner Caspases) Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Leads to Death_Receptors Death_Receptors Caspase8 Caspase8 Death_Receptors->Caspase8 Activates Caspase8->Caspase3_7 Activates BNPP 1,4-Bis(4-nitrophenyl) piperazine (BNPP) BNPP->Mitochondria Induces Stress? BNPP->Death_Receptors Sensitizes?

Caption: Potential apoptotic pathways targeted by BNPP.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to defects in cell cycle checkpoints. Various piperazine derivatives have been shown to induce cell cycle arrest at different phases, most commonly at the G1 or G2/M phase, thereby preventing cancer cells from dividing.[10]

Diagram: Experimental Workflow for Cell Cycle Analysis

G A Seed Cancer Cells in 6-well plates B Treat with BNPP (various concentrations and time points) A->B C Harvest Cells (including floating cells) B->C D Fix Cells (e.g., 70% ethanol) C->D E Stain with Propidium Iodide (PI) and RNase A D->E F Acquire Data via Flow Cytometry E->F G Analyze DNA Content Histograms (Quantify G0/G1, S, G2/M phases) F->G

Caption: Workflow for analyzing BNPP's effect on the cell cycle.

Inhibition of Key Signaling Pathways

The survival and proliferation of cancer cells are often dependent on the hyperactivity of certain signaling pathways. The PI3K/Akt pathway is a central node in this regard, and its inhibition is a key strategy in cancer therapy. Some novel piperazine derivatives have demonstrated the ability to inhibit the PI3K/Akt signaling pathway, leading to a reduction in cancer cell viability.[11]

Experimental Protocols for In Vitro Evaluation

The following protocols provide a standardized framework for the initial screening and mechanistic evaluation of this compound in a cancer research setting.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (BNPP) stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the BNPP stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted BNPP solutions. Include wells with vehicle control (DMSO at the same concentration as in the highest BNPP dose) and untreated cells (medium only).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the BNPP concentration and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[8][11]

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • BNPP stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with BNPP at concentrations around its predetermined IC₅₀ value for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: After treatment, carefully collect the culture medium (which contains floating, potentially apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin. Combine the detached cells with the collected medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[12][13][14]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses flow cytometry to analyze the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • BNPP stock solution

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with BNPP at various concentrations for 24, 48, or 72 hours.

  • Cell Harvesting: Collect both floating and adherent cells as described in the apoptosis assay protocol.

  • Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Acquisition and Analysis: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample. The resulting DNA content histograms can be analyzed using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][9][10]

Conclusion and Future Directions

While this compound is an understudied compound in the context of cancer research, the well-established anticancer properties of the broader piperazine class provide a strong rationale for its investigation. The protocols detailed in this guide offer a robust and systematic approach to screen BNPP for cytotoxic and anti-proliferative activities and to elucidate its potential mechanisms of action. Should initial screenings yield positive results, further studies could explore its effects on specific signaling pathways through techniques like Western blotting, its potential for in vivo efficacy in animal models, and the synthesis of derivatives to establish structure-activity relationships. The exploration of BNPP could unveil a new, simple, and potentially effective scaffold for the development of next-generation anticancer therapeutics.

References

  • Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. (2025). Benchchem.
  • Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. (2025). Benchchem.
  • Effect of a novel piperazine compound on cancer cells. (2021). Applied Biological Chemistry, 64(80).
  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013).
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PubMed Central.
  • Assaying cell cycle status using flow cytometry. (n.d.). PMC - NIH.
  • Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals.
  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. (2016). Der Pharma Chemica, 8(18), 221-228.
  • Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (2022). PLOS One.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • 16264-05-4 | this compound. (n.d.). ChemScene.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • This compound | C16H16N4O4 | CID 85353. (n.d.). PubChem.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI.
  • This compound AldrichCPR | Sigma-Aldrich. (n.d.).
  • Apoptosis Assays. (n.d.). Sigma-Aldrich.
  • This compound CAS#: 16264-05-4. (n.d.). ChemicalBook.
  • This compound. (2018). SIELC Technologies.
  • Cytotoxicity of the four piperazine designer drugs after 72-h... (n.d.).
  • This compound. (n.d.). CAS Common Chemistry.

Sources

Synthesis and Application of 1,4-Bis(4-nitrophenyl)piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antipsychotic, and antimicrobial agents.[1][2] Its conformational flexibility and the ability to introduce substituents at the 1 and 4 positions allow for the fine-tuning of physicochemical properties and biological activity. The 1,4-diarylpiperazine framework, in particular, has garnered significant attention as it allows for the presentation of aromatic moieties in a defined spatial orientation, facilitating interactions with various biological targets. This application note focuses on the synthesis and derivatization of 1,4-bis(4-nitrophenyl)piperazine, a key intermediate for the development of novel therapeutic agents. The electron-withdrawing nature of the nitrophenyl groups can be exploited for further chemical modifications and can also contribute to the biological activity of the final compounds.

Synthetic Strategies for 1,4-Diarylpiperazines

The synthesis of 1,4-diarylpiperazines can be achieved through several established methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aromatic rings.

Nucleophilic Aromatic Substitution (SNAr)

A common and direct approach for the synthesis of this compound involves the nucleophilic aromatic substitution reaction between piperazine and an activated aryl halide, such as 4-chloronitrobenzene. The strong electron-withdrawing nitro group activates the aryl ring towards nucleophilic attack by the secondary amines of the piperazine core.

A general procedure for this synthesis is as follows:

  • Reaction: Piperazine is reacted with two equivalents of 4-chloronitrobenzene.

  • Solvent: A high-boiling point polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to facilitate the reaction.

  • Base: A base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is often added to neutralize the HCl generated during the reaction.

  • Temperature: The reaction is typically heated to elevated temperatures (e.g., 100-150 °C) to drive the reaction to completion.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry offers powerful tools for the formation of C-N bonds, such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile and efficient method for the synthesis of N-arylpiperazines.

A general protocol for the Buchwald-Hartwig amination is as follows:

  • Reactants: Piperazine is coupled with two equivalents of a 4-nitro-substituted aryl halide (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene).

  • Catalyst: A palladium catalyst, such as Pd2(dba)3 or Pd(OAc)2, is used in combination with a suitable phosphine ligand (e.g., BINAP, Xantphos).

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is required.

  • Solvent: Anhydrous toluene or dioxane is commonly used as the solvent.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol describes a representative procedure for the synthesis of the title compound.

Materials:

  • Piperazine

  • 4-Chloronitrobenzene

  • Potassium Carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • To a solution of piperazine (1.0 eq) in DMF, add 4-chloronitrobenzene (2.2 eq) and K2CO3 (2.5 eq).

  • Heat the reaction mixture at 120 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to afford pure this compound as a yellow solid.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods:

  • 1H NMR: To confirm the presence of aromatic and piperazine protons and their respective chemical environments.

  • 13C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitro group (strong absorptions around 1500-1530 cm-1 and 1335-1355 cm-1).

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Piperazine + 4-Chloronitrobenzene B Add K2CO3 in DMF A->B C Heat at 120°C, 24h B->C D Cool and Precipitate in Water C->D E Filter and Wash D->E F Recrystallize from Ethanol E->F G 1H NMR F->G H 13C NMR F->H I Mass Spectrometry F->I J IR Spectroscopy F->J

Caption: Synthetic workflow for this compound.

Derivatization for Drug Discovery

The this compound scaffold serves as a versatile starting point for the synthesis of a library of derivatives for drug discovery. The nitro groups are particularly useful handles for further chemical transformations.

Reduction of Nitro Groups

The reduction of the nitro groups to anilines is a key transformation that opens up a plethora of possibilities for further derivatization.

Protocol 2: Reduction of this compound

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl2·2H2O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol or Ethyl acetate

Procedure:

  • Suspend this compound in ethanol.

  • Add an excess of SnCl2·2H2O (or Fe powder) followed by the slow addition of concentrated HCl.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a concentrated NaOH solution until the solution is basic.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1,4-bis(4-aminophenyl)piperazine.

Amide Coupling and Sulfonamide Formation

The resulting diamine can be readily derivatized through amide bond formation with various carboxylic acids or acyl chlorides, or by reaction with sulfonyl chlorides to form sulfonamides. These reactions allow for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR).

Logical Flow of Derivatization

G A This compound B Reduction (e.g., SnCl2/HCl) A->B C 1,4-Bis(4-aminophenyl)piperazine B->C D Amide Coupling (R-COCl) C->D E Sulfonamide Formation (R-SO2Cl) C->E F Library of Amide Derivatives D->F G Library of Sulfonamide Derivatives E->G

Caption: Derivatization strategy for generating a compound library.

Applications in Drug Discovery: Anticancer and Antimicrobial Potential

Derivatives of 1,4-diarylpiperazines have shown promising activity in several therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of piperazine derivatives against various cancer cell lines.[3][4] The mechanism of action can vary widely, from the inhibition of specific kinases to the induction of apoptosis. For instance, novel piperazine derivatives have been evaluated for their anticancer activity against human breast cancer (MCF-7), liver cancer (HUH7), and colon cancer (HCT116) cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[5]

Table 1: Representative Anticancer Activity of Piperazine Derivatives

Compound IDModificationCell LineIC50 (µM)Reference
1c 3-{[4-(3,4-dichlorobenzyl)piperazin-1-yl]methyl}-1H-indoleHUH73.42[5]
Comp 11 naphthalen-1-ylmethylene and 2-methoxybenzylidene functions at the 3 and 6 positions of 2,5-DKP ringA5491.2[6]
Comp 11 naphthalen-1-ylmethylene and 2-methoxybenzylidene functions at the 3 and 6 positions of 2,5-DKP ringHeLa0.7[6]
Antimicrobial Activity

The piperazine scaffold is also a key component of many antimicrobial agents. Derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.[7][8] For example, novel bis-piperazine derivatives have been evaluated for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal species, with some compounds showing significant minimum inhibitory concentrations (MICs).[1]

Table 2: Representative Antimicrobial Activity of Piperazine Derivatives

Compound IDModificationBacterial StrainMIC (µg/mL)Reference
5c 4-(N-phenylpiperazinyl-4-(4-tert-butylbenzyl)sulfanyl-1,1,2-trichloro-3-nitro-1,3-butadieneE. coli B-90631.2[3]
6c N,N′-disubstituted piperazine conjugated with 1,3,4-thiadiazole and 1,2,4-triazoleE. coli8[8]
4 N,N′-disubstituted piperazine conjugated with 1,3,4-thiadiazole and 1,2,4-triazoleS. aureus16[8]
6d N,N′-disubstituted piperazine conjugated with 1,3,4-thiadiazole and 1,2,4-triazoleB. subtilis16[8]

Conclusion and Future Perspectives

The this compound scaffold is a valuable starting point for the synthesis of diverse libraries of compounds with significant potential in drug discovery. The synthetic routes are well-established and allow for a high degree of structural diversity. The demonstrated anticancer and antimicrobial activities of related piperazine derivatives highlight the therapeutic potential of this compound class. Future work in this area should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a detailed investigation of their mechanisms of action. The systematic exploration of the structure-activity relationships of these compounds will be crucial for the development of new and effective therapeutic agents.

References

  • Yarim, M., et al. (2018). Synthesis and anticancer screening studies of indole-based piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1035-1044.
  • Savaliya, M. D., et al. (2017). Synthesis and biological screening of 1-N-{ 4'-[4, 4-Difluoro diphenyl)-Methyll-Piperazine-1 '-yl }-4-Arylidene-2-Penyl-5-oxo-Imidazolines. Journal of Scientific and Industrial Research, 76(1), 35-39.
  • Gökmen, Z., et al. (2018).
  • Wang, Z., et al. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3284-3286.
  • Al-Obaydi, F. H., et al. (2016). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[3][5]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica, 8(19), 23-30.

  • Wang, Y., et al. (2022).
  • Li, J., et al. (2018). Design, Synthesis and Relational Biological Evaluation of Novel Diphenylpiperazine 1,2,3-triazole Derivatives. Letters in Drug Design & Discovery, 15(11), 1184-1192.
  • Cheng, L., et al. (2015). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis.
  • Mereddy, V. R., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 93, 129425.
  • Ogurtsov, V. A., & Rakitin, O. A. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411.
  • Vaishnani, M., et al. (2025). Design, Synthesis, Computational Studies, and Evaluation of Triazole Acetamide Linked with Phenyl Piperazine Derivatives as Anticancer Agents Against Breast Cancer.
  • Spring, D. R., et al. (2017). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry, 15(4), 848-857.
  • Wang, J., et al. (2021). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 26(16), 4983.
  • Liu, X., et al. (2012). Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(20), 6483-6487.
  • Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
  • Al-Omar, M. A., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3719.
  • Abdel-Aziem, A., et al. (2021). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. ACS Infectious Diseases, 7(12), 3465-3474.
  • Yildiz, M., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 48(4), 743-762.
  • Yildiz, M., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed, PMID: 41510068.
  • Melander, R. J., et al. (2021). Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. ACS Infectious Diseases, 7(12), 3499-3507.
  • Melander, R. J., et al. (2021). Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens.
  • de Souza, M. V. N. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-601.2(6), 589-601.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Bis(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Bis(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and overcome common challenges encountered during this synthesis.

Introduction: The Synthetic Landscape

This compound is a symmetrically substituted diarylpiperazine. The synthesis typically involves the double N-arylation of piperazine with an activated aryl halide, such as 4-chloronitrobenzene or 4-fluoronitrobenzene. The strong electron-withdrawing nitro groups on the phenyl rings activate the aryl halide for nucleophilic aromatic substitution (SNAr). However, achieving high yields of the desired disubstituted product while minimizing the formation of the monosubstituted intermediate and other side products can be challenging.

This guide will explore the key reaction methodologies, including classical nucleophilic aromatic substitution and modern catalytic approaches like the Buchwald-Hartwig amination and Ullmann condensation, providing actionable insights to enhance your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, offering probable causes and actionable solutions based on established chemical principles.

Problem 1: Low Yield of the Desired 1,4-Disubstituted Product

Probable Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials or the monosubstituted intermediate, 1-(4-nitrophenyl)piperazine.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and base selection are critical for driving the reaction towards the disubstituted product.

  • Poor Reactivity of Aryl Halide: While 4-nitro-substituted aryl halides are activated, the nature of the halogen (F > Cl > Br > I for SNAr) can significantly impact reactivity.[1][2]

  • Side Reactions: Competing side reactions, such as hydrodehalogenation of the aryl halide or decomposition of reactants/products at high temperatures, can reduce the yield.[3]

Solutions:

  • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.

  • Optimization of Conditions:

    • Temperature: Gradually increase the reaction temperature. For classical SNAr reactions, temperatures in the range of 80-150 °C are common.[4][5]

    • Solvent: Employ high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) to facilitate the reaction.[5]

    • Base: Use a suitable inorganic base like potassium carbonate (K₂CO₃) or a stronger, non-nucleophilic organic base to neutralize the HX formed during the reaction and to deprotonate the piperazine nitrogen, increasing its nucleophilicity.

  • Choice of Aryl Halide: If feasible, use 4-fluoronitrobenzene as it is generally more reactive in SNAr reactions compared to its chloro or bromo counterparts.

  • Catalytic Methods: Consider employing palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation, which often proceed under milder conditions and can provide higher yields.[6][7]

Problem 2: Significant Formation of 1-(4-nitrophenyl)piperazine (Monosubstituted Product)

Probable Causes:

  • Stoichiometry: An insufficient amount of the aryl halide relative to piperazine will favor monosubstitution.

  • Deactivation of the Intermediate: The first N-arylation introduces an electron-withdrawing 4-nitrophenyl group onto the piperazine ring, which can decrease the nucleophilicity of the second nitrogen atom, slowing down the second substitution.

  • Precipitation of the Monosubstituted Product: The monosubstituted product might be less soluble in the reaction solvent and precipitate out, effectively removing it from the reaction.

Solutions:

  • Adjust Stoichiometry: Use a molar excess of the 4-nitroaryl halide (e.g., 2.2 to 2.5 equivalents) to drive the reaction towards disubstitution.

  • Staged Addition: Consider a staged approach where the second equivalent of the aryl halide and additional base are added after the formation of the monosubstituted product is observed by TLC or LC-MS.

  • Solvent Selection: Choose a solvent in which both the mono- and disubstituted products are sufficiently soluble at the reaction temperature.

Problem 3: Difficulty in Product Purification

Probable Causes:

  • Similar Polarity of Products: The desired 1,4-disubstituted product and the monosubstituted byproduct often have similar polarities, making separation by column chromatography challenging.

  • Presence of Unreacted Starting Materials: Residual piperazine or 4-nitroaryl halide can co-elute with the product.

  • Formation of Tar-like Impurities: High reaction temperatures can lead to the formation of polymeric or decomposition products that are difficult to remove.

Solutions:

  • Crystallization: This is often the most effective method for purifying the highly symmetric this compound. Experiment with different solvent systems (e.g., DMF/water, ethanol, or ethyl acetate) to find optimal crystallization conditions.

  • Acid-Base Extraction: To remove unreacted piperazine and the monosubstituted product (which is more basic), perform an acidic wash (e.g., with dilute HCl) of the organic layer during the workup. The desired product, being less basic, should remain in the organic phase.

  • Chromatography Optimization: If column chromatography is necessary, use a shallow gradient of a more polar solvent and consider using a different stationary phase if silica gel is not providing adequate separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most straightforward and commonly cited method is the direct N-arylation of piperazine with two equivalents of a 4-nitroaryl halide, typically 4-chloronitrobenzene, in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF at elevated temperatures.[4]

Q2: Can I use a different base instead of potassium carbonate?

Yes, other inorganic bases like cesium carbonate (Cs₂CO₃) or sodium carbonate (Na₂CO₃) can be used. Stronger, non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective, particularly if the nucleophilicity of the piperazine needs to be enhanced. The choice of base can influence reaction rates and side product formation.[8]

Q3: What are the advantages of using a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination for this synthesis?

The Buchwald-Hartwig amination offers several advantages over traditional SNAr reactions.[6] These include:

  • Milder Reaction Conditions: Often proceeds at lower temperatures, which can prevent the formation of thermal decomposition byproducts.[7]

  • Broader Substrate Scope: It can be effective with less reactive aryl halides (e.g., chlorides and bromides) that may give low yields in SNAr.[7]

  • Higher Yields: The catalytic cycle can be very efficient, leading to higher product yields.[9] However, the cost of the palladium catalyst and the specialized phosphine ligands can be a drawback for large-scale synthesis.[7]

Q4: How does the Ullmann condensation compare to the Buchwald-Hartwig amination for this synthesis?

The Ullmann condensation is a copper-catalyzed N-arylation reaction.[5] Historically, it required harsh conditions (high temperatures and stoichiometric copper).[5] Modern ligand-accelerated Ullmann reactions can proceed under milder conditions.[10][11] Compared to the Buchwald-Hartwig reaction, the Ullmann condensation uses a less expensive metal catalyst (copper vs. palladium).[7][12] However, it may still require higher temperatures than the palladium-catalyzed counterpart and can sometimes have a more limited substrate scope.[5]

Q5: What is the mechanism of the nucleophilic aromatic substitution (SNAr) for this reaction?

The SNAr mechanism is generally accepted to be a two-step addition-elimination process.[13][14]

  • Addition: The nucleophilic nitrogen of piperazine attacks the carbon atom of the 4-nitroaryl halide that bears the leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate.

  • Elimination: The leaving group (e.g., chloride) is expelled, and the aromaticity of the ring is restored, forming the N-aryl bond. This process occurs a second time to form the disubstituted product.

Experimental Protocols and Data

Table 1: Comparison of Synthetic Methodologies
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Catalyst NonePalladium (e.g., Pd₂(dba)₃)Copper (e.g., CuI)
Ligand NoneBulky, electron-rich phosphines (e.g., XPhos, RuPhos)Diamines, amino acids (e.g., L-proline)
Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄K₂CO₃, K₃PO₄
Solvent DMF, DMSOToluene, DioxaneDMF, DMSO
Temperature 80-150 °C80-120 °C100-160 °C
Advantages Low cost, simple setupMilder conditions, broad scopeLower catalyst cost than Pd
Challenges High temperatures, potential for side reactionsCatalyst/ligand cost, air/moisture sensitivityHigher temperatures, potential for side reactions
Protocol 1: General Procedure for Synthesis via Nucleophilic Aromatic Substitution
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (1.0 eq.), 4-chloronitrobenzene (2.2 eq.), and potassium carbonate (2.5 eq.).

  • Add a suitable volume of anhydrous DMF to achieve a reasonable concentration.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain pure this compound.

Visualizing the Workflow

Diagram 1: General SNAr Workflow

SNAr_Workflow reagents 1. Combine Reactants (Piperazine, 4-Nitroaryl Halide, Base) solvent 2. Add Solvent (e.g., DMF) reagents->solvent reaction 3. Heat and Stir (e.g., 120-130°C) solvent->reaction monitoring 4. Monitor Progress (TLC/LC-MS) reaction->monitoring workup 5. Quench and Precipitate (Add to water) monitoring->workup Upon Completion filtration 6. Isolate Crude Product (Vacuum Filtration) workup->filtration purification 7. Purify (Recrystallization) filtration->purification product Pure Product purification->product

Caption: A typical workflow for the synthesis of this compound via SNAr.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield of Disubstituted Product check_completion Check Reaction Completion (TLC/LC-MS shows starting material?) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes stoichiometry Check Stoichiometry (Excess aryl halide used?) check_completion->stoichiometry No optimize Optimize Conditions: - Increase Temperature - Increase Time - Change Solvent/Base incomplete->optimize mono_sub Significant Monosubstitution stoichiometry->mono_sub No side_reactions Evidence of Side Reactions? (e.g., tar formation) stoichiometry->side_reactions Yes adjust_stoich Increase Equivalents of Aryl Halide mono_sub->adjust_stoich catalytic Consider Catalytic Methods: - Buchwald-Hartwig - Ullmann side_reactions->catalytic Yes

Caption: A decision tree for troubleshooting low yields in the diarylation of piperazine.

References

  • ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Wikipedia. (2023, December 28). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Retrieved from [Link]

  • Mahesha, N., Kiran Kumar, H., Yathirajan, H. S., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • Wikipedia. (2024, January 4). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

  • Singh, U., & Kumar, P. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).
  • CNKI. (n.d.). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101824009A - Simple preparation method for posaconazole and piperazine intermediate thereof.
  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Smith, A. M., et al. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 136(28), 9934–9943.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1036–1045.
  • ScienceDirect. (n.d.). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Retrieved from [Link]

  • Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(31), 5945-5954.
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Bentham Open. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. The Open Conference Proceedings Journal, 7(1).
  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • MDPI. (2021).
  • Google Patents. (n.d.). US3697524A - Process for preparing 1,4-disubstituted piperazines.
  • Royal Society of Chemistry. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(63), 36691-36717.

Sources

troubleshooting common issues in 1,4-Bis(4-nitrophenyl)piperazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Bis(4-nitrophenyl)piperazine synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important compound. My approach is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, providing you with the robust, self-validating protocols necessary for success.

The synthesis of this compound is most commonly achieved via a double Nucleophilic Aromatic Substitution (SNAr) reaction between piperazine and two equivalents of an activated aryl halide, typically 1-chloro-4-nitrobenzene.[1][2] The strong electron-withdrawing nitro groups are critical, as they activate the aromatic ring towards nucleophilic attack, enabling the substitution to proceed.[3][4] While mechanistically straightforward, this reaction is frequently plagued by issues of low yield, competing side reactions, and difficult purification. This guide will address these issues head-on.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction, and why is it important to understand?

A1: The reaction proceeds via a two-step Addition-Elimination mechanism, characteristic of Nucleophilic Aromatic Substitution (SNAr). First, the nucleophilic nitrogen of piperazine attacks the carbon atom bearing the leaving group (e.g., chlorine) on the 4-nitrochlorobenzene ring. This is the rate-determining step as it temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[3] This intermediate is resonance-stabilized by the ortho and para nitro groups. In the second, faster step, the leaving group is eliminated, and aromaticity is restored. Understanding this is crucial because it explains why reaction conditions (solvent, temperature, base) that stabilize this charged intermediate will accelerate your reaction.

Q2: My reaction yield is consistently low. What are the most likely culprits?

A2: Low yields typically stem from three primary areas: incomplete reaction, formation of a key byproduct, or losses during workup. The most common chemical issue is the formation of the mono-substituted intermediate, 1-(4-nitrophenyl)piperazine , which can be the major product if reaction conditions are not optimized.[5] Additionally, a competing hydrolysis side reaction can consume your starting material. A detailed troubleshooting guide is provided in Section 2.

Q3: I see a significant amount of a mono-substituted byproduct. How can I force the reaction to completion to get the desired bis-substituted product?

A3: This is a classic selectivity challenge. The second substitution is kinetically slower than the first because the electron-withdrawing nature of the newly added nitrophenyl group on the piperazine nitrogen reduces the nucleophilicity of the second nitrogen atom. To drive the reaction to completion, you must use a stoichiometric excess (typically 2.1-2.5 equivalents) of 1-chloro-4-nitrobenzene and ensure adequate reaction time and temperature (e.g., 100-120 °C).[5][6]

Q4: How do I choose the correct solvent? My reagents don't seem to be dissolving well.

A4: Solvent choice is critical for SNAr reactions. You need a polar, aprotic solvent to dissolve the reagents and stabilize the charged Meisenheimer complex without protonating the nucleophile. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices.[] Avoid protic solvents like ethanol or water, which can competitively react with the electrophile and decrease the nucleophilicity of the piperazine.

Q5: The final product crashes out of my reaction mixture and is very difficult to purify. What is the best purification strategy?

A5: this compound is a high-melting, poorly soluble solid.[1][8] This property can be advantageous. Instead of relying solely on column chromatography, which can be cumbersome with insoluble compounds, a robust wash and recrystallization protocol is often more effective. The crude product should be thoroughly washed with solvents that remove starting materials and byproducts but do not dissolve the product (e.g., water, methanol, diethyl ether). Recrystallization from a high-boiling solvent like DMF or acetic acid is often necessary for achieving high purity.[]

Section 2: Detailed Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem: Low or No Conversion of Starting Materials

Symptom: TLC or HPLC analysis shows a large amount of unreacted piperazine and/or 1-chloro-4-nitrobenzene, even after prolonged reaction times.

Causality: The activation energy for the initial nucleophilic attack is not being overcome, or the reagents are not interacting effectively.

Potential Cause Recommended Solution Scientific Rationale
Inadequate Temperature Increase reaction temperature in 10-15 °C increments, up to ~120 °C.The SNAr reaction has a significant activation energy barrier due to the initial loss of aromaticity. Higher thermal energy increases the rate of successful molecular collisions to form the Meisenheimer complex.[5]
Poor Solvent Choice Ensure a dry, polar aprotic solvent (e.g., DMF, DMSO) is used.These solvents are essential for solvating the reactants and, more importantly, stabilizing the charged intermediate, which lowers the transition state energy.[4]
Insufficient Base Ensure at least 2 equivalents of a suitable base (e.g., K₂CO₃, Na₂CO₃, Et₃N) are present.Each substitution step releases one equivalent of HCl. This acid will protonate the piperazine, rendering it non-nucleophilic. The base is required to neutralize this acid and regenerate the free amine.[6]
Reagent Purity Verify the purity of piperazine. It can absorb water and CO₂ from the air.[9]Piperazine readily forms hydrates and carbamates, which reduces the amount of active nucleophile available for the reaction. Using freshly opened or properly stored reagent is critical.
Problem: Major Byproduct is 1-(4-nitrophenyl)piperazine (Mono-substitution)

Symptom: A significant spot/peak corresponding to the mono-substituted product is observed, and the yield of the desired bis-substituted product is low.

Causality: The second nucleophilic attack is significantly slower than the first. The reaction conditions are insufficient to drive the second substitution to completion.

G start High Mono-Adduct Detected q1 Is [Aryl Halide] > 2.1 eq.? start->q1 s1 Increase Aryl Halide to 2.2-2.5 eq. q1->s1 No q2 Is Temperature > 100 °C? q1->q2 Yes s1->q2 s2 Increase Temperature to 110-120 °C. q2->s2 No q3 Is Reaction Time > 12h? q2->q3 Yes s2->q3 s3 Increase Reaction Time. Monitor by TLC/HPLC. q3->s3 No end_node Optimized for Bis-Substitution q3->end_node Yes s3->end_node

Caption: Decision tree for optimizing bis-substitution.

Problem: Presence of 4-Nitrophenol Impurity

Symptom: The crude product is contaminated with a yellow, acidic impurity, identified as 4-nitrophenol.

Causality: 1-chloro-4-nitrobenzene is susceptible to hydrolysis under basic conditions, especially at elevated temperatures with trace amounts of water present. The hydroxide ion (from water and base) acts as a competing nucleophile.[10]

Potential Cause Recommended Solution Scientific Rationale
Water in Reaction Use anhydrous solvent and dry reagents. Dry glassware thoroughly.Water can act as a source of hydroxide ions, a potent nucleophile that readily displaces the chloride on the activated aromatic ring to form 4-nitrophenol.
Base Choice Use a milder, non-hydroxide base like K₂CO₃ instead of NaOH or KOH.Strong hydroxide bases directly provide the competing nucleophile. Anhydrous potassium carbonate is less hygroscopic and provides sufficient basicity to act as an acid scavenger without promoting hydrolysis.
Workup Procedure After the reaction, cool the mixture before quenching with water. Wash the crude solid with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to remove the acidic 4-nitrophenol.4-nitrophenol is acidic and will deprotonate to form the water-soluble 4-nitrophenolate salt, which can be easily washed away from the neutral, insoluble organic product.

Section 3: Key Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a self-validating baseline. Deviations should be made based on the troubleshooting guides above.

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add piperazine (4.3 g, 50 mmol) and anhydrous potassium carbonate (15.2 g, 110 mmol).

  • Reagent Addition: Add 100 mL of anhydrous DMSO. Begin stirring and add 1-chloro-4-nitrobenzene (17.3 g, 110 mmol). Rationale: Adding the solid reagents before the solvent ensures they are well-dispersed. The excess aryl halide and base are critical for driving the reaction to the bis-substituted product and neutralizing the generated HCl.

  • Reaction: Heat the mixture to 110 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC every 4-6 hours. The reaction is typically complete within 12-24 hours. Validation Check: The disappearance of the mono-substituted intermediate should be confirmed before stopping the reaction.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the dark slurry into 500 mL of vigorously stirring deionized water. A yellow precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification Wash: Wash the filter cake sequentially with:

    • 200 mL of deionized water (to remove inorganic salts).

    • 100 mL of 5% aqueous NaHCO₃ (to remove any 4-nitrophenol).

    • 200 mL of deionized water (to remove residual NaHCO₃).

    • 100 mL of cold methanol (to remove residual organic impurities).

  • Drying: Dry the bright yellow solid in a vacuum oven at 80 °C to a constant weight.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HPLC.

Expected Characterization Data
Technique Expected Signal / Peak Assignment
¹H NMR (DMSO-d₆)δ ~7.0-7.2 ppm (d, 4H), δ ~8.0-8.2 ppm (d, 4H), δ ~3.5-3.7 ppm (s, 8H)Ar-H (ortho to N), Ar-H (ortho to NO₂), Piperazine CH₂
¹³C NMR (DMSO-d₆)δ ~45-47 ppm, δ ~112-114 ppm, δ ~125-127 ppm, δ ~138-140 ppm, δ ~153-155 ppmPiperazine C, Ar-C (ortho to N), Ar-C (ortho to NO₂), Ar-C (ipso-NO₂), Ar-C (ipso-N)
IR (KBr, cm⁻¹)~1590, ~1490 (Ar C=C), ~1500, ~1320 (asymm/symm N-O stretch of NO₂)Aromatic and Nitro group stretches

Section 4: Visualizing the Core Mechanism

The efficiency of the entire synthesis hinges on the formation and stabilization of the Meisenheimer complex. The following diagram illustrates this critical pathway for the first substitution.

Caption: The Addition-Elimination (SNAr) mechanism.

Note: The images in the diagram above are placeholders representing the chemical structures involved in the reaction steps.

References

  • BOC Sciences. (n.d.). This compound Synthesis.
  • BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine.
  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • ResearchGate. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
  • PubChem. (n.d.). 1-Chloro-4-nitrobenzene. Retrieved from [Link]

  • OECD SIDS. (2002). 1-CHLORO-4-NITROBENZENE.
  • Wu, L., et al. (2000). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 66(10), 4367–4374.
  • Doubtnut. (2022, October 14). 1-Chloro-2, 4-dinitrobenzene undergoes hydrolysis on heating with aqueous NaOH to form 2,4-dinitrophenol.
  • CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine.
  • MDPI. (2021).
  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Arylation of N−H heteroarenes with nitroarenes.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Growth and characterization of nitrophenol complexes with piperazine and pyridine derivatives.
  • National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
  • Chemistry Steps. (2022, April 4). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

optimization of reaction conditions for 1,4-Bis(4-nitrophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the .

Technical Support Center: Synthesis of 1,4-Bis(4-nitrophenyl)piperazine

Welcome to the dedicated technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. This center provides troubleshooting guides, FAQs, and validated protocols to ensure your synthesis is efficient, reproducible, and yields a high-purity product.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges encountered during the synthesis of this compound via the common Nucleophilic Aromatic Substitution (SNAr) pathway.

Issue 1: Low or No Yield of the Desired Product

Question: My reaction has run for the specified time, but analysis (TLC, LC-MS) shows a low conversion of starting materials and a negligible amount of the desired 1,4-disubstituted product. What are the likely causes and how can I fix this?

Answer: A low yield is one of the most common issues and can stem from several factors related to reaction kinetics and reagent activity.

  • Causality—Insufficient Thermal Energy: The N-arylation of piperazine is an energy-demanding process. The reaction temperature must be high enough to overcome the activation energy for the formation of the Meisenheimer complex, the key intermediate in an SNAr reaction.

    • Solution: Ensure your reaction temperature is optimal. For a typical synthesis using 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene with a base like potassium carbonate in DMF, the temperature should be maintained between 80-120°C.[1][2] If using a lower-boiling solvent, consider switching to a higher-boiling alternative like DMSO or NMP to safely achieve higher temperatures.

  • Causality—Ineffective Base: The reaction generates a hydrohalic acid (HF or HCl) for each substitution. This acid will protonate the basic nitrogen atoms of piperazine, rendering them non-nucleophilic. A base is required to neutralize this acid and to deprotonate piperazine, increasing its nucleophilicity.

    • Solution: Ensure you are using a suitable base in sufficient quantity. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice, as it is strong enough to deprotonate piperazine but not so strong as to cause significant side reactions. A slight excess (2.2-2.5 equivalents per equivalent of piperazine) is recommended. Ensure the base is finely powdered and anhydrous for maximum reactivity. For more challenging arylations, stronger bases like potassium phosphate (K₃PO₄) may be considered.[3]

  • Causality—Reagent Purity and Stoichiometry: The purity of your starting materials is critical. Wet solvents or piperazine can hinder the reaction. Incorrect stoichiometry will inevitably lead to poor yields and a complex product mixture.

    • Solution: Use anhydrous piperazine and high-purity, dry solvents. The theoretical molar ratio is 1 equivalent of piperazine to 2 equivalents of the aryl halide. To drive the reaction to completion, it is often beneficial to use a slight excess of the aryl halide (e.g., 2.1-2.2 equivalents).

Issue 2: Significant Contamination with Mono-Substituted Intermediate

Question: My reaction has produced the desired product, but I have a large amount of 1-(4-nitrophenyl)piperazine impurity that is difficult to separate. How can I improve the selectivity for the di-substituted product?

Answer: This is a classic problem of sequential reactions where the second substitution is not driven to completion.

  • Causality—Statistical and Electronic Effects: The first N-arylation is typically fast. However, the second substitution can be slower. Statistically, as the reaction progresses, the aryl halide is more likely to encounter an already mono-substituted piperazine. Electronically, the electron-withdrawing nature of the first nitrophenyl group slightly reduces the nucleophilicity of the second nitrogen atom on the piperazine ring, making the second attack slower than the first.

    • Solution 1: Adjust Stoichiometry: The most direct way to address this is to ensure an adequate supply of the aryl halide. Increase the equivalents of 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene from ~2.1 to ~2.5 equivalents. This increases the probability of the mono-substituted intermediate reacting further.

    • Solution 2: Increase Reaction Time and/or Temperature: Allow the reaction to run for a longer period (e.g., from 8 hours to 12-16 hours) to ensure the slower second substitution has time to complete.[1] A modest increase in temperature (e.g., from 80°C to 100°C) can also significantly accelerate the second arylation. Always monitor progress by TLC.

Issue 3: Formation of a Dark, Tarry, or Insoluble Crude Product

Question: After the reaction workup, my product is a dark, oily, or tar-like substance instead of the expected solid, making purification difficult. What causes this and how can it be prevented?

Answer: Product degradation or the presence of polymeric side products is the likely cause. Nitroarenes, in particular, can be susceptible to side reactions under harsh conditions.

  • Causality—Thermal Decomposition: High-boiling polar aprotic solvents like DMF can decompose at elevated temperatures (typically >150°C) to form dimethylamine. This secondary amine can act as a competing nucleophile, leading to undesired byproducts. The nitro groups themselves can also participate in side reactions at excessive temperatures.

    • Solution: Maintain a controlled reaction temperature and avoid localized overheating. Do not exceed 120-130°C when using DMF. If higher temperatures are required, consider switching to a more thermally stable solvent like DMSO.

  • Causality—Oxidative Side Reactions: Although less common in this specific synthesis, the presence of oxygen at high temperatures can sometimes lead to oxidative side reactions, contributing to color formation.

    • Solution: While not always necessary for SNAr, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative side reactions and is considered good practice, especially if yields are inconsistent. This is mandatory for palladium-catalyzed reactions like the Buchwald-Hartwig amination.[3][4]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

G start Problem with Synthesis: Low Yield or Impure Product check_tlc Analyze crude product by TLC. Are starting materials present? start->check_tlc check_mono Is mono-substituted intermediate present? check_tlc->check_mono No sub_issue_incomplete Incomplete Reaction check_tlc->sub_issue_incomplete Yes sub_issue_mono Incomplete Second Substitution check_mono->sub_issue_mono Yes check_purity Is product dark/tarry but TLC shows conversion? check_mono->check_purity No solution_incomplete Increase Reaction Temp/Time Check Base Activity/Amount Verify Reagent Purity sub_issue_incomplete->solution_incomplete solution_mono Increase Aryl Halide Stoichiometry (e.g., to 2.5 eq) Increase Reaction Time/Temp sub_issue_mono->solution_mono sub_issue_degradation Product/Solvent Degradation check_purity->sub_issue_degradation Yes end_node Proceed to Optimized Purification Protocol check_purity->end_node No solution_degradation Reduce Reaction Temperature Consider Inert Atmosphere Use Alternative Solvent (DMSO) sub_issue_degradation->solution_degradation

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use: 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene?

For SNAr reactions, the reactivity order is typically F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the negative charge in the Meisenheimer intermediate, making it the best leaving group for this mechanism. Therefore, 1-fluoro-4-nitrobenzene is generally more reactive and will likely give better results under milder conditions . However, 1-chloro-4-nitrobenzene is also frequently used and may be a more cost-effective option, though it might require slightly higher temperatures or longer reaction times.[2][5]

Q2: Can this reaction be performed using a palladium catalyst (Buchwald-Hartwig amination)?

Yes, the N-arylation of piperazine can be achieved via a Buchwald-Hartwig cross-coupling reaction.[1][6] This method is particularly useful for less activated aryl halides (e.g., those without the nitro group). For this specific synthesis, it is an alternative to SNAr. A typical Buchwald-Hartwig system would involve a palladium precursor (like Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (such as RuPhos or XantPhos), and a strong base (like NaOt-Bu) in an anhydrous, deoxygenated solvent like toluene or dioxane.[3][4] While effective, this method requires strict inert atmosphere techniques and can be more expensive due to the cost of the catalyst and ligands.

Q3: What is the most effective method for purifying the final product?

This compound is typically a stable, solid compound with low solubility in many common organic solvents.

  • Recrystallization: This is the most common and effective method. The crude product can often be recrystallized from a large volume of a high-boiling solvent like DMF, followed by the addition of water or an alcohol to induce precipitation.[]

  • Slurrying/Trituration: A highly effective technique for removing more soluble impurities is to slurry the crude solid in a hot solvent in which the product is poorly soluble, such as ethanol or methanol. The mixture is stirred while hot for a period and then filtered. This process washes away impurities, leaving the purified solid behind.

  • Column Chromatography: While possible, this is generally reserved for small-scale synthesis or for removing impurities with very similar solubility, as the low solubility of the product can make it challenging.

Q4: How can I best monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the ideal method. Use silica gel plates and a mobile phase that provides good separation of all components. A good starting point for the eluent is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). You should be able to visualize four key spots under UV light:

  • Piperazine (will likely remain at the baseline).

  • 1-fluoro-4-nitrobenzene (will have a high Rf).

  • 1-(4-nitrophenyl)piperazine (intermediate Rf).

  • This compound (product, typically lower Rf than the mono-substituted intermediate). The reaction is complete when the spot corresponding to the mono-substituted intermediate is no longer visible.

Optimized Reaction Conditions & Protocols

Table 1: Comparison of Typical Reaction Conditions
ParameterMethod 1: SNAr (Standard)Method 2: Buchwald-Hartwig
Aryl Halide 1-Fluoro-4-nitrobenzene (2.2 eq)1-Chloro-4-nitrobenzene (2.2 eq)
Base K₂CO₃ (2.5 eq)NaOt-Bu or K₃PO₄ (2.5 eq)
Solvent N,N-Dimethylformamide (DMF)Toluene or Dioxane (anhydrous)
Temperature 80 - 100 °C90 - 110 °C
Atmosphere Air or NitrogenStrict Nitrogen or Argon
Reaction Time 8 - 12 hours6 - 10 hours
Catalyst NonePd₂(dba)₃ (1-2 mol%)
Ligand NoneRuPhos or XantPhos (2-4 mol%)
Typical Yield >90%[1]>85%[3]
Experimental Protocol: SNAr Synthesis

This protocol describes a reliable method for the synthesis of this compound on a laboratory scale.

Materials:

  • Piperazine (anhydrous)

  • 1-Fluoro-4-nitrobenzene

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous grade

  • Deionized Water

  • Methanol

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF (approx. 10 mL per gram of piperazine).

  • Reagent Addition: Begin stirring the suspension. Add 1-fluoro-4-nitrobenzene (2.2 eq) to the flask.

  • Reaction: Heat the reaction mixture to 80-90°C using an oil bath. Maintain this temperature and allow the reaction to stir vigorously for 8-12 hours.

  • Monitoring: Periodically check the reaction progress using TLC (e.g., every 2-3 hours) until the mono-substituted intermediate is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing a large volume of cold deionized water while stirring. A yellow precipitate should form.

  • Isolation: Continue stirring the aqueous suspension for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts, followed by a wash with cold methanol to remove residual organic impurities.

  • Drying: Dry the bright yellow solid product in a vacuum oven at 60-80°C to a constant weight. The product should be of high purity (>95%), but can be further purified by recrystallization if needed.

References

  • Rouzifar, M., Sobhani, S., Farrokhi, A., & Sansano, J. M. (2021). New Journal of Chemistry, 45(42), 19963-19976. Available at: [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]

  • Kuegler, F., Ermert, J., Kaufholz, P., & Coenen, H. H. (2015). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules, 20(1), 470–486. Available at: [Link]

  • Ma, L. (2008). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Wuhan University of Science and Technology. Available at: [Link]

  • CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved December 22, 2025, from [Link]

  • Singh, P., & Kumar, V. (2022). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 19. Available at: [Link]

Sources

Technical Support Center: Synthesis of 1,4-Bis(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,4-Bis(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) related to the synthesis of this important compound. Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges and optimize your synthetic outcomes.

Introduction

This compound is a symmetrically substituted diarylpiperazine. Its synthesis typically involves the double N-arylation of a piperazine ring with a 4-nitro-substituted aryl halide. The two most common synthetic strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. Each of these methods, while effective, presents a unique set of challenges, often leading to the formation of specific side products that can complicate purification and compromise the final product's purity.

This guide will delve into the intricacies of these synthetic routes, with a focus on identifying, understanding, and mitigating the formation of common impurities.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Category 1: Issues Related to Low Yield and Incomplete Conversion

Question 1: My reaction yield of this compound is consistently low, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the synthesis of this compound can stem from several factors, depending on the synthetic route employed.

For SNAr Reactions:

  • Insufficient Activation of the Aryl Halide: The SNAr mechanism relies on the aromatic ring being sufficiently electron-deficient to be susceptible to nucleophilic attack. The two nitro groups in the target molecule strongly activate the ring for this reaction. However, the choice of leaving group is critical. The reactivity order is F > Cl > Br > I.[1] If you are using 1-chloro-4-nitrobenzene, the reaction may require more forcing conditions (higher temperatures, longer reaction times) compared to 1-fluoro-4-nitrobenzene.

  • Inadequate Reaction Temperature or Time: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[2] If the temperature is too low or the reaction time is too short, the reaction may not go to completion. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Poor Solubility of Reactants: The reactants must be adequately dissolved in the solvent for the reaction to occur efficiently. Piperazine and its salts have limited solubility in some organic solvents. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they can dissolve the reactants and facilitate the reaction.[2]

  • Base Strength and Stoichiometry: A base is required to neutralize the HX formed during the reaction and to deprotonate the piperazine, increasing its nucleophilicity. Common bases include K2CO3, Cs2CO3, or a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3] Ensure that at least two equivalents of base per equivalent of piperazine are used to drive the reaction to completion.

For Buchwald-Hartwig Amination:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture.[4] Ensure that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that anhydrous solvents and reagents are used. The choice of phosphine ligand is also critical. Bulky, electron-rich ligands like XPhos or RuPhos are often effective for amination of aryl chlorides.[5][6]

  • Suboptimal Base: The choice of base is crucial for the deprotonation of the piperazine and the overall efficiency of the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] Weaker bases may result in slow or incomplete reactions.

  • Incorrect Reaction Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures can lead to catalyst decomposition.[8] The optimal temperature should be determined experimentally, typically in the range of 80-110 °C.

Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting workflow for low conversion.

Category 2: Identification and Mitigation of Side Products

Question 2: I am observing a significant amount of a mono-substituted impurity, 1-(4-nitrophenyl)piperazine, in my reaction mixture. Why is this happening and how can I favor the formation of the desired di-substituted product?

Answer:

The formation of 1-(4-nitrophenyl)piperazine is a common side product and represents an incomplete reaction. The second N-arylation is often slower than the first due to the electron-withdrawing effect of the first nitrophenyl group, which reduces the nucleophilicity of the remaining secondary amine on the piperazine ring.

Causality:

  • Stoichiometry: The most common cause is an incorrect stoichiometric ratio of reactants. If less than two equivalents of the aryl halide are used per equivalent of piperazine, the formation of the mono-substituted product is inevitable.

  • Reaction Conditions: Insufficiently forcing reaction conditions (low temperature, short reaction time) may favor the formation of the mono-substituted product, as the second substitution is kinetically less favorable.

  • Method of Addition: Adding the piperazine to a solution of the aryl halide can sometimes lead to localized high concentrations of the aryl halide, which may favor di-substitution. Conversely, adding the aryl halide slowly to the piperazine solution might favor mono-substitution if not enough is added.

Mitigation Strategies:

StrategyRationaleRecommended Action
Adjust Stoichiometry Ensure a molar excess of the aryl halide to drive the reaction towards di-substitution.Use at least 2.2 equivalents of 1-chloro-4-nitrobenzene per equivalent of piperazine.
Optimize Reaction Conditions More forcing conditions can overcome the activation barrier for the second substitution.Increase the reaction temperature and/or prolong the reaction time. Monitor the disappearance of the mono-substituted intermediate by TLC or LC-MS.
Choice of Base A strong base ensures that the mono-substituted intermediate is deprotonated, making it sufficiently nucleophilic for the second arylation.For Buchwald-Hartwig reactions, ensure a sufficient amount of a strong base like NaOtBu is used.

Question 3: In my Buchwald-Hartwig amination, I have identified nitrobenzene as a side product. What is the cause of this and how can I prevent it?

Answer:

The formation of nitrobenzene is a result of a common side reaction in palladium-catalyzed cross-coupling reactions known as hydrodehalogenation .[9] In this process, the aryl halide is reduced, and the halogen atom is replaced by a hydrogen atom.

Mechanism of Hydrodehalogenation:

The catalytic cycle of the Buchwald-Hartwig amination involves the formation of a Pd(0) species.[9] An unproductive pathway can occur where a palladium hydride species is formed. This can happen through various mechanisms, including the reaction of the palladium catalyst with trace amounts of water or other proton sources, or via β-hydride elimination from certain intermediates.[9] The palladium hydride can then undergo reductive elimination with the coordinated aryl halide to produce the hydrodehalogenated arene (nitrobenzene in this case) and regenerate the palladium catalyst.

Caption: Competing pathways in Buchwald-Hartwig amination.

Prevention of Hydrodehalogenation:

  • Anhydrous Conditions: Strictly anhydrous conditions are crucial to minimize the formation of palladium hydride species from water. Use freshly distilled solvents and flame-dried glassware.

  • Ligand Choice: The choice of phosphine ligand can significantly influence the rate of hydrodehalogenation versus the desired amination. Some ligands are more prone to promote this side reaction. Screening different ligands (e.g., Josiphos-type ligands) may be beneficial.

  • Temperature Control: Excessively high reaction temperatures can promote catalyst decomposition and side reactions, including hydrodehalogenation.[10] Maintain the reaction at the lowest effective temperature.

  • Bimetallic Systems: Recent research has shown that the use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst can suppress the hydrodehalogenation pathway.[11] The copper is thought to preferentially form a Cu-hydride, which is less reactive towards hydrodehalogenation.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol is adapted from established procedures for diarylpiperazine synthesis.[3][12]

Materials:

  • Piperazine (1.0 eq.)

  • 1-Chloro-4-nitrobenzene (2.2 eq.)

  • Potassium carbonate (K2CO3), anhydrous (3.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperazine, 1-chloro-4-nitrobenzene, and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen).

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water with stirring.

  • The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with water to remove any remaining DMF and inorganic salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain pure this compound.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of piperazines.[5]

Materials:

  • Piperazine (1.0 eq.)

  • 1-Chloro-4-nitrobenzene (2.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (e.g., 2 mol%)

  • XPhos (e.g., 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 eq.)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add Pd2(dba)3 and XPhos under an inert atmosphere.

  • Add anhydrous toluene to the flask and stir for 5-10 minutes to form the active catalyst.

  • Add piperazine, 1-chloro-4-nitrobenzene, and sodium tert-butoxide to the flask.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization.

Purification and Analysis

Question 4: My final product is contaminated with the mono-substituted piperazine. How can I effectively purify my this compound?

Answer:

Separating this compound from its mono-substituted counterpart can be challenging due to their similar polarities. However, several techniques can be employed:

  • Recrystallization: This is often the most effective method for purifying solid compounds. The di-substituted product is generally less soluble than the mono-substituted one in many organic solvents. Experiment with different solvent systems, such as ethanol, isopropanol, or a mixture of DMF and water, to find the optimal conditions for selective crystallization of the desired product.

  • Column Chromatography: While challenging, column chromatography on silica gel can be used. A shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexanes) can help to improve the separation.

  • Acid-Base Extraction: The mono-substituted piperazine has a free secondary amine, which is basic. In contrast, the di-substituted product has no basic nitrogens (the lone pairs are delocalized into the aromatic rings). Therefore, you can dissolve the crude product in an organic solvent and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The mono-substituted impurity will be protonated and move into the aqueous phase, while the desired di-substituted product will remain in the organic layer.

Analytical Method: HPLC for Impurity Profiling

A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for analyzing the purity of this compound and detecting impurities like the mono-substituted piperazine.[13]

Illustrative HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A and gradually increase the percentage of B.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where both the product and impurities absorb (e.g., 254 nm or 315 nm).
Column Temperature 30 °C

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 12, 2026. [Link]

  • 1-(4-Nitrophenyl)piperazine. NIST WebBook. Accessed January 12, 2026. [Link]

  • Reilly SW, Mach RH. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Org Lett. 2016;18(20):5272-5275. doi:10.1021/acs.orglett.6b02613
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020;25(9):2186. doi:10.3390/molecules25092186
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published April 3, 2025. Accessed January 12, 2026. [Link]

  • Ke C, Tang N, Hu Y, Wang Q. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE.
  • Process for preparing N-(4-hydroxyphenyl)-N′-(4′-aminophenyl)-piperazine. US Patent 6,355,801B1. Published March 12, 2002. Accessed January 12, 2026.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 12, 2026. [Link]

  • Plummer S, Gallou F. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Method of direct mono-N-substitution of piperazine. CZ305317B6. Published July 29, 2015. Accessed January 12, 2026.
  • Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallogr E. 2022;78(Pt 10):993-1000. doi:10.1107/S205698902200898X
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chem. 2021;23(11):3955-3962. doi:10.1039/D1GC00128K
  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. Published May 21, 2016. Accessed January 12, 2026. [Link]

  • Dorel R, Echavarren AM. The Buchwald–Hartwig Amination After 25 Years. Angew Chem Int Ed. 2019;58(48):17118-17129. doi:10.1002/anie.201908828
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 12, 2026. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Published August 20, 2018. Accessed January 12, 2026. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. In: Organic Chemistry II. Accessed January 12, 2026. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Published August 2, 2013. Accessed January 12, 2026. [Link]

  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. ResearchGate. Accessed January 12, 2026. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J Org Chem. 2013;9:2473-2479. doi:10.3762/bjoc.9.284
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Org Lett. 2005;7(23):5083-5086. doi:10.1021/ol051994b
  • Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Open Chemistry Journal. 2016;3:42-55.
  • Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. EP1230231B1. Published August 14, 2002. Accessed January 12, 2026.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Published February 23, 2021. Accessed January 12, 2026. [Link]

  • Dorel R, Echavarren AM. The Buchwald–Hartwig Amination After 25 Years. Angew Chem Int Ed Engl. 2019;58(48):17118-17129. doi:10.1002/anie.201908828
  • Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. J Am Soc Mass Spectrom. 2008;19(10):1495-1504. doi:10.1016/j.jasms.2008.06.015
  • This compound. PubChem. Accessed January 12, 2026. [Link]

  • 1-(4-Nitrophenyl)piperazine. PubChem. Accessed January 12, 2026. [Link]

  • Buchwald-Hartwig Amination. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

  • Piperazine synthesis. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

  • Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chem Commun (Camb). 2025;61(89):13477-13480. doi:10.1039/d5cc03616j
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Accessed January 12, 2026. [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. 2022;1(3):1-9.
  • Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 12, 2026. [Link]

  • This compound. SIELC Technologies. Accessed January 12, 2026. [Link]

Sources

purification challenges of 1,4-Bis(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1,4-Bis(4-nitrophenyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common purification challenges associated with this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Purification Workflows

This section addresses specific issues encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a persistent yellow-orange solid, and TLC/LC-MS analysis shows multiple spots. How do I remove starting materials and the mono-substituted impurity?

Answer:

This is the most common challenge and typically arises from incomplete reaction or side reactions. The primary impurities are often unreacted 1-(4-nitrophenyl)piperazine (the mono-substituted intermediate) and residual starting materials like 4-chloronitrobenzene. Due to the product's poor solubility, these impurities can become trapped within the crystal lattice upon precipitation.

Causality: The nucleophilic aromatic substitution reaction to form the desired product occurs in two steps. If the reaction conditions (temperature, time, or stoichiometry) are insufficient, the reaction may stall at the mono-substituted stage. The high melting point and planar nature of these aromatic compounds lead to strong intermolecular forces, causing co-precipitation.

Recommended Strategy: Multi-Step Purification Workflow

A sequential approach of washing, recrystallization, and potentially column chromatography is most effective.

Experimental Protocol: Sequential Purification

Step 1: Hot Solvent Slurry/Wash

  • Rationale: This step aims to remove more soluble impurities without fully dissolving the product, thereby minimizing product loss. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are good starting points as the product has limited solubility in them at room temperature, while many organic impurities are more soluble.

  • Procedure:

    • Place the crude solid in a flask.

    • Add a moderate volume of DCM or EtOAc (e.g., 10 mL per gram of crude material).

    • Stir the suspension vigorously at room temperature for 30-60 minutes. For more stubborn impurities, gently heat the suspension to 30-40°C.

    • Cool the slurry in an ice bath and filter the solid.

    • Wash the filter cake with a small amount of cold solvent.

    • Dry the solid and analyze its purity via TLC or LC-MS.

Step 2: Recrystallization

  • Rationale: Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the product. The key is finding a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the compound's polarity, polar aprotic solvents are often effective.

  • Procedure:

    • Place the solid from Step 1 into an appropriately sized flask.

    • Add a suitable solvent (see Table 1) portion-wise while heating the mixture to reflux with stirring. Add just enough solvent to achieve complete dissolution.

    • If the solution is colored, you may add a small amount of activated charcoal and reflux for 10-15 minutes to remove colored impurities. Caution: Use charcoal sparingly to avoid product adsorption.

    • Hot-filter the solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble matter.

    • Allow the filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined crystals and effective impurity exclusion.

    • Once crystal formation appears complete, cool the flask in an ice bath for at least one hour to maximize yield.

    • Collect the crystals by filtration, wash with a small volume of the cold recrystallization solvent, and dry under vacuum.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent/SystemBoiling Point (°C)Rationale & Comments
Dimethylformamide (DMF)153Excellent dissolving power at high temperatures. Product often crashes out upon cooling or addition of an anti-solvent like water.
N-Methyl-2-pyrrolidone (NMP)202Similar to DMF but with a higher boiling point for very poorly soluble samples. Use with caution due to high boiling point.
Dioxane101A good option for compounds with moderate polarity.
Acetonitrile/WaterN/ADissolve in hot acetonitrile and add hot water dropwise until turbidity persists. Re-heat to clarify and then cool slowly.
Ethanol/DMF (e.g., 10:1)N/AUsing a co-solvent system can fine-tune the solubility profile for optimal crystallization.
Question 2: Recrystallization failed to remove a key impurity, or the yield was unacceptably low. What is the next step?

Answer:

When recrystallization is ineffective, it suggests the impurity has a very similar solubility profile to the product. Low yield is often due to the product having significant solubility in the mother liquor even at low temperatures. In these cases, column chromatography is the preferred method.

Causality: The structural similarity between this compound and its mono-substituted analog means their polarities are very close, making separation by simple recrystallization difficult.

Recommended Strategy: Silica Gel Column Chromatography

  • Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). Even small differences in polarity can be exploited to achieve separation.

  • Procedure:

    • Select an Eluent System: Use TLC to find a suitable mobile phase. A good system will show clear separation between the product spot and impurities, with the product having an Rf value of ~0.2-0.4. Start with a non-polar solvent and gradually add a polar modifier (see Table 2).

    • Prepare the Column: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

    • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If solubility is an issue, adsorb the compound onto a small amount of silica gel (dry loading). To do this, dissolve your compound in a suitable solvent (e.g., DCM), add silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

    • Elute the Column: Run the column, collecting fractions. Monitor the separation by TLC.

    • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Recommended Eluent Systems for Column Chromatography

Eluent SystemRatio (v/v)Comments
Hexanes / Ethyl Acetate9:1 to 1:1A standard system for compounds of moderate polarity. Start with a lower polarity (more hexanes) and gradually increase the ethyl acetate content.
Dichloromethane / Methanol99:1 to 95:5Useful if the compound is poorly soluble in hexanes/EtOAc. Use a gradient of increasing methanol.
Toluene / Acetone9:1 to 7:3An alternative system that can sometimes provide different selectivity.
Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

G cluster_0 Purification Strategy Crude Crude Product (Yellow/Orange Solid) TLC Analyze Purity (TLC / LC-MS) Crude->TLC Wash Hot Solvent Wash (DCM or EtOAc) TLC->Wash Multiple spots Recrystal Recrystallization (e.g., from DMF) Wash->Recrystal Impurities remain TLC_check1 TLC_check1 Recrystal->TLC_check1 Check Purity Chrom Column Chromatography Pure Pure Product Chrom->Pure TLC_check1->Chrom Impurities persist TLC_check1->Pure >98% Pure

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes and their likely impurity profiles?

The most common synthesis involves the reaction of piperazine with two equivalents of an activated aryl halide, such as 4-chloronitrobenzene or 4-fluoronitrobenzene, in a polar aprotic solvent with a base.[1]

  • Associated Impurities:

    • Unreacted Piperazine: Can often be removed with an aqueous wash.

    • Unreacted 4-chloronitrobenzene: A non-polar impurity, typically removed by washing or recrystallization.

    • 1-(4-nitrophenyl)piperazine: The mono-substituted intermediate, which is the most challenging impurity to remove due to its similar physical properties.

An alternative route involves reacting 1,4-diaminopiperazine with 4-nitrobenzoyl chloride.[] This route may introduce unreacted starting materials and amide-related side products.

Q2: How can I definitively confirm the purity of my final product?

While TLC provides a quick qualitative check, quantitative analysis is crucial.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid for better peak shape) is a good starting point.[3][4] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities if they are present at levels of ~1% or higher.

  • Melting Point: A sharp melting point close to the literature value (258-259 °C) is a good indicator of high purity.[5]

Q3: What are the recommended storage and handling conditions?

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6] Proper storage is key to preventing degradation.[]

  • Handling: this compound is known to cause skin, eye, and respiratory irritation.[6][7] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]

Q4: My purified product is still slightly colored. Is this a concern?

A faint yellow color is common for this compound due to the two nitro-aromatic chromophores. However, a distinct orange or brown color may indicate the presence of baseline impurities or minor degradation products. If HPLC analysis shows >99% purity, the faint color is generally not a concern for most applications. If a completely colorless solid is required, treatment with activated charcoal during recrystallization, as described above, may help, but can also reduce yield.

Workflow Visualization: General Purification Scheme

G A Crude Reaction Mixture B Aqueous Workup (e.g., Water/Brine Wash) A->B Remove inorganic salts C Solvent Evaporation B->C D Initial Purification (Slurry Wash / Precipitation) C->D Remove soluble impurities E Primary Purification (Recrystallization) D->E Remove most impurities F High-Purity Method (Column Chromatography) E->F If purity is insufficient G Final Product (>99% Purity) E->G If purity is sufficient F->G

Caption: A generalized workflow for the purification process.

References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column.
  • BOC Sciences. (n.d.). CAS 16264-05-4 this compound.
  • Echemi. (n.d.). This compound SDS, 16264-05-4 Safety Data Sheets.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-28.
  • CAS. (n.d.). This compound. In CAS Common Chemistry. Retrieved from [Link]

  • ChemicalBook. (n.d.). This compound CAS#: 16264-05-4.
  • Polo, E., et al. (2004). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Crystal Growth & Design, 4(4), 857–866. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Mahesha, N., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 794–799. Retrieved from [Link]

Sources

Technical Support Center: Stability of 1,4-Bis(4-nitrophenyl)piperazine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Bis(4-nitrophenyl)piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability challenges associated with this class of compounds. My objective is to move beyond simple protocols and explain the causality behind experimental observations and troubleshooting strategies, ensuring the integrity and reproducibility of your research.

Section 1: Frequently Asked Questions (FAQs) on General Stability

This section addresses common initial questions regarding the handling and storage of this compound and its analogs.

Question 1: What are the ideal storage conditions for solid this compound?

Answer: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1] The dual nitroaromatic and piperazine functionalities make it susceptible to several modes of degradation. Strict control over temperature and humidity is crucial to prevent potential hydrolysis and thermal degradation.[]

Question 2: I've dissolved the compound in a solvent for my experiments. How should I store the solution?

Answer: Stock solutions are a primary source of experimental variability if not handled correctly. Whenever possible, it is best practice to use freshly prepared solutions.[3] If storage is unavoidable, solutions should be kept at low temperatures, such as -20°C or -80°C, in small, single-use aliquots.[3][4] This strategy is critical for minimizing degradation from repeated freeze-thaw cycles, which can compromise the compound's integrity. Phenyl piperazines, as a class, have shown significant degradation after six months, even under ideal storage conditions.[4]

Question 3: Is this class of compounds particularly sensitive to light?

Answer: Yes, absolutely. The presence of nitroaromatic groups is a strong indicator of photosensitivity. Nitroaromatic compounds are known to undergo photodegradation upon exposure to UV or even visible light.[5][6][7] This process can lead to the formation of various photoproducts, including nitrophenols or even the generation of nitrous acid, which could further alter your experimental conditions.[5][6] Therefore, all experiments involving these compounds should be conducted with rigorous light protection, such as using amber vials and minimizing exposure to ambient light.

Question 4: Why am I observing a gradual loss of potency or inconsistent results with my compound over time?

Answer: Inconsistent results are a classic hallmark of compound degradation.[3] Several factors could be at play:

  • Chemical Degradation: The compound may be degrading in solution due to hydrolysis, oxidation, or photolysis. Phenyl piperazines are generally less stable than their benzyl piperazine counterparts.[4]

  • Improper Storage: As discussed, repeated freeze-thaw cycles or storage at inappropriate temperatures (e.g., 4°C or room temperature) can accelerate degradation.[3][4]

  • Matrix Effects: If you are working in a biological matrix like whole blood, enzymatic reactions can also contribute to the compound's instability.[4]

It is imperative to re-evaluate your entire workflow, from solution preparation to storage and final experimental use, to pinpoint the source of instability.

Section 2: Troubleshooting Guide for Degradation-Related Issues

This section provides a structured approach to diagnosing and solving specific experimental problems related to the stability of this compound derivatives.

Issue 1: An unexpected peak has appeared in my HPLC chromatogram during a stability study.

  • Probable Cause: The new peak is almost certainly a degradation product. The key is to identify its structure to understand the degradation pathway.

  • Troubleshooting Workflow:

    • Characterize the Impurity: The most effective method for identifying an unknown degradant is to couple your HPLC system to a mass spectrometer (LC-MS).[3] The mass-to-charge ratio (m/z) will provide the molecular weight of the unknown peak.

    • Elucidate the Structure: Perform tandem mass spectrometry (MS/MS) on the parent ion of the unknown peak. The resulting fragmentation pattern provides critical clues about its chemical structure, helping you determine if a nitro group was reduced, if the piperazine ring was opened, or if a hydrolysis event occurred.[3]

    • Confirm with Forced Degradation: Compare the retention time and mass spectrum of the unknown peak with samples generated from a forced degradation study (see Protocol 1). This is the definitive way to confirm the identity of a degradation product.

Logical Workflow: Identifying an Unknown Degradation Product

G A Unexpected Peak Observed in HPLC B Analyze Sample via LC-MS to Determine Molecular Weight A->B C Perform MS/MS Fragmentation on Unknown Peak B->C D Propose Potential Degradant Structures C->D G Compare Retention Time (RT) and Mass Spectra D->G E Perform Forced Degradation Study (Protocol 1) F Analyze Forced Degradation Samples by LC-MS E->F F->G H Match Found? G->H I Identity of Degradant Confirmed H->I Yes J Structure Elucidation Requires Further Investigation (e.g., NMR) H->J No

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Issue 2: My stability-indicating HPLC method fails to separate the parent compound from its degradants.

  • Probable Cause: The chromatographic conditions are not optimized for the specific chemical properties of the parent compound and its degradation products. Basic compounds like piperazine derivatives can be challenging.

  • Troubleshooting & Optimization Strategies:

ParameterRecommended ActionCausality (Why it Works)
Stationary Phase If a standard C18 column fails, try a C8, Phenyl, or Cyano column.[3]Different stationary phases offer different selectivity. A phenyl column, for example, can provide alternative π-π interactions with the aromatic rings of your compound and its degradants.
Mobile Phase pH Experiment with different pH values of the aqueous buffer.[3]The piperazine moiety is basic. Adjusting the mobile phase pH alters the ionization state of the molecule, which dramatically impacts its retention time and peak shape on a reverse-phase column.
Organic Modifier Vary the type (acetonitrile vs. methanol) and proportion of the organic solvent.[3]Acetonitrile and methanol have different polarities and elution strengths. Changing them can alter the partitioning of analytes between the mobile and stationary phases, improving resolution.
Elution Method Switch from an isocratic to a gradient elution program.[3]A gradient elution, where the mobile phase composition changes over time, is highly effective for resolving compounds with different polarities, such as a parent drug and its more polar degradation products.
Peak Tailing Add a small amount of an amine modifier like triethylamine (TEA) to the mobile phase.[3]Basic analytes can interact with residual acidic silanol groups on the silica support, causing peak tailing. A competing base like TEA masks these sites, improving peak symmetry.

Section 3: Key Experimental Protocols

To ensure self-validating and trustworthy results, the following detailed protocols are provided for assessing the stability of this compound and its derivatives.

Protocol 1: Forced Degradation (Stress Testing)

This protocol is essential for identifying potential degradation pathways and developing a robust, stability-indicating analytical method.

Objective: To intentionally degrade the compound under various stress conditions to generate potential degradation products.

Materials:

  • This compound derivative

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a known concentration. Store the solution at 60°C for 24 hours.[3] At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it, and analyze by HPLC.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Store under the same conditions as the acid hydrolysis and analyze at identical time points.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Analyze at specified time points.

  • Thermal Degradation: Store the solid compound in an oven at a temperature below its melting point (e.g., 70°C) for several days. Also, prepare a solution of the compound and reflux it. Analyze samples periodically.

  • Photostability: Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions. Analyze both samples at appropriate time intervals.

General Degradation Pathways

G cluster_stress Stress Conditions cluster_compound cluster_products Degradation Products A Light Exposure (Photons) Compound This compound (Parent Compound) A->Compound B Elevated Temperature (Heat) B->Compound C Acid/Base (Hydrolysis) C->Compound D Oxidizing Agents (e.g., H₂O₂) D->Compound P1 Photodegradation Products (e.g., Nitrophenols) Compound->P1 Photolysis P2 Thermal Degradants (e.g., Ring-Opened Species) Compound->P2 Thermolysis P3 Hydrolytic Impurities Compound->P3 Hydrolysis P4 Oxidation Products Compound->P4 Oxidation

Caption: Factors leading to the degradation of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during stress testing.

Methodology:

  • Initial Conditions:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Begin with a simple gradient, for example, 10-90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance.

  • Analysis of Stressed Samples: Inject a mixture of all samples from the forced degradation study (Protocol 1) along with an undegraded sample.

  • Optimization:

    • Assess the chromatogram for peak resolution. The goal is to achieve a baseline separation between the parent peak and all degradant peaks.

    • If resolution is poor, systematically apply the troubleshooting strategies outlined in the table in "Issue 2" of the Troubleshooting Guide. Modify one parameter at a time (e.g., pH, gradient slope, column type) to observe its effect.

  • Method Validation: Once adequate separation is achieved, validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.

References

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood - PubMed. (2018, March 1). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters - ACS Publications. (2021, August 17). American Chemical Society Publications. Retrieved January 10, 2026, from [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2024, December 27). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 10, 2026, from [Link]

  • Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed. (2024, November). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • HPLC Methods for analysis of Piperazine - HELIX Chromatography. (n.d.). HELIX Chromatography. Retrieved January 10, 2026, from [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). The University of Texas at Austin. Retrieved January 10, 2026, from [Link]

  • Thermal degradation of piperazine and its structural analogs - ResearchGate. (2025, October 30). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks - New Journal of Chemistry (RSC Publishing). (2022, October 10). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

  • 1,4-Diazabicyclo[2.2.2]octane in the synthesis of piperazine derivatives (microreview). (2025, August 5). SpringerLink. Retrieved January 10, 2026, from [Link]

  • This compound - CAS Common Chemistry. (n.d.). CAS. Retrieved January 10, 2026, from [Link]

  • This compound | C16H16N4O4 | CID 85353 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. (n.d.). The University of Texas at Austin. Retrieved January 10, 2026, from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines | Journal of the American Chemical Society - ACS Publications. (n.d.). American Chemical Society Publications. Retrieved January 10, 2026, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate. (2025, August 9). ResearchGate. Retrieved January 10, 2026, from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (n.d.). CORE. Retrieved January 10, 2026, from [Link]

  • Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP) - PubMed. (2008, March 1). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.gov. (n.d.). Office of Scientific and Technical Information. Retrieved January 10, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates | Request PDF - ResearchGate. (2025, August 5). ResearchGate. Retrieved January 10, 2026, from [Link]

  • (PDF) Photostability testing of pharmaceutical products - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 10, 2026, from [Link]

  • (PDF) Piperazine Degradation in Pilot Plants - ResearchGate. (2025, October 30). ResearchGate. Retrieved January 10, 2026, from [Link]

  • (IUCr) Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. (n.d.). International Union of Crystallography. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Preventing Byproduct Formation in Piperazine N-Arylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine N-arylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Piperazine moieties are cornerstone structural motifs in medicinal chemistry, and mastering their synthesis is paramount.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and maximize the yield of your desired N-arylpiperazine product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in piperazine N-arylation reactions?

A: The two most prevalent byproducts are the N,N'-bis-arylated piperazine and biaryl compounds from the homocoupling of the aryl halide.[3][4] Understanding the reaction mechanisms that lead to these impurities is the first step in mitigating their formation.

Q2: Why is the N,N'-bis-arylated piperazine a common issue?

A: Piperazine has two secondary amine nitrogens (N1 and N4) with similar reactivity.[1] Once the first N-arylation occurs, the remaining nitrogen can still react with another molecule of the aryl halide, leading to the undesired bis-arylated product. This is a classic selectivity challenge in reactions with symmetric difunctional starting materials.

Q3: What causes the formation of biaryl homocoupling byproducts?

A: Biaryl formation is a common side reaction in palladium-catalyzed cross-coupling reactions.[4][5][6] It occurs when two molecules of the aryl halide couple with each other instead of with the piperazine. This can be promoted by certain catalyst systems, high temperatures, or slow rates of the desired C-N bond formation.

Q4: Can the choice of catalyst system influence byproduct formation?

A: Absolutely. The choice of palladium precursor and, more critically, the phosphine ligand, has a profound impact on selectivity and reactivity.[7] Sterically hindered biaryl phosphine ligands, such as RuPhos and XPhos, are often effective in promoting the desired mono-arylation.[7]

Q5: How does the base affect the reaction outcome?

A: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the piperazine.[3][7] However, the choice of base can also influence the rate of competing side reactions. In some cases, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be beneficial.[3][7]

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed breakdown of common issues, their underlying causes, and actionable solutions to improve the outcome of your piperazine N-arylation reactions.

Issue 1: Excessive Formation of N,N'-Bis-Arylated Piperazine
Probable Causes:
  • Stoichiometry: An insufficient excess of piperazine relative to the aryl halide is a primary driver of bis-arylation.[7]

  • Reaction Rate: If the rate of the second arylation is comparable to the first, a statistical mixture of mono- and bis-arylated products is likely.

  • Reaction Temperature: Higher temperatures can sometimes favor the second arylation.

Solutions:
  • Adjust Stoichiometry:

    • Protocol: Increase the excess of piperazine to 2.5-5 equivalents relative to the aryl halide.[8][9] This statistically favors the reaction of the aryl halide with a molecule of unreacted piperazine over the mono-arylated product.

    • Rationale: Le Chatelier's principle dictates that increasing the concentration of one reactant (piperazine) will drive the equilibrium towards the formation of the desired mono-arylated product.

  • Slow Addition of Aryl Halide:

    • Protocol: Instead of adding all the aryl halide at once, add it slowly over a period of several hours using a syringe pump.

    • Rationale: This maintains a low concentration of the aryl halide in the reaction mixture, further favoring the reaction with the more abundant unreacted piperazine.

  • Optimize Reaction Temperature:

    • Protocol: Screen a range of lower temperatures (e.g., 60-80 °C) to see if a temperature window exists where the rate of mono-arylation is significantly faster than bis-arylation.

    • Rationale: The activation energy for the second arylation may be higher, and lowering the temperature can disproportionately slow this undesired reaction.

  • Consider a Mono-Protected Piperazine:

    • Protocol: If other methods fail, consider using a mono-protected piperazine, such as N-Boc-piperazine.[10] Following the arylation, the protecting group can be removed.

    • Rationale: This approach completely prevents the second arylation, ensuring the formation of only the mono-arylated product.

Data Summary: Effect of Piperazine Equivalents on Mono- vs. Bis-Arylation
Piperazine EquivalentsMono-arylated Product YieldBis-arylated Byproduct Yield
1.165%30%
2.585%10%
5.0>95%<5%
Note: Yields are illustrative and will vary depending on the specific substrates and conditions.
Issue 2: Significant Biaryl Homocoupling
Probable Causes:
  • Catalyst System: Some palladium/ligand combinations are more prone to promoting homocoupling.

  • Reductive Elimination Pathway: The catalytic cycle involves a reductive elimination step. If the C-C bond formation from an Ar-Pd(II)-Ar intermediate is faster than the C-N bond formation, homocoupling will be favored.[4]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of homocoupling.

Solutions:
  • Ligand Selection:

    • Protocol: Switch to sterically bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos.

    • Rationale: These ligands promote the reductive elimination step leading to the C-N bond formation over the competing C-C bond formation pathway.

  • Palladium Precatalyst:

    • Protocol: Use a well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst.

    • Rationale: These precatalysts ensure the efficient generation of the active Pd(0) species, which can minimize side reactions.

  • Control Temperature and Reaction Time:

    • Protocol: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures.

    • Rationale: Minimizing the time the catalyst is active can reduce the opportunity for side reactions like homocoupling to occur.

Workflow for Minimizing Homocoupling

start High Homocoupling Observed ligand Switch to Bulky Ligand (e.g., XPhos, RuPhos) start->ligand precatalyst Use Buchwald Precatalyst (G3 or G4) ligand->precatalyst temp_time Optimize Temperature and Reaction Time precatalyst->temp_time end Homocoupling Minimized temp_time->end

Caption: A stepwise approach to troubleshooting biaryl homocoupling.

Issue 3: Low or No Conversion
Probable Causes:
  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[7]

  • Poor Reagent Solubility: The starting materials or the base may not be sufficiently soluble in the chosen solvent.[7]

  • Inappropriate Base: The base may be too weak to deprotonate the piperazine effectively.[7]

  • Insufficient Temperature: Many N-arylation reactions require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[7]

Solutions:
  • Ensure an Inert Atmosphere:

    • Protocol: Thoroughly degas the solvent and reaction vessel and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • Rationale: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.

  • Solvent Screening:

    • Protocol: Test alternative solvents such as toluene, dioxane, or DMF to ensure all reagents are soluble at the reaction temperature.[7][11]

    • Rationale: Good solubility is essential for efficient reaction kinetics.

  • Base Optimization:

    • Protocol: If using a weaker base like K2CO3 or K3PO4 with no success, switch to a stronger base such as NaOtBu or LHMDS.[7]

    • Rationale: A stronger base will more effectively deprotonate the piperazine, facilitating its entry into the catalytic cycle.

  • Increase Reaction Temperature:

    • Protocol: Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and byproduct formation.

    • Rationale: Higher temperatures provide the necessary activation energy for the reaction to proceed.

Troubleshooting Low Conversion

start Low or No Conversion atmosphere Ensure Inert Atmosphere (Ar or N2) start->atmosphere solvent Screen Solvents (Toluene, Dioxane, DMF) atmosphere->solvent base Optimize Base (NaOtBu, LHMDS) solvent->base temperature Increase Temperature (80-110 °C) base->temperature success Successful Conversion temperature->success

Caption: A logical workflow for addressing low reaction conversion.

References

  • (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science Publisher. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275. [Link]

  • (2005). A general and convenient synthesis of N-aryl piperazines. ResearchGate. [Link]

  • (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Publications. [Link]

  • (2005). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. [Link]

  • (2001). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. ACS Publications. [Link]

  • (2014). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. [Link]

  • (2010). Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. PubMed. [Link]

  • (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

  • (2020). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. RSC Publishing. [Link]

  • (2017). The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. ResearchGate. [Link]

  • (2023). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Syllabus. [Link]

  • (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. synarchive.com. [Link]

  • (2016). N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. PubMed. [Link]

  • (2020). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. [Link]

  • (2013). Homocouplings of aryl halides in water. Reaction conditions. ResearchGate. [Link]

  • (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]

  • (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • (n.d.). Ullmann condensation. Wikipedia. [Link]

  • (2007). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). PubMed. [Link]

  • (n.d.). Piperazine. Wikipedia. [Link]

  • (2007). Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. ResearchGate. [Link]

  • (2015). Ullmann reaction. Slideshare. [Link]

  • (n.d.). Piperazine synthesis. Organic Chemistry Portal. [Link]

  • (n.d.). Palladium-Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • (2020). Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. ResearchGate. [Link]

  • (2010). Ligand-Enabled Reactivity and Selectivity in a Synthetically Versatile Aryl C–H Olefination. PMC. [Link]

  • (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • (2021). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • (n.d.). Ullmann Reaction. BYJU'S. [Link]

  • (2020). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 1,4-Bis(4-nitrophenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,4-Bis(4-nitrophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific synthesis. The following information is curated to ensure scientific integrity and provide actionable insights for your experimental workflows.

Introduction to the Synthesis and Catalyst Selection

The synthesis of this compound is a crucial transformation in medicinal chemistry, as the 1,4-diarylpiperazine scaffold is a key structural motif in numerous pharmaceuticals. The efficiency of this synthesis is highly dependent on the chosen catalytic system. The primary methods for this C-N bond formation are Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. The choice of catalyst is paramount and is dictated by factors such as the reactivity of the aryl halide, steric hindrance, and desired reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: There are three main catalytic approaches for this synthesis:

  • Nucleophilic Aromatic Substitution (SNAr): This method is often feasible without a metal catalyst due to the presence of the electron-withdrawing nitro groups on the phenyl ring, which activate the ring for nucleophilic attack.[1][2] The reaction typically requires a strong base and a polar aprotic solvent at elevated temperatures.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming C-N bonds.[3][4] It offers milder reaction conditions compared to traditional methods and has a broad substrate scope. The choice of palladium precursor and phosphine ligand is critical for success.[5]

  • Ullmann Condensation: This is a copper-catalyzed C-N coupling reaction.[6] While it's a classic method, it often requires high temperatures and stoichiometric amounts of copper, though modern ligand systems have improved its efficiency.[7]

Q2: My SNAr reaction is sluggish or incomplete. What can I do?

A2: For an SNAr reaction to proceed efficiently, the aromatic ring must be sufficiently electron-deficient. The nitro group at the para position is a strong activating group.[1] If the reaction is not proceeding as expected, consider the following:

  • Base: Ensure you are using a sufficiently strong, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the piperazine nitrogen.

  • Solvent: Use a high-boiling polar aprotic solvent like DMF or DMSO to facilitate the reaction and ensure all reagents are soluble.[8]

  • Temperature: SNAr reactions often require elevated temperatures (e.g., 80-150 °C) to overcome the activation energy barrier.[6][8]

  • Leaving Group: The nature of the leaving group on the nitrophenyl ring is crucial. The reactivity order is generally F > Cl > Br > I for SNAr reactions, which is opposite to SN1 and SN2 reactions.[9] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen.

Q3: I am observing low yields in my Buchwald-Hartwig amination. What are the key parameters to optimize?

A3: Low yields in Buchwald-Hartwig amination can be attributed to several factors. A systematic approach to troubleshooting is essential.[5]

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. For electron-deficient aryl halides like 4-nitrochlorobenzene, ligands such as Xantphos or BINAP can be effective. Screening different ligands is often necessary.[5][10]

  • Base: The strength of the base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) can significantly impact the reaction. Stronger bases are often required, but they can also lead to side reactions if not chosen carefully.[8]

  • Solvent: Anhydrous aprotic solvents like toluene, dioxane, or THF are typically used. Water can deactivate the catalyst, so ensuring dry conditions is crucial.[5][10]

  • Temperature: These reactions are generally run at elevated temperatures (80-110 °C).[8] However, excessively high temperatures can lead to catalyst decomposition.[8]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Issue 1: Formation of Mono-substituted Piperazine Byproduct

Question: My reaction is producing a significant amount of 1-(4-nitrophenyl)piperazine alongside the desired di-substituted product. How can I drive the reaction to completion?

Answer: The formation of the mono-substituted product is a common challenge, especially if the reaction is stopped prematurely or if the stoichiometry is not optimized.

  • Stoichiometry: Ensure you are using at least two equivalents of the 4-nitro-aryl halide per equivalent of piperazine. A slight excess of the aryl halide (e.g., 2.2 equivalents) can help drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS. If the mono-substituted product persists, increasing the reaction time or temperature may be necessary to facilitate the second N-arylation.[8]

  • Catalyst Loading: In catalyzed reactions, insufficient catalyst loading may lead to incomplete conversion. A typical catalyst loading for Buchwald-Hartwig reactions is 1-5 mol%.

Issue 2: Catalyst Deactivation

Question: My Buchwald-Hartwig reaction starts well but then stalls, leading to incomplete conversion. What could be causing catalyst deactivation?

Answer: Catalyst deactivation is a significant issue in palladium-catalyzed cross-coupling reactions. Several factors can contribute to this problem:

  • Water and Oxygen: The catalytic cycle involves sensitive Pd(0) species that can be oxidized in the presence of air or moisture. It is imperative to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[10]

  • Ligand Degradation: Phosphine ligands can degrade at high temperatures or in the presence of certain functional groups.[11]

  • Substrate-Induced Deactivation: Some substrates or impurities can coordinate to the palladium center and inhibit catalysis.[12] Thorough purification of starting materials is recommended.

  • Formation of Inactive Palladium Complexes: Under certain conditions, inactive palladium species, such as palladium black or bis(phosphine)palladium complexes, can form.[8]

Issue 3: Difficult Product Purification

Question: The crude product is difficult to purify, and I'm seeing significant streaking on my silica gel column. What purification strategies do you recommend?

Answer: The polarity of this compound and potential basic impurities can make chromatographic purification challenging.

  • Acid-Base Extraction: Before chromatography, an aqueous workup with a dilute acid wash (e.g., 1 M HCl) can help remove any unreacted piperazine or other basic impurities. This is followed by a wash with a base (e.g., saturated NaHCO₃ solution) and brine.

  • Column Chromatography Additives: Adding a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent can help reduce streaking on the silica gel column by deactivating acidic sites on the silica.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective purification method.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • Piperazine (1.0 eq)

  • 1-Chloro-4-nitrobenzene (2.2 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add piperazine, 1-chloro-4-nitrobenzene, and potassium carbonate.

  • Add DMF to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.[13]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent if necessary.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

Materials:

  • Piperazine (1.0 eq)

  • 1-Bromo-4-nitrobenzene (2.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-4-nitrobenzene, piperazine, and sodium tert-butoxide.

  • In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[5]

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Catalytic Methods
FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Catalyst None (or base-catalyzed)Palladium/Phosphine LigandCopper (CuI or Cu powder)
Typical Temperature 80-150 °C80-110 °C[8]>150 °C (traditional)[6]
Key Advantages Cost-effective, no metal catalyst requiredMild conditions, broad scopeGood for certain substrates
Key Disadvantages High temperatures, limited to activated substratesCatalyst cost and sensitivityHarsh conditions, often stoichiometric copper

Visualizations

Catalyst Selection Workflow

CatalystSelection start Start: Synthesis of this compound snar Consider Nucleophilic Aromatic Substitution (SNAr) start->snar buchwald Consider Buchwald-Hartwig Amination start->buchwald ullmann Consider Ullmann Condensation start->ullmann snar_check Is 4-nitro-aryl halide sufficiently activated? (e.g., F or Cl leaving group) snar->snar_check buchwald_check Are milder conditions and broader scope preferred? buchwald->buchwald_check ullmann_check Are high temperatures acceptable and other methods failing? ullmann->ullmann_check snar_check->buchwald No snar_yes Proceed with SNAr. Optimize base, solvent, and temperature. snar_check->snar_yes Yes buchwald_check->snar No buchwald_yes Proceed with Buchwald-Hartwig. Screen Pd source, ligand, and base. buchwald_check->buchwald_yes Yes ullmann_check->buchwald No ullmann_yes Proceed with Ullmann. Use modern ligands if possible. ullmann_check->ullmann_yes Yes

Caption: Decision workflow for selecting the appropriate catalytic method.

Troubleshooting Low Yield in Buchwald-Hartwig Amination

Troubleshooting start Low Yield in Buchwald-Hartwig Reaction check_catalyst Check Catalyst and Ligand - Is the ligand appropriate? - Is the catalyst active? start->check_catalyst check_base Evaluate Base - Is it too strong/weak? - Is it causing decomposition? start->check_base check_solvent Assess Solvent - Is it anhydrous? - Are reagents soluble? start->check_solvent check_temp Optimize Temperature - Is it too high/low? - Monitor reaction progress. start->check_temp action_catalyst Screen different ligands (e.g., RuPhos, XPhos). Use a pre-catalyst. check_catalyst->action_catalyst action_base Try a weaker base (K3PO4, Cs2CO3) if decomposition is observed. check_base->action_base action_solvent Use anhydrous solvent. Consider a more polar solvent for solubility. check_solvent->action_solvent action_temp Optimize temperature and monitor reaction progress by TLC/LC-MS. check_temp->action_temp

Caption: Troubleshooting guide for low yields in Buchwald-Hartwig amination.[8]

References

  • Benchchem. (n.d.). optimizing reaction conditions for N-arylation of piperazine.
  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Arylpiperazine Synthesis.
  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
  • PubMed. (2015, March 27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (n.d.).
  • Organic Chemistry Portal. (n.d.). Piperazine synthesis.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ChemicalBook. (n.d.). This compound synthesis.
  • BOC Sciences. (n.d.). CAS 16264-05-4 this compound.
  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wiley-VCH. (n.d.). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field.
  • Wikipedia. (n.d.). Ullmann reaction.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • ResearchGate. (2017, December). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of Bis(2-nitrophenyl)amine via Ullmann Condensation.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Nucleophilic aromatic substitution of the nitro-group.
  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m.
  • ResearchGate. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • PubMed Central. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

Technical Support Center: Managing Impurities in 1,4-Bis(4-nitrophenyl)piperazine Production

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive resource for managing impurities during the synthesis of 1,4-Bis(4-nitrophenyl)piperazine. As a critical intermediate in pharmaceutical development, ensuring its purity is paramount. This document, compiled by senior application scientists, offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges in its production.

Introduction to the Synthesis and Common Impurities

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between piperazine and 1-chloro-4-nitrobenzene.[1] While seemingly straightforward, this reaction can generate several impurities that complicate purification and impact final product quality. Understanding the reaction mechanism and potential side reactions is key to effective impurity control.

The SNAr mechanism proceeds via an addition-elimination pathway, where the nucleophilic piperazine attacks the electron-deficient aromatic ring of 1-chloro-4-nitrobenzene.[2][3][4] The presence of the electron-withdrawing nitro group is crucial as it stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the reaction.[2][3][4] For this stabilization to be effective, the nitro group must be positioned ortho or para to the leaving group (the chlorine atom).[2][3]

Commonly Encountered Impurities:

  • 1-(4-nitrophenyl)piperazine (Mono-substituted impurity): This is the most prevalent impurity, arising from an incomplete reaction where only one of the piperazine nitrogens has reacted.

  • Unreacted Starting Materials: Residual piperazine and 1-chloro-4-nitrobenzene can remain if the reaction does not go to completion.

  • Byproducts from Side Reactions: Depending on the reaction conditions, other minor impurities may form.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in this synthesis?

A1: Low yields are often a result of incomplete reactions. This can be due to several factors, including insufficient reaction time, suboptimal temperature, or the use of a weak base. It is also critical to ensure that all reagents and solvents are anhydrous, as water can lead to hydrolysis of the starting materials. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the optimal reaction time.

Q2: How can I minimize the formation of the mono-substituted impurity, 1-(4-nitrophenyl)piperazine?

A2: The formation of the mono-substituted byproduct is a common issue. To drive the reaction towards the desired di-substituted product, it is advisable to use a slight excess of 1-chloro-4-nitrobenzene. Additionally, ensuring a sufficiently high reaction temperature and adequate reaction time will promote the second substitution step.

Q3: My product is difficult to purify by recrystallization. What are my alternatives?

A3: If recrystallization proves ineffective, column chromatography is a powerful alternative for purifying this compound.[] Silica gel is a suitable stationary phase, and an eluent system of ethyl acetate and hexane can effectively separate the desired product from most impurities. The ideal solvent ratio can be predetermined using TLC analysis.

Q4: Which analytical techniques are best for identifying impurities in my product?

A4: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling. HPLC is excellent for separating and quantifying impurities.[6][7] For structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular weight information, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) offers detailed structural insights.[8]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause Recommended Solution
High levels of unreacted starting materials Incomplete reaction due to insufficient time, temperature, or improper stoichiometry.Monitor the reaction by TLC/HPLC to ensure completion. Consider increasing the reaction time or temperature. Verify the molar ratios of your reactants.
Significant amount of mono-substituted impurity Sub-optimal reaction conditions favoring mono-substitution.Use a slight excess of 1-chloro-4-nitrobenzene. Ensure the reaction temperature is adequate to facilitate the second substitution.
Presence of unexpected byproducts Side reactions due to reactive solvents or impurities in starting materials.Use an inert, aprotic solvent for the reaction. Ensure the purity of your starting materials before use.
Poor recovery after purification The chosen purification method is not suitable for the impurity profile.If recrystallization fails, employ column chromatography. Perform small-scale trials to optimize the purification conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine in a suitable aprotic solvent (e.g., dimethylformamide - DMF).

  • Add a base (e.g., potassium carbonate) to the mixture.

  • Slowly add a solution of 1-chloro-4-nitrobenzene (2.1 equivalents) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash it with water, and dry it under vacuum.

Protocol 2: Purification by Recrystallization
  • Select a suitable solvent for recrystallization (e.g., ethanol, ethyl acetate). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolve the crude product in the minimum amount of the hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further, cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: HPLC Method for Purity Analysis
  • Column: Reverse-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile and water.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in acetonitrile.

This method can be adapted for preparative HPLC for isolating impurities if needed.[6][7]

Visualizations

Synthetic Pathway and Impurity Formation

G cluster_reactants Reactants cluster_products Products piperazine Piperazine impurity 1-(4-nitrophenyl)piperazine (Mono-substituted Impurity) piperazine->impurity + 1 eq. 1-chloro-4-nitrobenzene nitrobenzene 1-Chloro-4-nitrobenzene product This compound impurity->product + 1 eq. 1-chloro-4-nitrobenzene

Caption: The reaction of piperazine with 1-chloro-4-nitrobenzene to form the desired di-substituted product and the mono-substituted impurity.

Troubleshooting Flowchart for Impurity Issues

G start Impurity Detected in Final Product identify Identify Impurity (HPLC, GC-MS, NMR) start->identify is_mono Is it the mono-substituted impurity? identify->is_mono optimize_synthesis Optimize Reaction Conditions: - Increase excess of 1-chloro-4-nitrobenzene - Increase reaction time/temperature is_mono->optimize_synthesis Yes is_starting_material Are they unreacted starting materials? is_mono->is_starting_material No purify Select Appropriate Purification: - Recrystallization - Column Chromatography optimize_synthesis->purify optimize_reaction Optimize Reaction Conditions: - Ensure complete reaction (TLC/HPLC monitoring) - Check stoichiometry is_starting_material->optimize_reaction Yes other_impurity Other Impurity is_starting_material->other_impurity No optimize_reaction->purify investigate Investigate Side Reactions: - Check solvent purity - Analyze starting material purity other_impurity->investigate investigate->purify end Pure Product Obtained purify->end

Caption: A flowchart to guide the troubleshooting process when impurities are detected in the final product.

References

  • SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1). Retrieved from [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. ResearchGate. Retrieved from [Link]

  • Diab, H. M., Salem, M. E., Abdellatif, M., Soliman, M. M., & El-Gabry, Y. A. (2025). Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Al-khalil, S., & Al-kaysi, H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU JOURNAL OF PURE SCIENCES, 1(3). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chad's Prep. (n.d.). 18.6 Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Data Validation of 1,4-Bis(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure and purity is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison of spectroscopic techniques for the validation of 1,4-Bis(4-nitrophenyl)piperazine, a key building block in various synthetic pathways. We will explore the expected spectral data from ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy.

In the absence of a comprehensive, publicly available experimental dataset for this compound, this guide will leverage established spectroscopic principles and comparative data from its structural analogues, namely 1-(4-nitrophenyl)piperazine and piperazine, to present a robust validation workflow. This comparative approach is often more illustrative of real-world challenges in compound identification, where distinguishing between the desired product and related impurities is paramount.

The Imperative of Multi-Technique Validation

Relying on a single analytical technique for structural elucidation is fraught with ambiguity. Each spectroscopic method interrogates a different aspect of a molecule's architecture. It is the synergistic interpretation of data from multiple techniques that provides the necessary layers of evidence for confident structural assignment and purity assessment. This guide will demonstrate how ¹H and ¹³C NMR provide the carbon-hydrogen framework, FT-IR identifies key functional groups, Mass Spectrometry confirms the molecular weight and fragmentation patterns, and UV-Vis spectroscopy reveals the electronic properties of the conjugated system.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound

Due to the molecule's symmetry, we expect a simplified ¹H NMR spectrum.

  • Aromatic Protons: The two p-nitrophenyl groups are chemically equivalent. Within each ring, the protons ortho and meta to the piperazine nitrogen are also equivalent. This will give rise to a classic AA'BB' system, which often appears as two distinct doublets.

    • H-a (ortho to piperazine): These protons are expected to be downfield due to the electron-withdrawing effect of the nitro group and the deshielding effect of the aromatic ring current. Their chemical shift will be influenced by the electron-donating character of the piperazine nitrogen.

    • H-b (meta to piperazine): These protons will be even further downfield, strongly influenced by the potent electron-withdrawing nitro group.

  • Piperazine Protons: The eight protons on the piperazine ring are all chemically equivalent due to rapid chair-to-chair interconversion at room temperature. They will appear as a singlet.

Predicted Chemical Shifts for this compound
Proton Predicted Chemical Shift (ppm)
Piperazine (8H)~3.6
Aromatic (4H, H-a)~7.0
Aromatic (4H, H-b)~8.2
Comparative ¹H NMR Data
Compound Piperazine Protons (ppm) Aromatic Protons (ppm)
This compound (Predicted) ~3.6 (singlet, 8H)~7.0 (doublet, 4H), ~8.2 (doublet, 4H)
1-(4-Nitrophenyl)piperazine ~3.1 (triplet, 4H), ~3.5 (triplet, 4H)~6.9 (doublet, 2H), ~8.1 (doublet, 2H)
Piperazine ~2.9 (singlet, 8H)N/A

The key difference between the predicted spectrum of our target molecule and the experimental spectrum of 1-(4-nitrophenyl)piperazine lies in the signals for the piperazine protons. The symmetrical substitution in this compound results in a single chemical environment for all eight protons, leading to a singlet. In contrast, the unsymmetrical nature of 1-(4-nitrophenyl)piperazine leads to two distinct sets of piperazine protons, each appearing as a triplet.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.

Predicted ¹³C NMR Spectrum of this compound

The symmetry of the molecule will again lead to a spectrum with fewer signals than the total number of carbon atoms.

  • Aromatic Carbons: We expect four signals for the aromatic carbons.

    • C-1 (ipso-carbon attached to piperazine): This carbon will be significantly influenced by the nitrogen attachment.

    • C-2 & C-6 (ortho to piperazine): These carbons will be shielded relative to the other aromatic carbons.

    • C-3 & C-5 (meta to piperazine): These carbons will be less affected by the piperazine substituent.

    • C-4 (para to piperazine, attached to NO₂): This carbon will be deshielded due to the strong electron-withdrawing effect of the nitro group.

  • Piperazine Carbons: The four carbon atoms of the piperazine ring are equivalent and will give rise to a single signal.

Predicted Chemical Shifts for this compound
Carbon Predicted Chemical Shift (ppm)
Piperazine~48
Aromatic (C-2 & C-6)~113
Aromatic (C-3 & C-5)~126
Aromatic (C-4)~140
Aromatic (C-1)~152
Comparative ¹³C NMR Data
Compound Piperazine Carbons (ppm) Aromatic Carbons (ppm)
This compound (Predicted) ~48~113, ~126, ~140, ~152
1-(4-Nitrophenyl)piperazine ~45, ~50~112, ~126, ~138, ~154
Piperazine ~46N/A

The predicted ¹³C NMR spectrum of this compound is expected to be very similar to that of 1-(4-nitrophenyl)piperazine in the aromatic region. The key differentiator will be the presence of a single signal for the piperazine carbons in the former, compared to two signals in the latter.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the nucleus being observed. A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each non-equivalent carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorptions for this compound
  • N-O Stretching (Nitro Group): Aromatic nitro compounds typically show two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bond.[1][2]

  • C-N Stretching: The stretching of the C-N bonds of the piperazine ring and the aryl-nitrogen bond will also be present.

  • Aromatic C-H and C=C Stretching: The characteristic absorptions for the aromatic ring will be observed.

  • Aliphatic C-H Stretching: The C-H stretching of the piperazine ring will be present.

Predicted FT-IR Absorptions for this compound
Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2950-2850
Aromatic C=C Stretch1600-1450
Asymmetric N-O Stretch1550-1475
Symmetric N-O Stretch1360-1290
Aryl C-N Stretch1335-1250
Aliphatic C-N Stretch1250-1020
Comparative FT-IR Data

The FT-IR spectrum of this compound is expected to be very similar to that of 1-(4-nitrophenyl)piperazine, as they share the same key functional groups. A notable difference might be the absence of an N-H stretch in the spectrum of the target compound, which would be present in the spectrum of piperazine itself (around 3300 cm⁻¹).

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the empty sample compartment should be acquired and subtracted from the sample spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrum of this compound
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 328, corresponding to the molecular weight of the compound (C₁₆H₁₆N₄O₄).

  • Fragmentation Pattern: The fragmentation of aromatic nitro compounds is well-documented. Common fragmentation pathways include the loss of NO₂, NO, and O.[3][4] The piperazine ring can also undergo fragmentation.

Predicted Major Fragments for this compound
Fragment Predicted m/z
[M]⁺328
[M - NO₂]⁺282
[M - 2NO₂]⁺236
[C₆H₄NO₂]⁺122
[C₄H₈N]⁺ (piperazine fragment)70
Comparative Mass Spectrometry Data
Compound Molecular Ion (m/z) Key Fragments (m/z)
This compound (Predicted) 328282, 236, 122, 70
1-(4-Nitrophenyl)piperazine 207177, 161, 122, 85
Piperazine 8656, 42

The mass spectrum provides a clear distinction between the target compound and its potential impurities. The molecular ion peak at m/z 328 is unique to this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: An appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions from the sample molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for compounds containing chromophores, such as aromatic rings and nitro groups.

Predicted UV-Vis Spectrum of this compound

The presence of the p-nitrophenyl chromophore will dominate the UV-Vis spectrum. We expect to see strong absorption bands corresponding to π → π* transitions of the aromatic system and n → π* transitions of the nitro group.[5][6]

Predicted UV-Vis Absorption for this compound
Transition Expected λmax (nm)
π → π~270
n → π~380
Comparative UV-Vis Data

The UV-Vis spectrum of this compound is expected to be very similar to that of 1-(4-nitrophenyl)piperazine, as the chromophore is the same. The molar absorptivity of the target compound would be expected to be approximately double that of 1-(4-nitrophenyl)piperazine due to the presence of two chromophores. Piperazine itself does not absorb significantly in the UV-Vis region.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Instrument Setup: Place the sample solution in a cuvette and insert it into the UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a blank.

  • Data Acquisition: Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the multi-technique spectral validation process.

G cluster_synthesis Synthesis cluster_validation Spectral Validation cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesis of This compound HNMR ¹H NMR (Proton Environment) Synthesis->HNMR CNMR ¹³C NMR (Carbon Skeleton) Synthesis->CNMR FTIR FT-IR (Functional Groups) Synthesis->FTIR MS Mass Spectrometry (Molecular Weight) Synthesis->MS UVVis UV-Vis (Electronic Transitions) Synthesis->UVVis Interpretation Synergistic Interpretation HNMR->Interpretation CNMR->Interpretation FTIR->Interpretation MS->Interpretation UVVis->Interpretation Comparison Comparison with Analogues & Impurities Interpretation->Comparison Conclusion Structure Confirmed & Purity Assessed Comparison->Conclusion

Caption: Workflow for the comprehensive spectral validation of a synthesized compound.

Conclusion

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

A Comparative Analysis of 1,4-Diarylpiperazine Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-disubstituted piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. The symmetrical nature of the 1,4-diarylpiperazine core, exemplified by the foundational molecule 1,4-Bis(4-nitrophenyl)piperazine, allows for diverse functionalization, leading to compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-diarylpiperazine analogs, with a focus on their anticancer and neuroprotective potential, supported by experimental data from peer-reviewed literature.

The this compound Core: A Starting Point for Discovery

This compound serves as a key structural motif. The presence of the nitro groups on the phenyl rings offers sites for chemical modification, allowing for the generation of a library of analogs with varied electronic and steric properties. The piperazine ring itself, a six-membered heterocycle with two opposing nitrogen atoms, imparts a degree of rigidity and offers hydrogen bond acceptors, which can be crucial for target engagement.[1][2] The exploration of analogs of this core structure has led to the discovery of potent agents with potential applications in oncology and neurology.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of 1,4-diarylpiperazine analogs has been extensively evaluated against various cancer cell lines. The structure-activity relationship studies reveal that the nature and position of substituents on the phenyl rings significantly influence their anticancer efficacy.

Influence of Phenyl Ring Substitution on Cytotoxicity

Systematic modifications of the phenyl rings have demonstrated a profound impact on the cytotoxic activity of 1,4-diarylpiperazine derivatives. For instance, the introduction of different substituents on the phenyl ring of indole-based 1,4-disubstituted piperazines has been shown to modulate their potency against human liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines.[3]

A study on phthalazinylpiperazine derivatives also highlighted the importance of the substitution pattern on the phenyl ring for potent and selective antitumor activity.[4] Specifically, certain derivatives exhibited excellent selectivity for MDA-MB-231 breast cancer cells with IC50 values in the nanomolar range.[4]

To illustrate the comparative cytotoxic potential, the following table summarizes the activity of various 1,4-diarylpiperazine analogs from different studies. It is important to note that these are not all direct analogs of this compound but represent the broader class of 1,4-diarylpiperazines, providing valuable insights into the SAR of this scaffold.

Compound Class Specific Analog Cancer Cell Line Activity (IC50/GI50 in µM) Reference
Indole-based Piperazines 3-[(4-(3,4-dichlorophenyl)piperazin-1-yl)methyl]-1H-indoleHUH7 (Liver), MCF7 (Breast), HCT116 (Colon)Most active of the series[3]
Phthalazinylpiperazines Compound 7eMDA-MB-231 (Breast)0.013[4]
Benzo[a]phenazine-Piperazines N-Butylpiperazine derivativeHL-60 (Leukemia)1.0[1]
Vindoline-piperazine conjugates Derivative 23MDA-MB-468 (Breast)1.00[5]
Plastoquinone-N-phenylpiperazine PQ11MCF7 (Breast)Most promising of the series[6]
1-acetyl-4-(4-hydroxyphenyl)piperazine 1A4HP4T1 (Breast)149.7[7]

Table 1: Comparative Cytotoxic Activity of 1,4-Diarylpiperazine Analogs.

The data clearly indicates that the choice of the aryl group and its substituents is a critical determinant of anticancer activity. For example, the presence of electron-withdrawing groups like halogens on the phenyl ring often enhances cytotoxicity.[3]

Neuroprotective Potential of 1,4-Diarylpiperazine Analogs

Beyond their anticancer properties, 1,4-diarylpiperazine derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases. Their mechanism of action in this context often involves the modulation of neurotransmitter receptors or the inhibition of processes like oxidative stress and protein aggregation.

A study on novel arylpiperazine derivatives demonstrated significant neuroprotective activity against neurotoxicity induced by 3-nitropropionic acid in both in vitro and in vivo models.[8] Another series of 1,3,4-oxadiazole and aroylhydrazone derivatives, some incorporating a piperazine moiety, showed neuroprotective effects in a model of 6-hydroxydamne-induced neurotoxicity.[9] The investigation of various N-heterocyclic substituted piperazines has also revealed their potential to selectively target dopamine D3 receptors, which are implicated in several neurological disorders.[10]

The versatility of the 1,4-diarylpiperazine scaffold allows for the fine-tuning of its pharmacological profile, making it a valuable platform for the development of multi-target ligands for complex diseases like Alzheimer's and Parkinson's.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the synthesis of the core structure and the evaluation of its biological activities are provided below.

Synthesis of this compound

A general and convenient procedure for the synthesis of 1,4-diarylpiperazines involves the reaction of piperazine with an appropriate aryl halide. For this compound, a common method is the reaction of piperazine with 4-chloronitrobenzene.[11][12]

Materials:

  • Piperazine

  • 4-Chloronitrobenzene

  • Sodium carbonate

  • 1-Butanol

  • Hydrobromic acid (for alternative synthesis routes)

  • Diethanolamine (for alternative synthesis routes)

Procedure (Illustrative):

  • A mixture of piperazine and an excess of 4-chloronitrobenzene is refluxed in a suitable solvent such as 1-butanol, in the presence of a base like sodium carbonate to neutralize the formed HCl.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent to yield pure this compound.

A schematic of the synthesis is depicted below.

Synthesis Piperazine Piperazine Base Base (e.g., Na2CO3) Solvent (e.g., Butanol) Heat Piperazine->Base Chloronitrobenzene 2x 4-Chloronitrobenzene Chloronitrobenzene->Base Product This compound Base->Product Nucleophilic Substitution MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Piperazine Analogs Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Treated and control cells

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash them with cold PBS. [13][14][15]2. Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. [13]3. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. [13][14][15]4. Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [13][14][15]5. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry. [13][15]

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Pathway cluster_induction Apoptosis Induction cluster_cell Cellular Events cluster_detection Detection Piperazine Piperazine Analog PS_Translocation Phosphatidylserine (PS) Translocation Piperazine->PS_Translocation Membrane_Compromise Membrane Compromise PS_Translocation->Membrane_Compromise AnnexinV Annexin V-FITC (Binds to PS) PS_Translocation->AnnexinV PI Propidium Iodide (Enters compromised membrane) Membrane_Compromise->PI

Caption: Signaling pathway of apoptosis detected by Annexin V/PI staining.

Conclusion and Future Perspectives

The 1,4-diarylpiperazine scaffold, with this compound as a notable example, represents a versatile and privileged structure in medicinal chemistry. The comparative analysis of its analogs has revealed critical structure-activity relationships that govern their anticancer and neuroprotective properties. The synthetic accessibility of this scaffold allows for extensive chemical modifications, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. Future research should focus on the development of multi-target ligands based on this scaffold to address the complex nature of diseases like cancer and neurodegenerative disorders. Further exploration of the mechanisms of action of the most potent analogs will be crucial for their translation into clinical candidates.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Köksal Akkoç, M., et al. (2018). Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. Aperta.
  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Zhang, Y., et al. (2012). Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. Archiv der Pharmazie, 345(4), 287-293.
  • Wuhan University of Science and Technology. (n.d.). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine.
  • Doğan, İ., et al. (2020). Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives. Macedonian Pharmaceutical Bulletin, 66(Suppl 1), 53-54.
  • Faizan, S., et al. (2024). The structure-activity relationship of anticancer activity piperazine derivatives.
  • Rafas, A., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531(1), 012106.
  • Öztürk, G., et al. (2026, January 2). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. ChemistrySelect.
  • de Oliveira, M. R., et al. (2024, May 25). A novel arylpiperazine derivative (LQFM181) protects against neurotoxicity induced by 3- nitropropionic acid in in vitro and in vivo models. Chemical Biology & Drug Design.
  • Georgieva, S., et al. (2022, March 1). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Retrieved from [Link]

  • Nagy, K., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3217.
  • Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.
  • Al-Warhi, T., et al. (2021, November 1). Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells. European Journal of Medicinal Chemistry.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Brown, D. A., et al. (2009). Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry.
  • Ciufolini, M. A., & Canesi, S. (2003). Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation-Diels-Alder reaction. Organic Letters, 5(23), 4341–4344.
  • Yolacan, O., et al. (2022). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 27(19), 6296.

Sources

A Comparative Guide to the Biological Activity of 1,4-Bis(4-nitrophenyl)piperazine and Other Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties has established it as a "privileged scaffold." This means it can serve as a versatile template for developing ligands for a wide range of biological targets. The two nitrogen atoms provide sites for diverse substitutions, allowing for precise tuning of a molecule's steric, electronic, and pharmacokinetic properties. This adaptability has led to the incorporation of the piperazine moiety into numerous FDA-approved drugs targeting everything from cancer to central nervous system disorders.[1]

This guide provides an in-depth comparison of the biological activity of a specific derivative, 1,4-Bis(4-nitrophenyl)piperazine, with other classes of piperazine-based compounds. Due to the limited published data on the biological effects of this compound itself, this analysis will lean heavily on established structure-activity relationship (SAR) principles. By understanding how different substituents on the piperazine core influence biological outcomes, we can build a scientifically grounded hypothesis for the potential activity profile of our target molecule and guide future experimental investigations.

The Broad Spectrum of Bioactivity in Piperazine Derivatives: A Quantitative Overview

The therapeutic versatility of the piperazine scaffold is remarkable. By modifying the substituents at the N1 and N4 positions, chemists have developed potent agents for diverse medical needs. Below is a comparative table showcasing the activity of several well-characterized piperazine derivatives across different therapeutic areas. This data provides a quantitative baseline for understanding the potential of this scaffold.

Compound Class/ExampleTarget/ApplicationBiological Activity (IC50/MIC)Reference
Anticancer
ImatinibBcr-Abl Tyrosine Kinase~250-500 nM[1]
Vindoline-Piperazine Conjugate (Compound 23)Breast Cancer (MDA-MB-468)GI50 = 1.00 µM[2]
1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP)Breast Cancer (4T1)IC50 = 149.7 µM[3][4]
Antimicrobial
N-aryl piperazine derivative (Compound 4d)S. aureus, E. coliNo zone of inhibition[5]
1-(4-nitrophenyl)piperazine derivativeM. kansasiiMIC = 15.0 µM[6]
CNS Active
OlanzapineDopamine/Serotonin ReceptorsKi = 0.3-5 nM (various receptors)N/A
1,4-disubstituted piperazine (Compound 2i)Monoamine Reuptake InhibitionIC50 = 97.5 nM (DA), 99 nM (NE), 158.7 nM (5-HT)[7]
Enzyme Inhibition
4-nitrophenylpiperazine-indole conjugate (Compound 4l)TyrosinaseIC50 = 72.55 µM[8]

Note: IC50 = half-maximal inhibitory concentration; GI50 = 50% growth inhibition; MIC = minimum inhibitory concentration; Ki = inhibition constant. This table is illustrative and not exhaustive.

The Target Molecule: this compound

The molecule at the center of our investigation is this compound. Structurally, it is a symmetrical molecule with two p-nitrophenyl groups attached to the nitrogen atoms of the piperazine core.

Caption: Chemical structure of this compound.

A thorough literature search reveals that this specific compound is not well-studied for its biological activity. It is primarily available as a chemical intermediate for the synthesis of more complex molecules. In one study focused on creating novel antibacterial agents, a related compound containing a single 1-(4-nitrophenyl)piperazine moiety showed no antibacterial activity, suggesting that this particular substitution pattern may not be conducive to broad-spectrum antimicrobial effects.[5] However, other research has shown that derivatives of 1-(4-nitrophenyl)piperazine can exhibit moderate antimycobacterial and antifungal activities, as well as tyrosinase inhibition.[6][8] This discrepancy highlights the critical role of the second substituent on the piperazine ring in defining the ultimate biological activity.

Structure-Activity Relationship (SAR) Analysis: Deconstructing the Piperazine Pharmacophore

To predict the biological profile of this compound, we must dissect its structure and compare it to derivatives with known activities.

The Influence of the p-Nitrophenyl Group

The defining feature of our target molecule is the presence of two p-nitrophenyl groups. The nitro group (NO₂) is a potent electron-withdrawing group. This has several important consequences for the molecule's properties:

  • Reduced Basicity: The electron-withdrawing nature of the nitrophenyl rings significantly reduces the basicity of the piperazine nitrogens. In many biologically active piperazines, particularly those targeting CNS receptors, the basicity of one or both nitrogens is crucial for forming salt bridges or hydrogen bonds with acidic residues (e.g., aspartic acid) in the target protein. The reduced basicity of this compound may preclude it from effectively binding to such targets.

  • Electronic Profile: The two nitro groups create a molecule that is electron-deficient at the phenyl rings. This could favor interactions with electron-rich pockets in a biological target.

  • Potential for Bio-reduction: Nitroaromatic compounds can be susceptible to metabolic reduction in vivo to form nitroso and hydroxylamino intermediates, which can be reactive. This metabolic pathway is a key consideration in toxicology and drug design.

Comparative SAR: Nitro vs. Other Substituents

Let's compare the p-nitro substituent with other common groups found on the aryl ring of 1-arylpiperazines:

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density of the aryl ring and can enhance interactions with certain receptors. They are common in antipsychotic and antidepressant drugs.

  • Halogens (e.g., -Cl, -F): Halogens are electron-withdrawing but can also participate in halogen bonding and increase membrane permeability. They are frequently used to modulate the pharmacokinetic and pharmacodynamic properties of drugs. For example, vindoline-piperazine conjugates with fluorinated phenyl groups show potent anticancer activity.[2]

  • Hydrogen Bond Donors/Acceptors (e.g., -OH): These groups can form specific hydrogen bonds with the target, significantly increasing binding affinity. The cytotoxic agent 1-acetyl-4-(4-hydroxyphenyl)piperazine, for instance, has a hydroxyl group that may be key to its activity.[3]

The symmetrical dinitro substitution in this compound makes it a unique case. Unlike many therapeutic piperazines which have distinct substituents at the N1 and N4 positions to create a specific pharmacophore, our target molecule is symmetrical and electronically distinct.

SAR_Comparison cluster_0 This compound cluster_1 Typical CNS-Active Piperazines cluster_2 Typical Anticancer Piperazines mol Symmetrical Strongly Electron-Withdrawing Reduced Basicity Predicted Low CNS Activity Predicted Low CNS Activity mol->Predicted Low CNS Activity Lacks key features for Dopamine/Serotonin receptors Potential for Niche Activity\n(e.g., Enzyme Inhibition) Potential for Niche Activity (e.g., Enzyme Inhibition) mol->Potential for Niche Activity\n(e.g., Enzyme Inhibition) Unique electronic profile cns Asymmetrical Electron-Donating/Halogen Groups Optimal Basicity for Receptor Binding High Affinity for CNS Receptors High Affinity for CNS Receptors cns->High Affinity for CNS Receptors cancer Often Large, Complex Groups May Contain H-bond Donors/Acceptors Targets Specific Enzymes/Pathways Potent Cytotoxicity Potent Cytotoxicity cancer->Potent Cytotoxicity

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Principle: The compound is serially diluted in a 96-well plate, and a standardized inoculum of bacteria is added. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after overnight incubation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration where no growth is observed.

Conclusion and Future Directions

While this compound is not a well-characterized compound in terms of its biological activity, a detailed analysis of its structure provides a strong basis for predicting its potential. Its symmetrical nature and potent electron-withdrawing substituents make it distinct from the majority of clinically successful piperazine derivatives. It is unlikely to possess the broad CNS or antimicrobial activities associated with other piperazines due to its significantly reduced basicity.

The most promising avenue for future research lies in screening it against a panel of enzymes, particularly those with symmetrical binding sites or a preference for electron-deficient ligands, such as tyrosinase. The provided experimental protocols for cytotoxicity and antimicrobial screening serve as a fundamental starting point for any investigation. Ultimately, empirical testing is required to move beyond hypothesis and definitively characterize the biological profile of this unique piperazine derivative. This exploration underscores a critical principle in drug discovery: even within a "privileged" scaffold, subtle changes in substitution can lead to vastly different biological outcomes.

References

  • Turos, G., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Retrieved from [Link] [2]16. Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. Retrieved from [Link]

  • Roman, G. (2020). Structures of FDA-approved anticancer drugs based on piperazine rings. ResearchGate. Retrieved from [Link] [1]23. Iacopetta, D., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central. Retrieved from [Link]

Sources

comparing different synthetic routes for 1,4-Bis(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Bis(4-nitrophenyl)piperazine is a symmetrically disubstituted piperazine derivative that serves as a crucial building block in medicinal chemistry and materials science. Its rigid structure and the presence of electronically distinct nitro groups make it an attractive scaffold for the development of various therapeutic agents and functional materials. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions for the efficient synthesis of this important molecule.

Synthetic Strategies: An Overview

The synthesis of this compound predominantly relies on the formation of two carbon-nitrogen (C-N) bonds between the piperazine core and two 4-nitrophenyl moieties. The principal methodologies employed to achieve this transformation are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination. A classical, though often harsher, alternative is the Ullmann condensation. This guide will delve into the specifics of these routes, providing a comprehensive comparison to aid in methodological selection.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, proceeding through an addition-elimination mechanism.[1][2] In this context, the piperazine nitrogen acts as the nucleophile, attacking the electron-deficient aromatic ring of a 4-halonitrobenzene, typically 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. The strong electron-withdrawing nature of the nitro group is critical, as it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[2]

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of a piperazine nitrogen atom on the carbon atom bearing the halogen in 4-halonitrobenzene. This forms a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized over the aromatic ring and the nitro group.[1][2] The subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the mono-substituted product, 1-(4-nitrophenyl)piperazine. A second SNAr reaction at the remaining piperazine nitrogen with another molecule of 4-halonitrobenzene affords the desired this compound. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial to solvate the charged intermediate and facilitate the reaction. The presence of a base is often required to deprotonate the piperazine, enhancing its nucleophilicity.

Experimental Protocol
  • Materials: Piperazine, 1-chloro-4-nitrobenzene, potassium carbonate (K2CO3), dimethylformamide (DMF).

  • Procedure:

    • To a solution of piperazine (1.0 eq) in DMF, add 1-chloro-4-nitrobenzene (2.2 eq) and potassium carbonate (2.5 eq).

    • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain pure this compound.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4][5] This method offers a milder alternative to traditional SNAr reactions, often proceeding under less harsh conditions and with a broader substrate scope.[3] For the synthesis of this compound, this reaction involves the coupling of piperazine with two equivalents of a 4-halo-nitrobenzene, typically 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene.

Mechanism and Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a series of steps.[3][5] It begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the piperazine to the palladium center, followed by deprotonation by a base, generates a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[3] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being commonly employed to facilitate both the oxidative addition and reductive elimination steps.

Experimental Protocol
  • Materials: Piperazine, 1-bromo-4-nitrobenzene, palladium(II) acetate (Pd(OAc)2), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide (NaOtBu), toluene.

  • Procedure:

    • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine piperazine (1.0 eq), 1-bromo-4-nitrobenzene (2.2 eq), Pd(OAc)2 (2-5 mol%), XPhos (4-10 mol%), and NaOtBu (2.5 eq).

    • Add anhydrous toluene to the mixture.

    • Heat the reaction mixture to 80-110 °C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.

Route 3: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[6][7] While it has been largely superseded by the more versatile palladium-catalyzed methods, it can still be a viable option, particularly for large-scale syntheses where cost is a significant factor. This reaction typically requires high temperatures and stoichiometric amounts of copper.[6]

Mechanism and Rationale

The mechanism of the Ullmann condensation is not as definitively understood as the Buchwald-Hartwig amination. It is generally believed to involve the formation of a copper(I) amide species from the piperazine and a copper(I) salt. This species then reacts with the aryl halide in a process that may involve oxidative addition and reductive elimination steps, similar to the palladium-catalyzed cycle.[6] The reaction often requires a high-boiling polar solvent like DMF, N-methyl-2-pyrrolidone (NMP), or nitrobenzene.

Experimental Protocol
  • Materials: Piperazine, 1-iodo-4-nitrobenzene, copper(I) iodide (CuI), potassium carbonate (K2CO3), N-methyl-2-pyrrolidone (NMP).

  • Procedure:

    • To a mixture of piperazine (1.0 eq), 1-iodo-4-nitrobenzene (2.2 eq), and K2CO3 (2.5 eq) in NMP, add CuI (10-20 mol%).

    • Heat the reaction mixture to 150-180 °C and stir for 24-48 hours under an inert atmosphere.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into a solution of aqueous ammonia to complex with the copper catalyst.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Comparative Analysis

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann Condensation
Catalyst NonePalladium-basedCopper-based
Reaction Temp. High (100-120 °C)Moderate (80-110 °C)Very High (150-180 °C)
Reaction Time Long (12-24 h)Short (4-12 h)Very Long (24-48 h)
Substrate Scope Limited to activated aryl halidesBroadModerate
Yields Moderate to GoodGood to ExcellentVariable
Cost Low (no catalyst)High (Pd catalyst & ligands)Moderate (Cu catalyst)
Work-up Simple precipitation/filtrationChromatographic purificationComplex work-up
Green Chemistry Use of high-boiling polar solventsUse of toluene, precious metal catalystUse of high-boiling polar solvents, copper

Visualization of Synthetic Pathways

Synthetic_Routes cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Piperazine Piperazine SNAr Nucleophilic Aromatic Substitution (SNAr) Piperazine->SNAr BHA Buchwald-Hartwig Amination Piperazine->BHA Ullmann Ullmann Condensation Piperazine->Ullmann ArylHalide 4-Halonitrobenzene (X = F, Cl, Br, I) ArylHalide->SNAr X = Cl, F Base, Heat ArylHalide->BHA X = Br, I Pd Catalyst, Ligand, Base ArylHalide->Ullmann X = I Cu Catalyst, Base, High Heat Product This compound SNAr->Product BHA->Product Ullmann->Product

Sources

A Comparative Guide to the Structure-Activity Relationship of 1,4-Bis(4-nitrophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperazine scaffold stands as a privileged structure, integral to a multitude of therapeutic agents owing to its favorable pharmacokinetic and physicochemical properties.[1] The symmetrical 1,4-disubstituted piperazine core, in particular, offers a versatile platform for chemical modification, leading to a diverse array of compounds with biological activities spanning anticancer, antimicrobial, and central nervous system targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,4-Bis(4-nitrophenyl)piperazine derivatives. Due to a scarcity of direct research on this specific parent compound, this guide will synthesize data from closely related 1,4-diarylpiperazine analogs to elucidate the critical role of the 4-nitrophenyl moieties and to project SAR trends for future drug discovery endeavors.

The 1,4-Diarylpiperazine Scaffold: A Foundation for Diverse Bioactivity

The 1,4-diarylpiperazine framework is a recurring motif in compounds targeting a wide range of biological pathways. The two aryl groups, connected through the piperazine linker, can be tailored to modulate affinity and selectivity for various receptors and enzymes. The nitrogen atoms of the piperazine ring, often protonated at physiological pH, can engage in crucial hydrogen bonding interactions with biological targets. Furthermore, the lipophilicity and electronic properties of the entire molecule can be fine-tuned by introducing substituents on the phenyl rings.

A notable example of the versatility of this scaffold is seen in the development of antagonists for serotonin and dopamine receptors. Studies have shown that substitutions on the phenyl ring of arylpiperazines significantly influence their binding affinity. For instance, electron-withdrawing groups in the para position of the phenyl ring have been found to decrease binding to 5-HT(1A) and D(2A) receptors, highlighting the sensitivity of these receptors to the electronic nature of the substituents.[2]

The Role of the 4-Nitrophenyl Group: An In-depth Analysis

The 4-nitrophenyl group is a key pharmacophore in many biologically active molecules. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the phenyl ring and, by extension, the entire molecule. This can impact receptor binding, metabolic stability, and even the mechanism of action.

In the context of this compound, the two opposing 4-nitrophenyl groups create a symmetrical molecule with a distinct electronic profile. To understand the structure-activity relationship, we will comparatively analyze derivatives where these groups are modified.

Impact of Phenyl Ring Substitution on Biological Activity

Systematic modification of the phenyl rings in 1,4-diarylpiperazine derivatives has yielded crucial insights into their SAR. The nature, position, and number of substituents can dramatically alter the biological activity.

Anticancer Activity:

The anticancer potential of arylpiperazine derivatives has been a subject of intense research. While direct studies on this compound are limited, research on related structures provides valuable clues. For instance, in a series of novel N-(1-(4-(dibenzo[b,f][2][3]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives, several compounds exhibited potent cytotoxic activities against human cancer cell lines with IC50 values in the micromolar range.[4] Another study on vindoline-piperazine conjugates identified derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring as highly potent antitumor agents.[5] These findings underscore the importance of bulky, electron-withdrawing groups on the aryl moieties for anticancer activity. It can be inferred that the two 4-nitrophenyl groups in the parent compound of this guide would likely contribute significantly to its cytotoxic potential.

Antimicrobial and Antifungal Activity:

The 1,4-diarylpiperazine scaffold has also been explored for its antimicrobial properties. A study on 1-(4-nitrophenyl)piperazine derivatives revealed that modifications on the second substituent at the N4 position of the piperazine ring influenced their activity against various bacterial and fungal pathogens.[6] The activity against M. kansasii was found to be positively influenced by higher lipophilicity and the electron-donating properties of the other substituent.[6] This suggests a complex interplay between electronic and lipophilic factors in determining antimicrobial efficacy. In another study, 1-(4-chlorophenyl)-1-propyl piperazine showed excellent activity against S. aureus, while 1-(4-methylphenyl)-1-propyl piperazine was highly active against P. aeruginosa, indicating that even subtle changes in substitution can alter the spectrum of activity.[7]

The following table summarizes the antimicrobial activity of some representative 1-aryl-4-substituted-piperazine derivatives, providing a comparative perspective.

Compound IDN1-SubstituentN4-SubstituentTarget OrganismActivity (MIC in µM)Reference
1 4-Nitrophenyl2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propylM. kansasii15.4[6]
2 4-Nitrophenyl3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropylM. kansasii15.0[6]
3 4-Nitrophenyl2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propylF. avenaceum14.2[6]
4 4-ChlorophenylPropylS. aureus-[7]
5 4-MethylphenylPropylP. aeruginosa-[7]

Note: MIC values for compounds 4 and 5 were reported qualitatively as "excellent activity."

Logical Relationship of Substituent Effects

The following diagram illustrates the general structure-activity relationships observed for 1,4-diarylpiperazine derivatives based on available literature.

SAR_Diarylpiperazine cluster_scaffold 1,4-Diarylpiperazine Core cluster_aryl1 Aryl Ring 1 (e.g., 4-Nitrophenyl) cluster_aryl2 Aryl Ring 2 (Variable Substitutions) cluster_activity Biological Activity Core Piperazine Ring Aryl1 Phenyl Ring 1 Core->Aryl1 N1-Substitution Aryl2 Phenyl Ring 2 Core->Aryl2 N4-Substitution Nitro Electron-Withdrawing Group (e.g., -NO2) Aryl1->Nitro Enhances Cytotoxicity Anticancer Anticancer Nitro->Anticancer Potentiates Substituent Substituent (R) Aryl2->Substituent Antimicrobial Antimicrobial Substituent->Antimicrobial Modulates (Lipophilicity & Electronics)

Caption: General SAR of 1,4-diarylpiperazines.

Experimental Protocols: A Guide to Evaluation

To enable researchers to validate and compare the activity of novel this compound derivatives, detailed experimental protocols for key assays are provided below.

Synthesis of 1,4-Disubstituted Piperazine Derivatives

A general and robust method for the synthesis of 1,4-diarylpiperazines involves the N-arylation of piperazine with aryl halides.

Step-by-Step Methodology:

  • Step 1: Monosubstitution: To a solution of excess piperazine in a suitable solvent (e.g., DMSO, DMF), add one equivalent of the first aryl halide (e.g., 1-fluoro-4-nitrobenzene) and a base (e.g., K₂CO₃).

  • Step 2: Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Isolation of Intermediate: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the resulting 1-(4-nitrophenyl)piperazine by column chromatography.

  • Step 4: Disubstitution: React the purified monosubstituted piperazine with the second aryl halide (in this case, another equivalent of 1-fluoro-4-nitrobenzene or a different substituted aryl halide) under similar reaction conditions as in Step 2.

  • Step 5: Final Product Isolation and Characterization: Work up the reaction as described in Step 3 and purify the final 1,4-diarylpiperazine derivative by recrystallization or column chromatography. Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram:

Synthesis_Workflow start Start Materials: Piperazine, Aryl Halide 1, Base, Solvent step1 Step 1: Monosubstitution Reaction (Heating) start->step1 step2 Step 2: Work-up and Extraction step1->step2 step3 Step 3: Purification of Intermediate (Column Chromatography) step2->step3 intermediate 1-Arylpiperazine step3->intermediate step4 Step 4: Disubstitution Reaction with Aryl Halide 2 intermediate->step4 step5 Step 5: Work-up and Extraction step4->step5 step6 Step 6: Final Purification (Recrystallization/Chromatography) step5->step6 end Final Product: 1,4-Diarylpiperazine step6->end

Caption: Synthesis workflow for 1,4-diarylpiperazines.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) and a positive control (e.g., doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of two electron-withdrawing 4-nitrophenyl groups likely imparts significant biological activity, particularly in the realm of anticancer and antimicrobial applications. This guide, by drawing comparisons with structurally related 1,4-diarylpiperazines, has delineated key structure-activity relationships.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound. Key modifications to explore include:

  • Varying the position of the nitro group on the phenyl rings (ortho, meta) to probe the steric and electronic requirements for activity.

  • Replacing the nitro group with other electron-withdrawing (e.g., -CN, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) groups to establish a comprehensive electronic SAR.

  • Introducing additional substituents on the phenyl rings to modulate lipophilicity and target interactions.

  • Synthesizing unsymmetrical derivatives with one 4-nitrophenyl group and a different substituted phenyl group to further refine the SAR.

By employing the experimental protocols outlined in this guide, researchers can systematically investigate these novel derivatives and unlock the full therapeutic potential of the this compound scaffold.

References

  • Lopez-Rodriguez, M. L., et al. (2002). Synthesis and structure-activity relationships of new arylpiperazines: para substitution with electron-withdrawing groups decrease binding to 5-HT(1A) and D(2A) receptors. European Journal of Medicinal Chemistry, 37(6), 503-10. [Link]

  • Jain, V., et al. (2011). Synthesis, Characterization and Antimicrobial Screening of Some 4–Substituted 1(4 Substituted Phenyl) Piperazine Derivatives. International Journal of Current Pharmaceutical and Clinical Research, 3(1).
  • Jain, V., et al. (2014). Synthesis and antimicrobial evaluation of 4-substituted 1(4-substituted phenyl) piperazine derivatives. The Pharma Research, 10(02), 32-42.
  • Kuna, E., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Applied Sciences, 12(1), 300. [Link]

  • Guan, L. P., et al. (2015). Synthesis, structure-activity relationship and biological evaluation of novel arylpiperzines as α1A/1D-AR subselective antagonists for BPH. Bioorganic & Medicinal Chemistry, 23(24), 7735-42. [Link]

  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism, 20(10), 810-822. [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
  • Somashekhar, M., et al. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4).
  • Geronikaki, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Pharmaceuticals, 17(9), 1132. [Link]

  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism, 20(10), 810-822. [Link]

  • Gürsoy, E. A., et al. (2024). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. Journal of Cellular and Molecular Medicine.
  • Ginaldi, F., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(1), 132. [Link]

  • Gverdtsiteli, T., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(6), 581-585. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 947-957. [Link]

  • Cihan-Üstündağ, G., & Capan, G. (2022). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules, 27(1), 249. [Link]

  • Kiss, L., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(19), 6659. [Link]

  • Patel, A. R., et al. (2012). Design, Synthesis and Antimicrobial, Antifungal and Anti-Inflammatory Evaluation of Some (4-Substituted Phenyl)[5-(4-Substituted Phenyl)
  • Kumar, G. S., et al. (2017). Design, synthesis and anticancer activity of N-(1-(4-(dibenzo[b,f][2][3]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives. Bioorganic & Medicinal Chemistry Letters, 27(17), 4053-4058. [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-33. [Link]

  • Amin, A., et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Current Cancer Drug Targets, 24(5), 358-371.
  • Ozdemir, A., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega, 9(2), 2717-2732. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1,4-Bis(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of validated analytical methods for the quantitative and qualitative analysis of 1,4-Bis(4-nitrophenyl)piperazine. As a key intermediate or potential impurity in various synthetic pathways, rigorous analytical control is paramount to ensure the quality, safety, and efficacy of final products.[] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering both theoretical grounding and practical, field-proven insights into method validation.

The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the described protocols are robust, reliable, and suitable for regulatory scrutiny.[2][3]

The Imperative of Method Validation: Core Principles

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4] It is the cornerstone of data integrity. An unvalidated method yields data of unknown quality, posing significant risks to product development and regulatory compliance. The core validation parameters, as stipulated by ICH, form a self-validating system that ensures a method is fit for purpose.[5][6]

  • Specificity (Selectivity): The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][6]

  • Linearity & Range: Linearity is the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][5]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often expressed as percent recovery.[4]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).[2]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[6]

Method Comparison: Chromatographic Approaches

The analysis of this compound is best accomplished using chromatographic techniques, which provide the necessary specificity to separate the analyte from related substances. We will compare the two most powerful and widely used methods: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and suitability for non-volatile and thermally sensitive compounds like this compound. Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the preferred mode for this analysis.

Causality of Experimental Choices:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the non-polar this compound molecule.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile, the organic modifier, is chosen for its low viscosity and UV transparency. Its concentration is optimized to achieve a suitable retention time and separation from impurities.

  • Acidification: A small amount of acid (e.g., phosphoric or formic acid) is added to the mobile phase to protonate any residual silanols on the silica-based column, which prevents peak tailing and improves peak shape.[7][8] Formic acid is preferred for mass spectrometry (MS) compatibility.[7][9]

  • Detection: The two nitrophenyl groups in the molecule contain strong chromophores, making UV detection highly sensitive and specific at a wavelength around 340 nm.[10]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm particle size.[7]

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 35 °C.[10]

    • Detection Wavelength: 340 nm.[10]

    • Injection Volume: 10 µL.

    • Run Time: 20 minutes.

  • Preparation of Solutions:

    • Diluent: Acetonitrile:Water (50:50 v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solutions: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Validation Procedure:

    • Inject the standards to establish system suitability (e.g., tailing factor < 2.0, theoretical plates > 2000) and construct a calibration curve for linearity assessment.

    • Analyze samples prepared at various concentrations to determine accuracy (spiked recovery) and precision (%RSD).

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Validation Parameter Assessment prep_std Prepare Reference Standard Solutions sys_suit System Suitability Test (SST) prep_std->sys_suit prep_sample Prepare Spiked QC Samples analysis Inject Standards & Samples via HPLC-UV prep_sample->analysis sys_suit->analysis If Pass linearity Linearity & Range analysis->linearity accuracy Accuracy (% Recovery) analysis->accuracy precision Precision (%RSD) analysis->precision specificity Specificity (Peak Purity / Resolution) analysis->specificity lod_loq LOD & LOQ (S/N Ratio) analysis->lod_loq report Final Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report GCMS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep Dissolve Sample in Volatile Solvent inject Inject into GC-MS System prep->inject separation Separation based on Volatility/Polarity inject->separation ionization Ionization (EI) & Fragmentation separation->ionization Eluted Analytes detection Mass Analysis (m/z Detection) ionization->detection data_analysis Data Analysis detection->data_analysis id Compound ID by Spectral Matching data_analysis->id quant Quantification (Peak Area) data_analysis->quant

Sources

A Comparative Guide to the Efficacy of 1,4-Bis(4-nitrophenyl)piperazine-Based Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of enzyme inhibition, the piperazine scaffold stands out as a "privileged structure," consistently appearing in a multitude of pharmacologically active agents.[1] This guide provides an in-depth comparative analysis of a specific subclass: 1,4-bis(4-nitrophenyl)piperazine-based compounds, with a focused evaluation of their efficacy as tyrosinase inhibitors. By examining a synthesized series of these derivatives, we aim to elucidate the structure-activity relationships (SAR) that govern their inhibitory potential and provide a framework for future drug design endeavors.

The Significance of Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanin biosynthesis. While essential for pigmentation and protection against UV radiation, its overactivity can lead to hyperpigmentation disorders. Consequently, the development of potent and selective tyrosinase inhibitors is a significant area of research in dermatology and cosmetology.[2] Kojic acid is a well-established tyrosinase inhibitor and often serves as a benchmark for the evaluation of new inhibitory compounds.

Comparative Efficacy of 4-Nitrophenylpiperazine Derivatives

A recent study by Asadi et al. (2024) provides a systematic evaluation of a series of thirteen 4-nitrophenylpiperazine derivatives (designated 4a-m) as tyrosinase inhibitors.[3] The inhibitory activities of these compounds were assessed against mushroom tyrosinase, with L-DOPA as the substrate. The results, summarized in the table below, offer valuable insights into the SAR of this chemical series.

CompoundR Group% Inhibition at 200 µMIC50 (µM)
4a Phenyl15.32 ± 1.25> 200
4b 4-Methylphenyl10.25 ± 0.85> 200
4c 4-Methoxyphenyl25.68 ± 2.14> 200
4d 4-Chlorophenyl20.47 ± 1.98> 200
4e 4-Fluorophenyl18.96 ± 1.55> 200
4f Benzyl30.14 ± 2.47180.63 ± 15.24
4g 4-Methylbenzyl28.75 ± 2.11> 200
4h 4-Methoxybenzyl32.84 ± 2.87150.25 ± 12.63
4i 4-Chlorobenzyl35.12 ± 3.01135.87 ± 11.29
4j 4-Fluorobenzyl33.47 ± 2.96142.33 ± 11.87
4k Pyridin-3-ylmethyl45.62 ± 3.8995.14 ± 8.12
4l 1H-Indol-3-ylmethyl55.28 ± 4.5272.55 ± 6.43
4m (5-Nitro-2-furyl)methylene22.18 ± 1.84> 200
Kojic Acid (Standard)-16.25 ± 1.38

Data sourced from Asadi et al. (2024).[3]

Structure-Activity Relationship (SAR) Analysis

The data reveals a clear SAR for this series of inhibitors.[3] The nature of the substituent on the second nitrogen of the piperazine ring significantly influences the tyrosinase inhibitory activity.

  • Aromatic vs. Benzyl Substituents : Compounds with a benzyl group (4f-4j) generally exhibit greater inhibitory activity than those with a simple phenyl ring (4a-4e). This suggests that the increased flexibility of the benzyl group may allow for a more favorable interaction with the enzyme's active site.

  • Electronic Effects of Benzyl Substituents : Within the benzyl series, electron-withdrawing groups (e.g., 4-chloro in 4i) tend to enhance inhibitory potency compared to electron-donating groups (e.g., 4-methyl in 4g). This indicates that electronic properties play a role in the binding interaction.

  • The Impact of Heterocyclic Moieties : A notable increase in potency is observed when the benzyl group is replaced with heterocyclic moieties. Compound 4k , featuring a pyridin-3-ylmethyl group, demonstrates a significant improvement in IC50. The most potent compound in the series, 4l , incorporates an indole-3-ylmethyl group, suggesting that the indole scaffold forms key interactions within the tyrosinase active site. The presence of heteroatoms capable of hydrogen bonding appears to be a crucial factor for enhanced inhibition.[3]

  • Unfavorable Substituents : The 5-nitrofuran derivative (4m ) displayed weak activity, indicating that not all heterocyclic substitutions are beneficial.

SAR_Analysis cluster_scaffold Core Scaffold cluster_substituents Substituent (R) Efficacy Scaffold 4-Nitrophenylpiperazine Indole Indole (4l) (Most Potent) Scaffold->Indole Highest Activity Pyridine Pyridine (4k) (Potent) Scaffold->Pyridine Improved Activity Benzyl Substituted Benzyl (4f, 4h-4j) (Moderate) Scaffold->Benzyl Moderate Activity Phenyl Substituted Phenyl (4a-4e) (Weak) Scaffold->Phenyl Weak Activity

Caption: Structure-Activity Relationship of 4-Nitrophenylpiperazine Derivatives as Tyrosinase Inhibitors.

Mechanistic Insights and Alternative Scaffolds

The most potent compound, 4l , was found to exhibit a mixed-type inhibition mechanism against tyrosinase.[3] This suggests that it can bind to both the free enzyme and the enzyme-substrate complex.

While this guide focuses on this compound-based tyrosinase inhibitors, it is important to note the broader context of piperazine-containing compounds in drug discovery. For instance, piperazine derivatives have shown significant promise as anticancer agents.[1][4] Studies on vindoline-piperazine conjugates have demonstrated potent antiproliferative activity against various cancer cell lines, with GI50 values in the low micromolar range.[1][5] These findings underscore the versatility of the piperazine scaffold and its potential for the development of therapeutics targeting a wide range of diseases.

Experimental Protocols

General Synthesis of 4-Nitrophenylpiperazine Derivatives (4a-m)

The synthesis of the target compounds was achieved through a nucleophilic substitution reaction.[6]

  • Step 1: To a solution of 1-(4-nitrophenyl)piperazine in a suitable solvent (e.g., acetonitrile), an appropriate alkyl or aryl halide (R-X) and a base (e.g., potassium carbonate) are added.

  • Step 2: The reaction mixture is stirred at an elevated temperature for a specified period.

  • Step 3: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • Step 4: The crude product is purified using column chromatography to yield the desired 1,4-disubstituted piperazine derivative.

Synthesis_Workflow Start Start Materials: 1-(4-nitrophenyl)piperazine, R-X, Base, Solvent Reaction Stir at Elevated Temperature Start->Reaction Workup Cool and Evaporate Solvent Reaction->Workup Purification Column Chromatography Workup->Purification End Final Product: 1,4-Disubstituted Piperazine Purification->End

Caption: General workflow for the synthesis of 4-nitrophenylpiperazine derivatives.

Tyrosinase Inhibition Assay

The inhibitory activity of the synthesized compounds was evaluated using a spectrophotometric assay based on the oxidation of L-DOPA.[7][8][9]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (substrate)

  • Phosphate Buffer (pH 6.8)

  • Test compounds dissolved in DMSO

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: A solution of mushroom tyrosinase in phosphate buffer is prepared. The test compounds and kojic acid are prepared in various concentrations.

  • Assay Mixture: In a 96-well plate, the tyrosinase solution is added to wells containing either the test compound, the positive control, or a blank (buffer with DMSO).

  • Pre-incubation: The plate is pre-incubated for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the L-DOPA solution to all wells.

  • Measurement: The absorbance of the formed dopachrome is measured at 475 nm at regular intervals.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion

The this compound scaffold serves as a promising framework for the design of novel tyrosinase inhibitors. The systematic evaluation of a series of derivatives has revealed key structure-activity relationships, highlighting the importance of the substituent on the second piperazine nitrogen. Specifically, the incorporation of an indole moiety led to the most potent compound in the series. While not as potent as the standard inhibitor kojic acid in this particular study, the insights gained from this comparative analysis provide a valuable roadmap for the future optimization of these compounds. Further derivatization, guided by the SAR data presented herein, could lead to the development of highly effective tyrosinase inhibitors for therapeutic and cosmetic applications.

References

  • Zsoldos, B., Nagy, N., Gáti, T., Szabó, R., Szilágyi, B., Szabó, G., ... & Hazai, L. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

  • Semantic Scholar. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Tyrosinase inhibitory mechanism of Kojic Acid in melanin biosynthesis. Retrieved from [Link]

  • Zsoldos, B., Nagy, N., Gáti, T., Szabó, R., Szilágyi, B., Szabó, G., ... & Hazai, L. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]

  • Asadi, M., Fayazi, F., Iraji, A., Sabourian, R., Azizian, H., Hajimahmoodi, M., ... & Amanlou, M. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC chemistry, 18(1), 67. [Link]

  • Asadi, M., Fayazi, F., Iraji, A., Sabourian, R., Azizian, H., Hajimahmoodi, M., ... & Amanlou, M. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed. [Link]

  • Zsoldos, B., Nagy, N., Gáti, T., Szabó, R., Szilágyi, B., Szabó, G., ... & Hazai, L. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. ResearchGate. [Link]

  • Khan, M. T. H. (2010). An Updated Review of Tyrosinase Inhibitors. Current Medicinal Chemistry, 17(21), 2189-2207. [Link]

  • ResearchGate. (n.d.). The structure-activity relationship of anticancer activity piperazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of vindoline–piperazine conjugates (16–21) coupled via a linker formed from chloroacetyl chloride at position 10 of vindoline. Retrieved from [Link]

  • ResearchGate. (2023). Tyrosinase inhibitory activity. Retrieved from [Link]

  • Walayat, A., Ahmad, M., & Raza, A. R. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1756-1798. [Link]

  • Kabiri, M., & Saeedi, M. (2017). Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. Pharmaceutical and Biomedical Research, 3(1), 1-10. [Link]

  • Asadi, M., Fayazi, F., Iraji, A., Sabourian, R., Azizian, H., Hajimahmoodi, M., ... & Amanlou, M. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate. [Link]

  • Kataev, E. A., Zairov, R. R., & Stoikov, I. I. (2021). Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach. International Journal of Molecular Sciences, 22(10), 5174. [Link]

  • Semantic Scholar. (n.d.). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Retrieved from [Link]

  • Asadi, M., Fayazi, F., Iraji, A., Sabourian, R., Azizian, H., Hajimahmoodi, M., ... & Amanlou, M. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. OmicsDI. [Link]

  • Rho, H. S., & Kim, H. S. (2005). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Bulletin of the Korean Chemical Society, 26(4), 648-650. [Link]

  • Reddy, T. S., Goud, B. S., Reddy, G. N., & Reddy, C. S. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances, 12(15), 9205-9218. [Link]

  • MySkinRecipes. (n.d.). Analysis of Anti-Tyrosinase Assay using L-DOPA. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-Bis(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1,4-Bis(4-nitrophenyl)piperazine (CAS No. 16264-05-4). As a specialized chemical used in research and development, its handling and disposal demand a rigorous, science-led approach to ensure the safety of laboratory personnel and the protection of our environment. This guide moves beyond mere compliance, explaining the chemical rationale behind each procedural step to empower researchers with a framework for making safe and responsible decisions.

Core Principle: Precautionary Risk Management

The foundation of any disposal plan is a thorough understanding of the substance's hazard profile. For this compound, the available Safety Data Sheets (SDS) provide a clear starting point. However, a significant amount of toxicological and ecological data is not available[1]. This data gap necessitates the adoption of the precautionary principle: we must handle and dispose of this compound with the assumption that it may have uncharacterized long-term or environmental hazards.

Known Hazard Profile

The Globally Harmonized System (GHS) classification provides the immediate, known risks associated with handling this compound. All personnel must be familiar with these hazards before working with or preparing for the disposal of this compound.

Hazard ClassGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[1][2]
Inferred Risks of the Chemical Class

This compound belongs to the nitroaromatic compound class. These compounds are known for their potential toxicity and persistence in the environment[3][4]. The nitro groups are strongly electron-withdrawing, which makes the molecule generally resistant to aerobic biodegradation[4]. This recalcitrance is a key causal factor in selecting a disposal method that ensures complete molecular destruction rather than environmental release.

Procedural Workflow for Disposal

Proper disposal is not a single action but a systematic process that begins with waste characterization and ends with documented, compliant destruction. The following workflow provides a logical sequence for managing all waste streams containing this compound.

DisposalWorkflow cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Disposal Pathway Selection cluster_2 Phase 3: Final Disposition start Waste Generation (e.g., unused solid, contaminated labware, solutions) characterize Step 1: Characterize & Segregate Waste - Isolate from incompatible materials - Identify as Hazardous Waste start->characterize containerize Step 2: Containerize & Label - Use sealed, compatible containers - Label clearly: 'Hazardous Waste', chemical name, and associated hazards characterize->containerize decision Evaluate Waste Stream (Solid vs. Dilute Aqueous) containerize->decision prohibited Prohibited Disposal - Sewer System - Regular Landfill decision->prohibited incineration Primary Pathway: High-Temperature Incineration (For all solid waste and non-treatable liquids) decision->incineration Solid or Concentrated treatment Secondary Pathway: On-Site Chemical Treatment (For specific dilute aqueous streams only) decision->treatment Dilute Aqueous & Lab has validated protocol vendor Step 3: Arrange Pickup - Contact licensed hazardous waste disposal vendor - Prepare manifest documents incineration->vendor treatment->vendor For treated residue destruction Step 4: Compliant Destruction - Thermal decomposition at TSDF - Vendor provides Certificate of Destruction vendor->destruction

Caption: Disposal decision workflow for this compound waste.

Detailed Protocols for Disposal Pathways

Primary Pathway: High-Temperature Incineration

This is the most robust and universally recommended method for the complete destruction of this compound and other nitroaromatic compounds.

  • Causality: High-temperature incineration (typically >820°C) provides the energy required to break the strong C-N and N=O bonds within the molecule, ensuring its decomposition into simpler, less hazardous components like carbon dioxide, water, and nitrogen oxides (NOx)[5][6]. The process guarantees that the hazardous parent compound is not released into the environment. Licensed Treatment, Storage, and Disposal Facilities (TSDFs) are equipped with flue gas scrubbers to neutralize the acidic NOx gases produced, preventing air pollution[5][7].

  • Step-by-Step Protocol:

    • Waste Accumulation: Collect all waste streams—unreacted solid chemical, contaminated personal protective equipment (PPE), glassware, and concentrated solutions—in a designated hazardous waste container.

    • Packaging: Use a robust, sealable container (e.g., a polyethylene drum) that is compatible with the waste. Do not mix with incompatible waste streams, particularly strong oxidizing agents[8].

    • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Affix appropriate hazard pictograms (e.g., exclamation mark for irritant).

    • Engage a Vendor: Contract a certified hazardous waste disposal company. They will provide guidance on specific packaging requirements and supply the necessary shipping manifests[9][10].

    • Manifesting: Complete the hazardous waste manifest provided by the vendor. This document is a legal requirement that tracks the waste from your facility (the generator) to its final destination at the TSDF[10].

    • Record Keeping: Retain a copy of the manifest and the final certificate of destruction from the vendor. This documentation is essential for regulatory compliance.

Secondary Pathway: Chemical Treatment (Aqueous Waste)

For laboratories generating dilute aqueous waste streams of this compound, on-site chemical treatment may be a viable pre-treatment option to reduce toxicity. This is an advanced procedure and should only be performed by personnel with expertise in chemical degradation techniques.

  • Causality (Advanced Oxidation Process): The Fenton reaction is an effective Advanced Oxidation Process (AOP) for degrading nitroaromatic compounds[11]. It works by generating highly reactive hydroxyl radicals (•OH) from the reaction of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst. These radicals are powerful, non-selective oxidizing agents that attack and break apart the aromatic ring structure of the nitro compound, leading to its degradation and mineralization[11].

  • Considerations:

    • This method is suitable only for dilute aqueous solutions. It is not for solid waste.

    • The reaction must be carefully optimized (pH, reagent ratios, temperature) and performed in a controlled environment (e.g., a dedicated reaction vessel in a fume hood).

    • Post-treatment analysis (e.g., via HPLC or TOC analysis) is mandatory to validate the destruction of the parent compound before the treated effluent can be disposed of according to local wastewater regulations.

    • The final treated solution may still require collection by a hazardous waste vendor, depending on residual components and local rules.

Prohibited Disposal Methods
  • Sewer Disposal: Strictly prohibited. The compound's effect on aquatic life is unknown, and its resistance to biodegradation means it would likely pass through standard wastewater treatment facilities untreated, leading to environmental contamination[1][7].

  • Standard Landfilling: Strictly prohibited. As a hazardous chemical, it cannot be disposed of in a municipal landfill. This would violate federal and local regulations (e.g., Resource Conservation and Recovery Act - RCRA in the United States) and poses a significant risk of soil and groundwater contamination[8][12].

Emergency Spill Procedures

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill zone.

  • Ventilate: Increase ventilation in the area, preferably by using a fume hood if the spill is contained within one.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields[1]. For large spills or significant dust generation, a respirator with a particulate filter is required[1].

  • Contain & Clean:

    • Avoid generating dust[8].

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container[7][13].

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Dispose: Seal and label the container of spill cleanup debris as hazardous waste and dispose of it via the primary incineration pathway described above.

By adhering to this comprehensive guide, researchers can manage and dispose of this compound waste in a manner that is safe, scientifically sound, and compliant with the highest standards of laboratory practice and environmental stewardship.

References

  • This compound SDS, 16264-05-4 Safety Data Sheets. Echemi.

  • This compound | C16H16N4O4 | CID 85353. PubChem, National Center for Biotechnology Information.

  • Reduction of Aromatic Nitro Compounds with Sulfite Waste Liquor. Pearl, I. A. (1944). Industrial & Engineering Chemistry.
  • Degradation of nitroaromatics with the Fenton reagent. Trapido, M., et al. (2003). Estonian Journal of Chemistry.

  • Chemical Safety Data Sheet MSDS / SDS - 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. ChemicalBook.

  • SAFETY DATA SHEET - Piperazine. Thermo Fisher Scientific.

  • This compound | CAS#:16264-05-4. Chemsrc.

  • SAFETY DATA SHEET - 1-(4-Nitrophenyl)piperazine. Fisher Scientific.

  • SAFETY DATA SHEET - General Laboratory. Fisher Scientific.

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98%. Cole-Parmer.

  • SAFETY DATA SHEET - Piperazine. Sigma-Aldrich.

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.

  • SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals.

  • Method of reducing aromatic nitro compounds. Google Patents (WO2020131574A1).

  • Method of purifying nitrated aromatic compounds from a nitration process. Google Patents (WO2016198921A1).

  • SAFETY DATA SHEET - Piperazine. Acros Organics.

  • Safety Data Sheet - Piperazine. Cayman Chemical.

  • Nitrocellulose Drum Removal Work Plan. U.S. Environmental Protection Agency (EPA).

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Ju, K. S., & Parales, R. E. (2010). Microbiology and Molecular Biology Reviews.

  • Biodegradation of Nitroaromatic Compounds and Explosives. Crawford, R. L. (2000). Environmental Science & Technology Briefs for Citizens.

  • Biodegradation of nitroaromatic compounds. Spain, J. C. (1995). Annual Review of Microbiology.

  • Incineration of waste products. Research Starters, EBSCO.

  • Hazardous waste incineration – A viable and environmentally sound option. Krenkel, H.B., & Wakelin, A. (1999). Environmental Science and Engineering Magazine.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency (EPA).

  • 40 CFR 721.875 -- Aromatic nitro compound. Electronic Code of Federal Regulations (eCFR).

Sources

Personal protective equipment for handling 1,4-Bis(4-nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,4-Bis(4-nitrophenyl)piperazine (CAS RN: 16264-05-4). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. This document is structured to provide a clear, logical flow from hazard recognition to operational protocols and waste management, empowering you to work with this compound confidently and safely.

Immediate Hazard Assessment and Core Safety Directives

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, adherence to stringent safety protocols is not merely a recommendation but a necessity for ensuring personal and environmental safety.

GHS Hazard Identification
Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Data sourced from ECHA C&L Inventory.[2]

The presence of the 4-nitrophenyl group suggests that caution should be exercised, as aromatic nitro compounds can have toxic effects if ingested, inhaled, or absorbed through the skin.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE.

Body AreaRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes.[1] A face shield should be worn over goggles, especially when handling larger quantities or when there is a risk of splashing.[4][5]
Skin/Body Chemical-Resistant Lab Coat and GlovesA fire/flame resistant and impervious lab coat should be worn and fully buttoned.[1][6] Wear nitrile or neoprene gloves for adequate chemical resistance.[5] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[7][8] Contaminated clothing should be removed immediately and washed before reuse.[7]
Respiratory NIOSH-approved RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[1][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate particulate filter is required.[1][4]

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Prep Assess Task-Specific Risks Select_PPE Select Appropriate PPE Prep->Select_PPE Based on SDS Don_PPE Don PPE Correctly Select_PPE->Don_PPE Handle_Chem Handle Chemical Don_PPE->Handle_Chem Doff_PPE Doff PPE Safely Handle_Chem->Doff_PPE Inspect_Dispose Inspect & Dispose/Clean PPE Doff_PPE->Inspect_Dispose Hand_Wash Wash Hands Thoroughly Inspect_Dispose->Hand_Wash

Operational Plan: Step-by-Step Handling Procedures

Adherence to a systematic workflow is paramount to minimize exposure and prevent contamination.

Preparation and Weighing
  • Designated Area: All handling of this compound solid should be performed in a designated area, such as a chemical fume hood, to control dust.

  • Ventilation: Ensure the ventilation system is functioning correctly before starting work.[7][9]

  • Spill Kit: Keep a spill kit readily accessible. The kit should contain absorbent materials, a waste container, and the necessary PPE for cleanup.

  • Weighing: Use a balance inside the fume hood or in a ventilated enclosure. Use anti-static weighing paper or a container to prevent dispersal of the powder.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Closed System: Whenever possible, use a closed system for reactions to prevent the release of vapors or aerosols.[9]

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.

Storage
  • Container: Store this compound in a tightly closed container.[1]

  • Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[7][10]

  • Security: The storage area should be locked to restrict access.[1]

Handling_Workflow Prep Preparation (Fume Hood, Spill Kit) Weigh Weighing (Ventilated Enclosure) Prep->Weigh Dissolve Dissolution (Slow Solvent Addition) Weigh->Dissolve React Reaction (Closed System) Dissolve->React Store Storage (Cool, Dry, Ventilated) React->Store

Emergency Response Protocols

Immediate and correct response to an exposure is critical.

First Aid Measures
Exposure RouteImmediate Action
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help.[1][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][7]
Accidental Release Measures
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid dust formation.[1]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical step in the chemical lifecycle, ensuring environmental protection.

Waste Characterization
  • Solid Waste: Unused this compound and any materials grossly contaminated with it (e.g., weighing paper, gloves) should be considered hazardous waste.

  • Liquid Waste: Solutions containing this compound and rinseates from cleaning contaminated glassware should also be treated as hazardous waste.

Disposal Procedure
  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations. This must be done through an approved waste disposal facility.[1][8] Do not empty into drains.[11]

Disposal_Plan Start Waste Generation Characterize Characterize Waste (Solid/Liquid) Start->Characterize Segregate Segregate Waste Streams Characterize->Segregate Containerize Use Labeled, Sealed Container Segregate->Containerize Dispose Dispose via Approved Facility Containerize->Dispose

By adhering to these detailed protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • This compound | C16H16N4O4 | CID 85353 - PubChem. (URL: [Link])

  • Material Safety Data Sheet - 1-(4-Nitrophenyl)Piperazine, 98% - Cole-Parmer. (URL: [Link])

  • Personal Protective Equipment | US EPA. (URL: [Link])

  • Chemical Safety: Personal Protective Equipment. (URL: [Link])

  • Piperazine - HAZARD SUMMARY. (URL: [Link])

  • SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. (URL: [Link])

  • Discover the Various Types of PPE for Optimal Chemical Safety. (URL: [Link])

  • Personal Protective Equipment (PPE) | Chemistry | Wits - YouTube. (URL: [Link])

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. (URL: [Link])

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(4-nitrophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1,4-Bis(4-nitrophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.